Polmacoxib
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301692-76-2 | |
| Record name | Polmacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polmacoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polmacoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLMACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Polmacoxib's Mechanism of Action in Osteoarthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and subchondral bone remodeling. A key driver of the pain and inflammation associated with OA is the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2).[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of OA management, primarily acting through the inhibition of COX enzymes.[3][4]
Polmacoxib (CG100649) is a first-in-class, orally active NSAID that distinguishes itself through a novel, dual mechanism of action.[1][3][5][6][7] It functions as both a selective COX-2 inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms.[1][5][8] This dual action facilitates a unique tissue-selective effect, concentrating its anti-inflammatory activity within the inflamed, CA-deficient synovial joint while minimizing systemic exposure and associated side effects.[5][9] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: A Dual-Inhibition Strategy
This compound's therapeutic effect in osteoarthritis stems from its ability to simultaneously engage two distinct molecular targets: COX-2 and Carbonic Anhydrase.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
In the osteoarthritic joint, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger the overexpression of the inducible COX-2 enzyme in chondrocytes and synovial cells.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostanoids. Subsequent enzymatic action leads to a surge in PGE2, a potent mediator of pain, vasodilation, and edema.[1][2]
This compound selectively inhibits COX-2, effectively blocking the synthesis of PGE2 at the site of inflammation.[2][10] This targeted inhibition reduces the inflammatory cascade and alleviates the cardinal symptoms of OA.[2] Unlike non-selective NSAIDs, its selectivity for COX-2 over COX-1 spares the gastroprotective functions of COX-1, reducing the risk of gastrointestinal side effects.[5][8]
High-Affinity Binding to Carbonic Anhydrase (CA)
This compound possesses an aryl sulfonamide moiety that confers a high binding affinity for carbonic anhydrase (CA) isoforms, particularly CA-I and CA-II.[1][3] This interaction is the cornerstone of its innovative tissue-targeting mechanism. In tissues where both COX-2 and CA are present, such as the cardiovascular system, gastrointestinal tract, and kidneys, this compound preferentially binds to the abundant CA enzymes.[1][3] This competitive binding reduces the local concentration of free this compound available to inhibit COX-2, thereby mitigating the systemic side effects commonly associated with other selective COX-2 inhibitors, such as cardiovascular and renal adverse events.[1][3][5]
Tissue-Specific Drug Delivery and Pharmacokinetics
The dual-inhibition mechanism enables a unique pharmacokinetic profile, characterized by targeted delivery to the inflamed joint.
Erythrocyte-Mediated Transport
Erythrocytes (red blood cells) are exceptionally rich in carbonic anhydrase. Upon oral administration, this compound is absorbed and extensively binds to CA within erythrocytes.[9] This creates a circulating reservoir, with whole blood concentrations of this compound being 50 to 100 times higher than those in plasma.[1][5][9] The drug is transported in a protected, inactive state.[5][9]
Inflamed tissues, such as the osteoarthritic synovium, are notably deficient in CA but have high levels of COX-2.[5][9] As erythrocytes perfuse these CA-deficient tissues, this compound dissociates from its CA carrier and becomes locally available to exert its potent inhibitory effect on COX-2.[5] This tissue-specific transport mechanism maximizes efficacy at the target site while maintaining low systemic exposure of the active drug, enhancing its safety profile.[5][9]
Pharmacokinetic Profile
This compound exhibits a prolonged elimination half-life, which supports a convenient once-daily dosing regimen.[2][9] The following table summarizes key pharmacokinetic parameters observed in healthy volunteers after single oral doses.
| Parameter | This compound (2 mg) | This compound (8 mg) | Reference(s) |
| Cmax (Maximum Plasma Concentration) | 3.5 (0.9) ng/mL | 14.1 (3.7) ng/mL | [5][9] |
| Tmax (Time to Cmax) | 5.6 (1.0) hours | 5.0 (1.7) hours | [5][9] |
| AUC (Area Under the Curve) | 632.9 (162.1) ng/mL·h | 2,366.8 (761.9) ng/mL·h | [9] |
| Mean Elimination Half-life (t1/2) | ~131 hours | ~127-203 hours | [3][9] |
| Values are presented as mean (standard deviation) where available. |
Quantitative Efficacy and Potency
The unique mechanism of this compound translates into high potency and clinically significant efficacy at a very low dose.
| Parameter | Value / Finding | Description | Reference(s) |
| COX-2 IC50 | ~0.1 µg/mL | The half maximal inhibitory concentration against the COX-2 enzyme, indicating high potency. | [11] |
| Blood-to-Plasma Ratio | 50-100 : 1 | Demonstrates extensive binding to erythrocytes, confirming the transport mechanism. | [1][5][9] |
| Clinical Efficacy (vs. Placebo) | WOMAC Score Difference: -2.5 (95% CI: -4.4 to -0.6) | In a 6-week Phase III trial, this compound 2 mg showed statistically superior improvement in OA symptoms compared to placebo. | [12] |
| Clinical Efficacy (vs. Celecoxib) | Non-inferior to Celecoxib 200 mg | The 2 mg dose of this compound demonstrated efficacy comparable to the standard 200 mg dose of Celecoxib in a 6-week Phase III trial. | [12][13] |
| Therapeutic Dose | 2 mg / day | The lowest effective daily dose among all known NSAIDs for the treatment of osteoarthritis. | [1] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of established in vitro and in vivo experimental models.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against human recombinant COX-2.
Objective: To quantify the IC50 value of a test compound (e.g., this compound) for COX-2.
Principle: The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction. A specific probe fluoresces upon interaction with PGG2, and the signal is proportional to COX-2 activity.
Methodology:
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per manufacturer instructions (e.g., Sigma-Aldrich MAK399, Abcam ab211097).[14][15]
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.[15]
-
Prepare the substrate solution by reconstituting Arachidonic Acid and mixing with NaOH.[14]
-
Prepare serial dilutions of the test compound (this compound) and a positive control inhibitor (e.g., Celecoxib) at 10x the final desired concentration.[14]
-
-
Assay Procedure (96-well plate format):
-
Reaction Mix Preparation: For each well, prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Plate Setup:
-
Inhibitor Wells: Add 10 µL of each test compound dilution.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of the positive control inhibitor.
-
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[13]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the activity in the inhibitor wells to the Enzyme Control (100%) and a no-enzyme background control (0%).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Measurement of PGE2 in Cell Culture
Objective: To measure the effect of this compound on IL-1β-induced PGE2 production in primary human chondrocytes.
Principle: A competitive ELISA is used to quantify PGE2 in the cell culture supernatant. PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.[16]
Methodology:
-
Cell Culture:
-
Isolate and culture primary human articular chondrocytes.
-
Seed cells in 24-well plates at a density of 5 x 104 cells/cm2 and allow them to adhere.[17]
-
-
Treatment:
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
-
PGE2 ELISA:
-
Bring samples, standards, and ELISA kit reagents (e.g., Invitrogen KHL1701, Arbor Assays K018-H1) to room temperature.[16][19]
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate (e.g., alkaline phosphatase or peroxidase tracer) to each well.
-
Add the primary antibody to each well.
-
Incubate the plate for ~2 hours at room temperature with shaking.[19]
-
Wash the plate multiple times with the provided Wash Buffer to remove unbound reagents.
-
Add the substrate solution (e.g., pNPP or TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[19]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in each sample by interpolating its absorbance value from the standard curve.
-
Analyze the dose-dependent effect of this compound on PGE2 production.
-
Protocol: Assessment of Cartilage Degradation in an Animal Model
Objective: To evaluate the protective effects of this compound on cartilage structure in a chemically-induced model of osteoarthritis.
Principle: Osteoarthritis is induced in rats via intra-articular injection of monosodium iodoacetate (MIA), which causes chondrocyte death and subsequent cartilage degradation that mimics human OA.[6][8] The extent of cartilage damage is then assessed histologically using Safranin O staining and a semi-quantitative scoring system like the Mankin score.[12][20][21]
Methodology:
-
OA Induction (MIA Model):
-
Drug Administration:
-
Divide animals into groups: Saline Control, MIA + Vehicle, and MIA + this compound (at various doses).
-
Begin daily oral administration of this compound or vehicle one day after MIA injection and continue for the duration of the study (e.g., 4-8 weeks).
-
-
Tissue Collection and Processing:
-
At the study endpoint, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the specimens (if required for bone analysis), then process and embed in paraffin.
-
Cut 4-5 µm sagittal sections of the joint.[3]
-
-
Histological Staining (Safranin O and Fast Green):
-
Deparaffinize and hydrate (B1144303) the tissue sections to distilled water.[1][9]
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 5-10 minutes, then wash.[1][3][9]
-
Counterstain with a 0.02%-0.25% Fast Green solution for 1-5 minutes.[3][9]
-
Stain with 0.1%-1.0% Safranin O solution for 5-30 minutes. Safranin O stains proteoglycan-rich cartilage matrix red/orange.[1][3][9]
-
Dehydrate the sections through graded alcohols, clear with xylene, and coverslip.[1][2]
-
-
Histopathological Scoring (Modified Mankin Score):
-
Under a light microscope, have at least two blinded observers score the sections based on a modified Mankin scale.[21][22]
-
The score evaluates several parameters of cartilage health:
-
Structure (0-6): Normal surface to severe erosion/denudation.
-
Cellularity (0-3): Normal to severe hypocellularity.
-
Safranin O Staining (0-4): Normal staining to no staining, indicating proteoglycan loss.
-
Tidemark Integrity (0-1): Intact tidemark to breached by blood vessels.
-
-
Sum the scores for each parameter to obtain a total score (e.g., 0-14), where a higher score indicates more severe OA pathology.[12][20]
-
Conclusion
The mechanism of action of this compound in osteoarthritis is a paradigm of targeted drug design. Its dual inhibition of COX-2 and carbonic anhydrase, coupled with a unique erythrocyte-mediated transport system, allows for potent, tissue-selective anti-inflammatory activity within the arthritic joint.[1][3][5][9] This approach effectively reduces the production of inflammatory prostaglandins like PGE2, leading to significant pain relief and functional improvement, while simultaneously minimizing the systemic COX-2 inhibition that contributes to cardiovascular and gastrointestinal side effects in other NSAIDs.[1][3][5] The quantitative data and established experimental models confirm its high potency and clinically relevant efficacy at an exceptionally low daily dose, positioning this compound as a highly differentiated therapeutic option for the management of osteoarthritis.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. uclahealth.org [uclahealth.org]
- 3. newcomersupply.com [newcomersupply.com]
- 4. Investigating the potential value of individual parameters of histological grading systems in a sheep model of cartilage damage: the Modified Mankin method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Cartilage staining with safranine - IHC WORLD [ihcworld.com]
- 11. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 12. biorxiv.org [biorxiv.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 16. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 17. Membrane-associated prostaglandin E synthase-1 is upregulated by proinflammatory cytokines in chondrocytes from patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arborassays.com [arborassays.com]
- 20. Automated Objective Scoring of Histologically Apparent Cartilage Degeneration Using a Custom Image Analysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Polmacoxib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polmacoxib, also known as CG100649, is a first-in-class non-steroidal anti-inflammatory drug (NSAID) distinguished by its novel dual-action mechanism.[1][2] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and a potent inhibitor of carbonic anhydrase (CA) isoforms I and II.[3][4] This unique pharmacological profile is designed to deliver targeted anti-inflammatory and analgesic effects to inflamed tissues, which are typically deficient in carbonic anhydrase, while minimizing systemic side effects commonly associated with traditional NSAIDs and other COX-2 inhibitors.[5] This is because in tissues rich in CA, such as the cardiovascular system, the high-affinity binding of this compound to CA reduces its COX-2 inhibitory activity.[3][5] Approved for the treatment of osteoarthritis in South Korea, Turkey, India, and other regions, this compound represents a significant advancement in pain management.[2][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound for research purposes.
Discovery and Development
This compound (formerly CG100649) was developed by CrystalGenomics, Inc. and was first approved in South Korea in 2015 for the treatment of osteoarthritis.[2][6] The development of this compound was driven by the need for a safer NSAID with a reduced risk of the gastrointestinal and cardiovascular adverse events associated with non-selective NSAIDs and other COX-2 inhibitors.[2] The discovery of its dual-action mechanism, targeting both COX-2 and carbonic anhydrase, was a key innovation aimed at achieving tissue-specific anti-inflammatory effects.[5]
Mechanism of Action: A Dual Inhibition Strategy
This compound's therapeutic efficacy stems from its ability to selectively inhibit two key enzymes: COX-2 and carbonic anhydrase.
-
Cyclooxygenase-2 (COX-2) Inhibition : As with other "coxib" drugs, this compound is a selective inhibitor of COX-2.[7] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and reducing inflammation.[8]
-
Carbonic Anhydrase (CA) Inhibition : Uniquely, this compound is also a potent inhibitor of carbonic anhydrase isoforms I and II.[3] This dual-action is tissue-specific. In healthy tissues where CA is abundant (e.g., the gastrointestinal tract and cardiovascular system), this compound preferentially binds to CA, which attenuates its COX-2 inhibitory effect.[3][5] Conversely, in inflamed tissues such as osteoarthritic joints, the expression of CA is significantly lower.[5] This allows this compound to exert its full COX-2 inhibitory effect, leading to targeted pain relief and reduced inflammation at the site of pathology.[5]
This tissue-specific targeting is theorized to contribute to this compound's improved safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[5]
Signaling Pathway of this compound's Dual Action
Caption: Dual inhibitory mechanism of this compound on COX-2 and Carbonic Anhydrase.
Synthesis of this compound
The synthesis of this compound has been described in several patents. A common route involves the reaction of a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA).[9] An alternative patented method for the preparation of 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves a multi-step process.[10]
Synthetic Scheme Overview
Caption: A generalized synthetic pathway for this compound.
Detailed Experimental Protocol (Exemplary)
A patented method for producing this compound involves the reaction of a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA).[11]
Step 1: Preparation of the Sulfinate Compound The sulfinate compound, a key intermediate, can be prepared through various organic synthesis routes, often starting from commercially available materials.[11]
Step 2: Amidation Reaction A solution of the sulfinate compound in a suitable solvent mixture (e.g., methanol, water, and dimethyl sulfoxide) is prepared. A separate solution of hydroxylamine-O-sulfonic acid (HOSA) in a reaction solvent is also prepared. The HOSA solution is then slowly added dropwise to the sulfinate solution. The reaction is typically carried out at a controlled temperature to prevent side reactions. The molar ratio of HOSA to the sulfinate compound is generally between 1 to 10 equivalents.[11]
Step 3: Purification Upon completion of the reaction, the crude this compound is purified by conventional methods such as filtration and washing with appropriate solvents (e.g., toluene and heptane). The purified product is then dried under vacuum to yield high-purity this compound.[12]
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to establish its efficacy, safety, and pharmacokinetic profile.
In Vitro Inhibitory Activity
| Target | IC50 | Assay System |
| COX-2 | ~0.1 µg/mL | Not specified in the provided text |
Note: The specific in vitro assay conditions for the IC50 value were not detailed in the provided search results.
Pharmacokinetic Properties in Humans
| Parameter | Value (2 mg single dose) | Value (8 mg single dose) |
| Tmax (hours) | 5.6 (± 1.0) | 5.0 (± 1.7) |
| Cmax (ng/mL) | 3.5 (± 0.9) | 14.1 (± 3.7) |
| Half-life (t1/2) in plasma (hours) | ~131 (± 19) | ~127 (± 33) |
| Half-life (t1/2) in whole blood (hours) | Not specified | ~127 (± 33) |
| Volume of Distribution (V/F) in plasma (L/70kg) | 559 | Not specified |
| Volume of Distribution (V/F) in whole blood (L/70kg) | 7.6 | Not specified |
Data compiled from multiple studies.[13][14]
Clinical Efficacy in Osteoarthritis (Phase III Trial)
A 6-week, randomized, double-blind, placebo- and active-controlled Phase III trial evaluated the efficacy of this compound 2 mg once daily in patients with osteoarthritis of the hip or knee.[8][15]
| Efficacy Endpoint | This compound 2 mg | Celecoxib 200 mg | Placebo |
| Change in WOMAC-Pain Subscale Score from Baseline to Week 6 (this compound vs. Placebo) | Superiority demonstrated (p = 0.011) | - | - |
| Change in WOMAC-Pain Subscale Score from Baseline to Week 6 (this compound vs. Celecoxib) | Non-inferiority demonstrated | - | - |
| Physician's Global Assessment at Week 3 ("Much Improved") | Statistically significant superiority over placebo (p=0.003) | Not statistically significant vs. placebo (p=0.069) | - |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.[5][8][15]
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated.[16] The most common adverse events were related to gastrointestinal and general disorders, with an incidence comparable to or lower than celecoxib.[15]
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of this compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a suitable quenching agent.
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for a COX Inhibition Assaydot
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthopaper.com [orthopaper.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. [PDF] A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis | Semantic Scholar [semanticscholar.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. KR20150060579A - Method for Preparing 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide - Google Patents [patents.google.com]
- 11. KR20200091980A - Method for producing this compound - Google Patents [patents.google.com]
- 12. WO2015080435A1 - Method for preparing 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide - Google Patents [patents.google.com]
- 13. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
Chemical structure and properties of Polmacoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polmacoxib (trade name Acelex) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by a novel dual-action mechanism.[1][2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and a potent inhibitor of carbonic anhydrase (CA) isoenzymes.[1][3] This unique pharmacological profile is designed to deliver targeted anti-inflammatory and analgesic effects in inflamed tissues, which are typically deficient in carbonic anhydrase, while minimizing systemic exposure and associated adverse effects on cardiovascular, renal, and gastrointestinal systems.[1] Approved for the treatment of osteoarthritis in South Korea and India, this compound represents a significant advancement in NSAID therapy, offering a potentially safer long-term treatment option for chronic inflammatory conditions.[1][3]
Chemical Structure and Physicochemical Properties
This compound, also known as CG100649, is chemically described as 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.[4] Its chemical structure features a central dihydrofuranone ring, a fluorophenyl group, and a benzenesulfonamide moiety, the latter being crucial for its carbonic anhydrase inhibitory activity.
A summary of its chemical and physicochemical properties is presented in Table 1.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide | [4] |
| Synonyms | CG100649, Acelex | [1][4] |
| CAS Number | 301692-76-2 | [1][4] |
| Chemical Formula | C₁₈H₁₆FNO₄S | [4] |
| Molecular Weight | 361.39 g/mol | [1][4] |
| Appearance | White to beige crystalline solid | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | DMSO: ≥200 mg/mLEthanol: ~5 mg/mLDMF: ~20 mg/mLWater: Sparingly soluble | [6][7] |
| Storage | Store at -20°C | [5] |
| SMILES | O=S(C1=CC=C(C(OC2(C)C)=C(C3=CC=CC(F)=C3)C2=O)C=C1)(N)=O | [4] |
| InChI Key | IJWPAFMIFNSIGD-UHFFFAOYSA-N | [4] |
Pharmacological Properties
Mechanism of Action
This compound exerts its therapeutic effects through a dual inhibition mechanism targeting two key enzyme systems: cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).[1][3]
-
COX-2 Inhibition: Similar to other coxibs, this compound selectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[3][8] By blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[3]
-
Carbonic Anhydrase Inhibition: Uniquely among NSAIDs, this compound is a potent inhibitor of carbonic anhydrase isoenzymes, particularly CA I and CA II.[8] This inhibition is attributed to its sulfonamide group.[2] In tissues rich in carbonic anhydrase, such as the cardiovascular system and gastrointestinal tract, this compound preferentially binds to CA.[1][2] This binding effectively sequesters the drug, reducing its availability to inhibit COX-2 in these tissues and thereby mitigating the risk of associated side effects.[1] Conversely, in inflamed tissues like osteoarthritic joints, which have negligible levels of carbonic anhydrase, this compound is freely available to exert its potent inhibitory effect on COX-2.[1][2]
This tissue-specific targeting mechanism is a key differentiator of this compound, offering the potential for an improved safety profile compared to traditional NSAIDs and other selective COX-2 inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound is integral to its therapeutic efficacy and safety. A summary of key pharmacokinetic parameters is provided in Table 2.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value (for a 2 mg dose, unless otherwise specified) | References |
| Maximum Plasma Concentration (Cmax) | 3.5 (± 0.9) ng/mL | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 5.6 (± 1.0) hours | [1] |
| Area Under the Curve (AUC) | 632.9 (± 162.1) ng/mL*h | [1] |
| Elimination Half-life (t½) | 131 (± 19) hours | [1] |
| Protein Binding | >95% (mainly to albumin) | [8] |
| Metabolism | Primarily hepatic, likely via cytochrome P450 (CYP) enzymes | [8] |
| Excretion | Primarily fecal, with a minor urinary component | [1] |
This compound exhibits a long elimination half-life, which supports once-daily dosing.[3][8] A notable characteristic is its high concentration in red blood cells (85- to 100-fold higher than in plasma), where it binds to carbonic anhydrase.[1][9] This suggests that erythrocytes may act as a carrier, delivering the drug to inflamed tissues.[9]
Experimental Protocols
COX-2 Inhibition Assay
The inhibitory activity of this compound against COX-2 can be determined using various methods, such as a fluorometric or an enzyme immunoassay (EIA)-based approach. A generalized protocol for a fluorometric assay is outlined below.
Methodology:
-
Reagent Preparation:
-
Prepare a suitable reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare the substrate solution (arachidonic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to the appropriate wells for the 100% initial activity control, inhibitor control, and test samples.
-
Add the diluted this compound solutions or solvent control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Carbonic Anhydrase Activity Assay
The inhibitory effect of this compound on carbonic anhydrase can be assessed using the electrometric method of Wilbur and Anderson, which measures the time required for a saturated CO₂ solution to lower the pH of a buffer.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.02 M Tris-HCl buffer, pH 8.0.
-
Prepare a stock solution of bovine carbonic anhydrase in ice-cold water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through ice-cold water.
-
-
Assay Procedure:
-
Blank Determination (T₀):
-
In a beaker at 0-4°C, add a defined volume of the chilled Tris-HCl buffer.
-
Add a specific volume of the saturated CO₂ solution and immediately start a stopwatch.
-
Record the time taken for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).
-
-
Enzyme Activity Determination (T):
-
To the chilled buffer, add the carbonic anhydrase enzyme solution.
-
Add the saturated CO₂ solution and record the time for the same pH drop. This is the catalyzed reaction time (T).
-
-
Inhibition Assay:
-
Pre-incubate the carbonic anhydrase enzyme with various concentrations of this compound.
-
Repeat the enzyme activity determination to measure the inhibited reaction time (Tᵢ).
-
-
-
Data Analysis:
-
Calculate the Wilbur-Anderson units of enzyme activity using the formula: Units = (T₀ - T) / T.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways
The primary signaling pathway influenced by this compound is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.
In response to inflammatory stimuli, phospholipase A₂ releases arachidonic acid from membrane phospholipids. COX-2 then metabolizes arachidonic acid into prostaglandin H₂ (PGH₂), which is further converted by specific synthases into various prostaglandins, such as PGE₂. These prostaglandins act on their respective receptors to mediate the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound effectively downregulates this pro-inflammatory signaling cascade.
Conclusion
This compound is a novel NSAID with a distinctive dual mechanism of action that confers tissue-specific anti-inflammatory effects. Its ability to inhibit both COX-2 and carbonic anhydrase allows for targeted therapy in inflamed joints while potentially sparing systemic tissues from the adverse effects commonly associated with NSAID use. The comprehensive data on its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action provide a solid foundation for its clinical application and for further research into its therapeutic potential in a broader range of inflammatory disorders. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the unique properties of this promising therapeutic agent.
References
- 1. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orthopaper.com [orthopaper.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. abmole.com [abmole.com]
- 7. This compound | CAS 301692-76-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound | Manasa Life Sciences [manasalifesciences.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Polmacoxib: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (formerly known as CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) distinguished by its unique dual-action mechanism. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms.[1][2][3] This dual activity is designed to provide targeted anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs and other selective COX-2 inhibitors.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Pharmacodynamics: Targeting Inflammation with a Dual Mechanism
This compound's primary mechanism of action involves the selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, key mediators of pain and inflammation.[2] In addition to its COX-2 inhibitory activity, this compound exhibits high affinity for carbonic anhydrase isoforms, particularly CA I and II.[1][3] This dual inhibition is thought to contribute to its tissue-specific action. In tissues rich in carbonic anhydrase, such as the gastrointestinal tract and kidneys, this compound's binding to CA may reduce its local COX-2 inhibitory activity, potentially sparing these organs from the adverse effects associated with NSAID use.[6] Conversely, in inflamed tissues where CA levels are lower, this compound can exert its full COX-2 inhibitory effect.[4][5]
In Vitro Inhibitory Activity
This compound has demonstrated potent and selective inhibition of the COX-2 enzyme in in vitro assays. The 50% inhibitory concentration (IC50) for COX-2 is approximately 0.1 μg/mL.[7]
| Enzyme | IC50 (this compound) | Reference |
| COX-2 | ~ 0.1 µg/mL | [7] |
Experimental Protocol: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
The in vitro inhibitory activity of this compound against COX-1 and COX-2 can be determined using a variety of commercially available kits or established laboratory protocols. A common method is the whole blood assay, which provides a more physiologically relevant environment.[8]
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes or human whole blood.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoform.
-
Procedure:
-
Pre-incubation: The COX enzyme (or whole blood) is pre-incubated with various concentrations of this compound or a vehicle control.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Termination: The reaction is stopped, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various carbonic anhydrase isoforms can be assessed using a stopped-flow CO2 hydration assay.[1]
-
Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II).
-
Assay Principle: This method measures the enzyme-catalyzed hydration of CO2.
-
Procedure: The assay is performed at a specific temperature, and the enzymatic reaction is initiated by mixing the enzyme solution with a CO2-saturated solution. The change in pH is monitored over time using a pH indicator.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics in the presence of different concentrations of this compound.
In Vivo Pharmacodynamics in Preclinical Models
This compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.[10]
-
Dosing: The effective dose (ED50) of this compound in reducing paw swelling in this model would be determined by administering a range of doses prior to carrageenan injection.
-
Efficacy: The anti-inflammatory effect is quantified by measuring the reduction in paw volume compared to a vehicle-treated control group.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
Animals are pre-treated with this compound or a vehicle control at various doses, typically administered orally or intraperitoneally.
-
After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose and time point.
Collagen-Induced Arthritis in Rats
This model is considered a relevant preclinical model for rheumatoid arthritis, exhibiting chronic inflammation, pannus formation, and joint destruction.
-
Efficacy: The therapeutic effect of this compound is assessed by monitoring clinical signs of arthritis (e.g., paw swelling, arthritis score), histological changes in the joints, and levels of inflammatory biomarkers.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic Parameters in Healthy Volunteers (Single Oral Dose)
| Parameter | 2 mg Dose (Mean ± SD) | 8 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 3.5 (0.9) | 14.1 (3.7) |
| Tmax (hours) | 5.6 (1.0) | 5.0 (1.7) |
| AUC (ng·h/mL) | 632.9 (162.1) | 2366.8 (761.9) |
| Half-life (hours) | 131 (19) | 127 (33) |
Data from a study in healthy volunteers and may not directly reflect preclinical models.
A key feature of this compound's pharmacokinetics is its high concentration in whole blood compared to plasma, with concentrations being 85- to 100-fold higher in erythrocytes.[4] This is attributed to its high affinity for carbonic anhydrase within red blood cells, which act as a carrier and reservoir for the drug, facilitating its tissue-specific delivery.[4][5]
Metabolism and Excretion
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] The main route of excretion is through the feces, with a smaller amount excreted in the urine.[4]
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of this compound's Action
Caption: Dual mechanism of this compound targeting COX-2 and Carbonic Anhydrase.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
This compound presents a promising profile in preclinical models, demonstrating potent anti-inflammatory and analgesic effects driven by its unique dual inhibition of COX-2 and carbonic anhydrase. This mechanism suggests a potential for a favorable safety profile, particularly concerning gastrointestinal and renal adverse events. While comprehensive quantitative pharmacokinetic data in various preclinical species remains to be fully disclosed in publicly available literature, the existing information points towards a compound with a long half-life and a novel tissue-specific distribution mechanism. Further research and publication of detailed preclinical data will be crucial for a complete understanding of this compound's therapeutic potential and for guiding its continued development.
References
- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orthopaper.com [orthopaper.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Polmacoxib: A Dual Inhibitor of Cyclooxygenase-2 and Carbonic Anhydrase — A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polmacoxib (B1684378) (CG100649) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by its novel dual-action mechanism, selectively inhibiting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms.[1][2][3][4] This unique pharmacological profile facilitates a tissue-specific mode of action, concentrating its therapeutic effects in inflamed, CA-deficient tissues such as osteoarthritic joints, while minimizing systemic exposure and associated adverse effects commonly seen with traditional NSAIDs and other coxibs.[1][2] This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its pharmacokinetic profile.
Introduction
Osteoarthritis (OA) is a prevalent degenerative joint disease, and its management often involves the use of NSAIDs to alleviate pain and inflammation.[3] While traditional NSAIDs are effective, their long-term use is associated with gastrointestinal and cardiovascular side effects due to the non-selective inhibition of COX-1 and COX-2 enzymes. The development of selective COX-2 inhibitors, such as celecoxib (B62257), offered a safer alternative regarding gastrointestinal complications. However, concerns about cardiovascular risks have persisted with some coxibs.[3]
This compound emerges as a promising therapeutic agent with a distinct mechanism that addresses some of these limitations.[3][5] Its dual inhibition of COX-2 and carbonic anhydrase allows for a targeted delivery and action, potentially enhancing its safety profile, particularly concerning cardiovascular events.[1][2] this compound has been approved for the treatment of osteoarthritis in South Korea and India.[3][6]
Dual Inhibition Mechanism of Action
This compound's innovative therapeutic approach stems from its ability to act as a potent inhibitor of both COX-2 and various carbonic anhydrase isoforms. This dual-action is attributed to its chemical structure, which includes an aryl sulfonamide moiety.[1]
Inhibition of Cyclooxygenase-2 (COX-2)
Similar to other coxibs, this compound selectively binds to and inhibits the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.
Inhibition of Carbonic Anhydrase (CA)
Uniquely, this compound also demonstrates high-affinity binding to and inhibition of several carbonic anhydrase isoforms, particularly CA-I and CA-II.[7][8] Carbonic anhydrases are abundant in erythrocytes and various tissues, including the gastrointestinal tract and kidneys, and play a crucial role in pH regulation and other physiological processes.[7][8]
Tissue-Specific Action
The dual-inhibition mechanism of this compound leads to a tissue-selective action. In the bloodstream, this compound binds with high affinity to carbonic anhydrase in red blood cells. This binding effectively creates a reservoir of the drug, leading to 85- to 100-fold higher concentrations in whole blood compared to plasma.[1][2] This sequestration of this compound by carbonic anhydrase in the circulatory system is thought to reduce its COX-2 inhibitory activity in CA-rich tissues like the cardiovascular system, potentially mitigating the cardiovascular side effects associated with other COX-2 inhibitors.[1][2]
Conversely, inflamed tissues, such as those in osteoarthritic joints, are deficient in carbonic anhydrase.[1][2] As this compound reaches these CA-deficient areas, it is released from its bond with carbonic anhydrase and can exert its full inhibitory effect on the locally overexpressed COX-2, thereby reducing inflammation and pain at the target site.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 / Ki | Species | Notes |
| COX-2 | ~0.1 µg/mL (IC50) | Human | [9] |
| Carbonic Anhydrase I (CA-I) | 0.336 µM (IC50) | Human | [6] |
| Carbonic Anhydrase II (CA-II) | 0.062 µM (IC50) | Human | [6] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Comparative In Vitro Inhibitory Activity
| Compound | Target | IC50 / Ki |
| This compound | CA-I | 0.336 µM |
| CA-II | 0.062 µM | |
| Acetazolamide (Reference CA inhibitor) | CA-I | 0.68 µM |
| CA-II | 0.0091 µM |
Data from[6]
Table 3: Pharmacokinetic Properties of this compound (Single Oral Dose)
| Parameter | 2 mg Dose | 8 mg Dose |
| Cmax (ng/mL) | 3.5 (± 0.9) | 14.1 (± 3.7) |
| Tmax (hours) | 5.6 (± 1.0) | 5.0 (± 1.7) |
| AUC (ng/mL·h) | 632.9 (± 162.1) | 2,366.8 (± 761.9) |
| Elimination Half-life (hours) | 131 (± 19) | 127 (± 33) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data from[3]
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound against COX-2 and carbonic anhydrase. These are generalized methods based on commonly used assays for similar compounds.
COX-2 Inhibition Assay (Colorimetric)
This protocol is based on a commercial COX inhibitor screening assay kit.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-2, Hemin, and Arachidonic Acid in the Assay Buffer. Prepare serial dilutions of this compound.
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer + 10 µL Hemin.
-
100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL COX-2 enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL COX-2 enzyme + 10 µL of this compound dilution.
-
-
Incubation: Incubate the plate for a pre-determined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells. Quickly initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for a set duration (e.g., 5 minutes) at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells. Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol is a representative method based on the stopped-flow technique for measuring CA-catalyzed CO2 hydration.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye.[12][13][14]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA-I, CA-II)
-
Buffer solution (e.g., Tris-sulfate, pH 7.6)
-
pH indicator (e.g., phenol (B47542) red)
-
CO2-saturated water
-
This compound stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the CA enzyme, buffer, pH indicator, and this compound. Prepare CO2-saturated water by bubbling CO2 gas through deionized water at a controlled temperature.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for phenol red) over a short time course (seconds).
-
Data Analysis: Determine the initial rate of the catalyzed reaction for each inhibitor concentration by fitting the absorbance data to a single exponential equation. Calculate the percentage of inhibition. The inhibition constants (Ki) can be determined by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) or by using the Cheng-Prusoff equation if IC50 values are determined.[7][8]
Clinical Studies
Phase III clinical trials have been conducted to evaluate the efficacy and safety of this compound for the treatment of osteoarthritis.
Phase III Trial Design (Representative)
A randomized, multicenter, double-blind, placebo- and active-controlled study was conducted to assess the efficacy and safety of this compound in patients with OA of the knee or hip.[11][15][16][17][18][19]
-
Participants: Patients with a clinical diagnosis of osteoarthritis.
-
Intervention:
-
This compound (2 mg, once daily)
-
Celecoxib (200 mg, once daily) as an active comparator
-
Placebo
-
-
Duration: 6 weeks of treatment, with an 18-week extension period.[11][15][16][17][18][19]
-
Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 6.[15]
-
Secondary Endpoints: WOMAC total score, stiffness, and physical function subscales; Physician's and Patient's Global Assessment of disease activity.
Key Clinical Findings
-
This compound (2 mg) demonstrated statistically significant superiority over placebo in improving the WOMAC pain subscale score at week 6.[11][15][16][17][18][19]
-
This compound (2 mg) was non-inferior to celecoxib (200 mg) in reducing OA pain.[11][15][16][17][18][19]
-
This compound was generally well-tolerated, with a safety profile comparable to that of celecoxib.[11][15][16][17][18][19]
Conclusion
This compound represents a significant advancement in the development of NSAIDs, offering a novel dual-action mechanism that targets both COX-2 and carbonic anhydrase. This allows for a tissue-specific therapeutic effect, concentrating its anti-inflammatory and analgesic properties in inflamed joints while potentially reducing systemic side effects. The quantitative data from in vitro and pharmacokinetic studies, along with the positive results from clinical trials, support the potential of this compound as an effective and well-tolerated treatment option for osteoarthritis. Further research and long-term clinical data will continue to elucidate the full therapeutic potential and long-term safety of this innovative compound.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Evaluation of this compound 2 mg for the Management of Hip and Knee Osteoarthritis: A Prospective, Single-Arm, Multicenter, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay: Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626) - ChEMBL [ebi.ac.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound 2mg in patients with mild to moderate idiopathic osteoarthritis of hip/knee-a randomized, double-anonymous study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Basis of Polmacoxib's Anti-Inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polmacoxib (CG100649) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) engineered with a novel dual-action mechanism that confers tissue-selective anti-inflammatory effects.[1][2][3] Unlike traditional NSAIDs or other coxibs, this compound functions as a dual inhibitor of both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms.[1][4][5] This unique pharmacological profile allows it to preferentially inhibit COX-2 in inflamed tissues, which are deficient in carbonic anhydrase, while minimizing activity in CA-rich environments like the cardiovascular and gastrointestinal systems.[2][6][7] This tissue selectivity is projected to enhance its safety profile, particularly concerning cardiovascular and gastrointestinal adverse events.[8][9] This guide provides a detailed examination of the molecular pathways, quantitative data, and experimental methodologies that define this compound's mechanism of action.
Core Molecular Mechanism: Dual Inhibition and Tissue Selectivity
The primary anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[7][10] The COX-1 isoenzyme is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is inducible and upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins like PGE2.[2][11][12]
This compound is a selective COX-2 inhibitor.[10][11] However, its defining feature is its dual mode of action, which involves high-affinity binding to carbonic anhydrase (CA), particularly isoforms CA-I and CA-II.[2][5][6]
-
In CA-Rich Tissues (e.g., Cardiovascular System, GI Tract): Carbonic anhydrase is abundant in tissues such as the GI tract, kidneys, and throughout the cardiovascular system.[2][6] this compound exhibits a strong binding affinity for CA.[9] In these tissues, this compound preferentially binds to the abundant CA, which effectively sequesters the drug, reducing its availability to inhibit COX-2.[7][9] This mechanism is believed to mitigate the systemic side effects associated with COX-2 inhibition in these vital systems.[2][8]
-
In CA-Deficient Tissues (e.g., Inflamed Joints): Inflamed tissues, such as the synovial fluid of an osteoarthritic joint, have been found to contain negligible amounts of CA but express high levels of COX-2.[2][7][13] In this environment, this compound does not bind to CA and is fully available to inhibit COX-2, thereby reducing the synthesis of PGE2 and effectively suppressing local inflammation and pain.[2][6]
Erythrocytes, which are rich in CA, play a critical role by acting as a transport reservoir for this compound.[2][13] The drug is carried in a bound, inactive state within red blood cells, leading to low systemic exposure and facilitating targeted delivery to CA-deficient inflamed sites.[2][8][13]
Visualizing the Tissue-Selective Mechanism
Caption: this compound's tissue-selective dual-inhibition mechanism.
Role in Inflammatory Signaling Pathways
Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14][15] These transcription factors are central regulators of inflammation and bind to the promoter regions of target genes, including the gene for COX-2, leading to its significant upregulation.[16][17] The subsequent increase in COX-2 activity amplifies the production of PGE2, which further perpetuates the inflammatory cascade.[18] By inhibiting COX-2, this compound effectively disrupts this positive feedback loop, reducing the downstream effects of NF-κB and AP-1 activation in the context of prostaglandin synthesis.
Visualizing the Inflammatory Cascade
References
- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Dual-Action NSAID for Pain and Inflammation [wisdomlib.org]
- 6. orthopaper.com [orthopaper.com]
- 7. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. storage.googleapis.com [storage.googleapis.com]
Polmacoxib's potential therapeutic applications beyond osteoarthritis
An In-depth Technical Guide on the Therapeutic Applications of Polmacoxib Beyond Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant therapeutic potential beyond its approved indication for osteoarthritis. This technical guide delves into the preclinical evidence supporting the use of this compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), in the prevention and treatment of colorectal cancer. Through a comprehensive review of in-vitro and in-vivo studies, this document outlines the molecular mechanisms, experimental protocols, and quantitative outcomes that underscore this compound's promise as a targeted anti-cancer agent. Detailed signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of its multifaceted action.
Introduction: The Dual-Inhibition Advantage
This compound (formerly CG100649) distinguishes itself from traditional NSAIDs through its unique dual-inhibitory mechanism, targeting both COX-2 and carbonic anhydrase (CA) enzymes.[1][2] While its COX-2 inhibitory activity is central to its anti-inflammatory effects, its interaction with CA, particularly CA I and CA II, is thought to contribute to a favorable safety profile by potentially mitigating the cardiovascular and gastrointestinal side effects associated with other selective COX-2 inhibitors.[1][3][4] Preclinical research has now illuminated a significant role for this dual inhibition in oncology, specifically in colorectal cancer.[5][6]
Quantitative Data Summary
The efficacy of this compound in a preclinical oncology setting has been quantified through various in-vitro and in-vivo studies. The following tables summarize the key quantitative data.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Lines | Notes |
| COX-2 | ~0.1 µg/mL | - | [2] |
| 40 nM | In absence of CAII | [1] | |
| Carbonic Anhydrase I (CAI) | 210 nM | - | [1] |
| Carbonic Anhydrase II (CAII) | 95 nM | - | [1] |
Table 2: In-Vitro Efficacy of this compound in Human Colon Cancer Cells
| Cell Line | This compound Concentration | PGE2 Production Inhibition | Duration |
| HCA-7 | 0.01 µg/mL | >95% | 24 hours |
| HT-29 | 0.001 µg/mL | >90% | 24 hours |
Data derived from in-vitro studies assessing the impact of this compound on prostaglandin E2 (PGE2) production, a key mediator in inflammation and cancer progression.[1]
Table 3: In-Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Mouse Model | This compound Dosage | Treatment Duration | Primary Outcome | Quantitative Result |
| ApcMin/+ (Intestinal Polyp Formation) | 7 mg/kg (p.o., daily) | 8 weeks | Suppression of intestinal polyps | Significant reduction in polyp number and size |
| Subcutaneous Xenograft (Athymic Nude Mice) | 7-15 mg/kg (p.o., daily) | Day 27 to 111 post-injection | Reduction in tumor volume and weight | 58% reduction in tumor volume, 48% reduction in tumor weight |
| Orthotopic Xenograft (Athymic nu/nu Mice) | 7 mg/kg (p.o., daily) | 8 weeks (starting day 14) | Reduction in tumor weight | 70% reduction |
| 15 mg/kg (p.o., daily) | 8 weeks (starting day 14) | Reduction in tumor weight | 83% reduction |
These studies highlight this compound's ability to inhibit both the formation of precancerous lesions and the growth of established tumors in clinically relevant animal models.[2][5]
Signaling Pathways and Mechanism of Action
This compound's anti-cancer effects are primarily mediated through the inhibition of the COX-2/PGE2 signaling pathway, which is frequently upregulated in colorectal cancer and plays a crucial role in tumor progression.
By inhibiting COX-2, this compound effectively reduces the production of PGE2.[1] Lower levels of PGE2 lead to a multi-pronged anti-tumor effect, including the induction of apoptosis, and the inhibition of angiogenesis and cell proliferation.[7][8][9] Furthermore, recent studies have indicated that the COX-2/PGE2 pathway can promote tumor immune evasion by inducing the expression of the immune checkpoint protein PD-1 on T cells and macrophages.[10][11] Therefore, this compound's inhibition of this pathway may also enhance anti-tumor immunity. The concurrent inhibition of carbonic anhydrase is a unique feature that is hypothesized to reduce systemic side effects.[1][4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that have evaluated this compound's anti-cancer efficacy.
In-Vitro PGE2 Production Assay
-
Objective: To quantify the inhibitory effect of this compound on PGE2 production in human colon cancer cell lines.
-
Cell Lines: HCA-7 and HT-29.
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 0-1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of PGE2 inhibition is calculated relative to untreated control cells.
-
In-Vivo Xenograft Mouse Models of Colorectal Cancer
This workflow outlines the general procedure for assessing the in-vivo efficacy of this compound in suppressing colorectal tumor growth.
-
Animal Models: Athymic nude mice or other immunodeficient strains.
-
Tumor Implantation:
-
Subcutaneous Model: Human colorectal cancer cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Cancer cells are surgically implanted into the cecal wall to mimic the primary tumor site.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered daily via oral gavage at doses ranging from 7 to 15 mg/kg.
-
The control group receives a vehicle solution.
-
Treatment continues for a predefined period (e.g., 8 weeks).
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
ApcMin/+ Mouse Model for Intestinal Polyp Formation
-
Objective: To evaluate the preventative effect of this compound on the development of intestinal polyps.
-
Animal Model: ApcMin/+ mice, which spontaneously develop multiple intestinal adenomas.
-
Methodology:
-
ApcMin/+ mice are treated with this compound (7 mg/kg, p.o., daily) or a vehicle control for a specified duration (e.g., 8 weeks).
-
At the end of the treatment period, the mice are euthanized.
-
The small and large intestines are removed, opened longitudinally, and cleaned.
-
The number and size of polyps in the entire intestine are counted and measured under a dissecting microscope.
-
Future Directions and Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for further investigation as a therapeutic agent for colorectal cancer. Its dual-inhibitory mechanism of action, targeting both inflammation-driven tumor promotion and potentially enhancing anti-tumor immunity, offers a compelling rationale for its clinical development in oncology. Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in patients with colorectal cancer, both as a single agent and in combination with existing chemotherapies or immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers could help select patients who are most likely to respond to this compound treatment.
-
Exploration in Other Cancers: Given the role of COX-2 in various malignancies, the anti-tumor potential of this compound should be investigated in other cancer types.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CrystalGenomics Release: this compound Demonstrates Prevention And Treatment Effects In Colorectal Cancer - BioSpace [biospace.com]
- 6. This compound | COX | Carbonic Anhydrase | TargetMol [targetmol.com]
- 7. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of autophagy and apoptosis can contribute to the anticancer effect of Abemaciclib/Celecoxib combination in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The COX-2-PGE2 pathway promotes tumor evasion in colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Evaluation of Polmacoxib: A Technical Guide on Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) characterized by its unique dual-inhibition mechanism, targeting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) enzymes.[1][2] This distinct mode of action is designed to provide potent anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal and cardiovascular risks associated with traditional NSAIDs and other COX-2 inhibitors.[3][4] This technical guide provides an in-depth overview of the preclinical safety and efficacy evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing important pathways and workflows.
Efficacy Evaluation
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of inflammation and pain.
In Vitro Selectivity and Potency
This compound exhibits a moderate to high selectivity for COX-2 over COX-1 and potent inhibition of carbonic anhydrase isoforms I and II.[4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay System | IC50 | Reference Compound | Reference IC50 |
| COX-2 | Human Cells (Whole Blood, Macrophages) | - (15-fold selective vs COX-1) | - | - |
| Mouse Peritoneal Macrophages | - (45-fold selective vs COX-1) | - | - | |
| In the absence of CAII | 40 nM[5] | - | - | |
| Carbonic Anhydrase I (CAI) | Human | 0.336 µM (336 nM)[4] | Acetazolamide | 0.68 µM |
| Carbonic Anhydrase II (CAII) | Human | 0.062 µM (62 nM)[4] | Acetazolamide | 0.0091 µM |
Note: The COX-2 inhibitory activity of this compound is attenuated in the presence of carbonic anhydrase II, with the IC50 increasing by approximately 4- and 17-fold at a 1:1 and 1:5 molar ratio of this compound to CAII, respectively.[5]
In Vivo Efficacy in Animal Models
This compound has shown significant anti-inflammatory and analgesic effects in established rodent models of inflammation and pain.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species/Strain | Efficacy Endpoint | ED50 | Comparator | Comparator ED50 |
| Adjuvant-Induced Arthritis | Lewis Rat | Paw Swelling | 0.10 mg/kg/day | - | - |
| Collagen-Induced Arthritis | Lewis Rat | Paw Swelling | 0.22 mg/kg/day | - | - |
| Rat Paw Edema | Rat | Paw Swelling | Parallel efficacy | Indomethacin | - |
| Mouse Acute Air Pouch | Mouse | Inflammatory Exudate | Parallel efficacy | Indomethacin | - |
| Thermal Hyperalgesia | Rat | Pain Threshold | 5 times more potent | Indomethacin | - |
Safety and Toxicology Profile
Preclinical safety studies are crucial for identifying potential toxicities and establishing a safe dose for first-in-human trials.
Acute and Repeated-Dose Toxicity
Gastrointestinal and Cardiovascular Safety
The dual-inhibition mechanism of this compound is hypothesized to contribute to its improved gastrointestinal and cardiovascular safety profile compared to other NSAIDs.[3][4] In tissues rich in carbonic anhydrase, such as the gastrointestinal tract and cardiovascular system, the high-affinity binding of this compound to CA is thought to reduce its local COX-2 inhibitory activity, thereby mitigating associated side effects.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species, revealing its absorption, distribution, metabolism, and excretion properties.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) |
| 2 mg | 3.5 (± 0.9) | 5.6 (± 1.0) | 632.9 (± 162.1) | 131 (± 19) |
| 8 mg | 14.1 (± 3.7) | 5.0 (± 1.7) | 2,366.8 (± 761.9) | 127 (± 33) |
Data presented as mean (± standard deviation).[2]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
This assay determines the selectivity of a compound for COX-1 and COX-2 in a physiologically relevant matrix.
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood is collected from healthy human donors.
-
Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.
-
Blood is allowed to clot at 37°C for 1 hour, during which platelet COX-1 is activated by endogenously generated thrombin, leading to the production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and serum is collected.
-
TXB2 levels are quantified using an enzyme immunoassay (EIA).
-
The IC50 value for COX-1 inhibition is calculated from the concentration-response curve.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood is collected.
-
Aliquots are incubated with various concentrations of this compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated at 37°C for 24 hours.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are quantified by EIA.
-
The IC50 value for COX-2 inhibition is determined from the concentration-response curve.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used model of chronic inflammation and autoimmune arthritis.
-
Induction:
-
Lewis rats are typically used due to their high susceptibility.
-
A single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, is administered into the base of the tail or a hind paw.
-
-
Disease Assessment:
-
The primary inflammatory response at the injection site and the secondary systemic arthritic response in the contralateral and forepaws are monitored.
-
Paw volume is measured using a plethysmometer at regular intervals.
-
Arthritis severity is scored based on erythema, swelling, and joint mobility.
-
-
Treatment:
-
This compound is administered orally daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).
-
-
Efficacy Evaluation:
-
The reduction in paw swelling and arthritis score in the treated groups is compared to the vehicle-treated control group to determine the ED50.
-
Pharmacokinetic Study in Rats
This study design is used to determine the pharmacokinetic profile of an orally administered compound.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
-
Dosing:
-
Animals are fasted overnight before dosing.
-
A single oral dose of this compound, formulated in a suitable vehicle, is administered by gavage.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via the cannula.
-
-
Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Visualizations
References
- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 5. Population Pharmacokinetic and Pharmacodynamic Analysis of this compound in Healthy Volunteers and Patients With Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Polmacoxib's COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (trade name Acelex) is a novel non-steroidal anti-inflammatory drug (NSAID) that exhibits a dual mechanism of action by selectively inhibiting cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms I and II.[1][2] This unique characteristic allows for targeted action in inflamed tissues, which are often deficient in CA, potentially reducing the systemic side effects associated with traditional NSAIDs and other COX-2 inhibitors.[3][4] this compound's primary therapeutic effect in inflammatory conditions like osteoarthritis stems from its inhibition of COX-2, a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[2][5]
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound against the COX-2 enzyme. The described methods include both biochemical (enzyme-based) and cell-based assays, which are fundamental tools for characterizing the potency and selectivity of COX-2 inhibitors.
Mechanism of Action: COX-2 Inhibition by this compound
Under inflammatory conditions, the expression of COX-2 is induced, leading to the synthesis of prostaglandins that mediate pain and inflammation.[2] this compound selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory mediators.[5] The following diagram illustrates the signaling pathway.
Quantitative Data Summary
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes hypothetical IC50 values for this compound and a control compound against COX-1 and COX-2, which would be determined using the protocols described below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.1 - 0.5 | >200 - 1000 |
| Celecoxib | 15 | 0.04 | 375 |
| Indomethacin | 0.1 | 2.5 | 0.04 |
Note: These are representative values based on the known selectivity of these compounds. Actual values must be determined experimentally.
Experimental Protocols
Two primary types of in vitro assays are recommended for evaluating this compound's COX-2 inhibitory activity: a biochemical assay using purified enzyme and a cell-based assay to assess activity in a more physiologically relevant context.
Biochemical COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of purified recombinant COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2), and a fluorescent probe is oxidized in this step, leading to a measurable increase in fluorescence. The rate of fluorescence increase is proportional to COX-2 activity.
Workflow Diagram:
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader with excitation/emission at ~535/590 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in COX Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Also prepare solutions for the positive control (Celecoxib) and a vehicle control (DMSO).
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a COX inhibitor screening kit).[6]
-
Plate Setup: To a 96-well plate, add 10 µL of the diluted this compound, control, or vehicle to the appropriate wells.
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. Record data every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based COX-2 Inhibition Assay (PGE2 Quantification by ELISA)
This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context. Macrophages (e.g., RAW 264.7) or other suitable cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then treated with this compound, and the amount of PGE2 released into the cell culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
Workflow Diagram:
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plate
-
PGE2 ELISA Kit
-
Microplate reader for absorbance at ~450 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound, Celecoxib, or vehicle control (DMSO). Incubate for 1 hour.
-
COX-2 Induction: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. This typically involves incubating the supernatant with a PGE2-horseradish peroxidase (HRP) conjugate and a PGE2-specific antibody in a pre-coated plate. After washing, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration in each sample from the standard curve.
-
Determine the percent inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of this compound concentration and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust methods for the in vitro characterization of this compound's inhibitory activity against COX-2. The biochemical assay allows for direct measurement of enzyme inhibition, while the cell-based assay provides insights into the compound's efficacy in a more complex biological system. Consistent and reproducible data generated from these assays are crucial for the preclinical evaluation and development of selective COX-2 inhibitors like this compound.
References
- 1. This compound: A Promising Dual-Action NSAID for Pain and Inflammation [wisdomlib.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Polmacoxib in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (formerly CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) with a unique dual-action mechanism. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms.[1][2][3][4] This dual inhibition is thought to provide targeted anti-inflammatory and analgesic effects in inflamed tissues, such as osteoarthritic joints which are deficient in carbonic anhydrase, while potentially minimizing systemic side effects associated with traditional NSAIDs and other COX-2 inhibitors.[2][3] Preclinical studies in various animal models of arthritis have demonstrated its potent anti-inflammatory properties, making it a person of interest for further investigation in osteoarthritis research.[1]
These application notes provide detailed protocols for utilizing this compound in the widely accepted monoiodoacetate (MIA)-induced model of osteoarthritis in rats. The included methodologies, data, and visualizations are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Mechanism of Action in Osteoarthritis
In the pathophysiology of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate chondrocytes and synoviocytes. This stimulation upregulates the expression of COX-2, which in turn catalyzes the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and cartilage degradation. It exerts its effects by activating downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5] These pathways further amplify the inflammatory response by inducing the expression of matrix metalloproteinases (MMPs), aggrecanases (ADAMTS), and other catabolic enzymes that degrade the cartilage matrix.[5]
This compound, by selectively inhibiting COX-2, blocks the synthesis of PGE2, thereby attenuating the activation of MAPK and NF-κB signaling cascades. This leads to a reduction in the production of inflammatory mediators and cartilage-degrading enzymes, ultimately alleviating pain and slowing the progression of cartilage destruction.
Signaling Pathway of this compound in Osteoarthritic Chondrocytes
Caption: Proposed mechanism of this compound in osteoarthritic chondrocytes.
Quantitative Data from Preclinical Animal Models
While specific studies on this compound in the MIA-induced osteoarthritis model are not yet widely published, data from other inflammatory arthritis models in rats provide valuable insights into its in vivo efficacy. The following table summarizes the effective dose for reducing paw swelling in adjuvant-induced and collagen-induced arthritis models.
| Animal Model | Species | Endpoint | This compound ED₅₀ (mg/kg/day, p.o.) | Reference |
| Adjuvant-Induced Arthritis | Lewis Rat | Paw Swelling | 0.10 | [1] |
| Collagen-Induced Arthritis | Lewis Rat | Paw Swelling | 0.22 | [1] |
ED₅₀: The dose that produces 50% of the maximum effect. p.o.: Per os (by mouth).
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This protocol describes the induction of osteoarthritis in rats via intra-articular injection of monoiodoacetate, a widely used and reproducible model that mimics the histopathological and pain-related features of human OA.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-250 g)
-
Monoiodoacetate (MIA) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 28-30G needles
-
Clippers and disinfectant swabs
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: House the rats for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen) or another appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Preparation for Injection: Shave the hair around the right knee joint and sterilize the skin with disinfectant swabs.
-
MIA Injection:
-
Flex the knee to a 90-degree angle to allow for the palpation of the patellar ligament.
-
Insert a 28-30G needle through the center of the patellar ligament to access the intra-articular space.
-
Slowly inject 50 µL of MIA solution (e.g., 2 mg of MIA dissolved in 50 µL of sterile saline) into the joint cavity.
-
The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.
-
-
Post-Injection Recovery: Monitor the animals until they have fully recovered from anesthesia. House them individually or in small groups and monitor for any signs of distress.
This compound Administration
Based on preclinical data from other arthritis models, a starting dose for efficacy studies in the rat MIA model can be in the range of 0.1 to 1.0 mg/kg, administered orally once daily. However, dose-response studies are recommended to determine the optimal dose for the specific endpoints of interest.
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administration:
-
Treatment can be initiated prophylactically (before or at the time of MIA injection) or therapeutically (after the onset of OA symptoms, typically 3-7 days post-MIA injection).
-
Administer the this compound suspension or vehicle to the rats once daily via oral gavage.
-
The treatment duration can vary depending on the study objectives, typically ranging from 7 to 28 days.
-
Endpoint Analyses
a) Assessment of Pain Behavior (Mechanical Allodynia):
-
Method: Use an electronic von Frey anesthesiometer or calibrated von Frey filaments to measure the paw withdrawal threshold (PWT) of the ipsilateral hind paw.
-
Procedure: Place the rats in individual chambers on an elevated mesh floor and allow them to acclimate. Apply increasing force to the plantar surface of the hind paw until the rat withdraws its paw. Record the force at which the withdrawal occurs.
-
Schedule: Measure baseline PWT before MIA injection and then at regular intervals (e.g., days 3, 7, 14, 21, and 28) post-injection.
b) Assessment of Joint Swelling (Edema):
-
Method: Use a digital caliper to measure the medio-lateral diameter of the knee joint.
-
Procedure: Carefully measure the diameter of both the MIA-injected and the contralateral control knee.
-
Schedule: Measure baseline joint diameter before MIA injection and then at regular intervals post-injection.
c) Histopathological Analysis of Cartilage Degradation:
-
Procedure: At the end of the study, euthanize the animals and dissect the knee joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Staining: Section the joints and stain with Safranin O-Fast Green to visualize proteoglycan content (stains red) and with Hematoxylin and Eosin (H&E) for overall morphology.
-
Scoring: Grade the cartilage degradation using a standardized scoring system (e.g., OARSI histopathology initiative recommendations).
d) Measurement of Inflammatory Markers:
-
Sample Collection: Collect synovial fluid or synovial tissue from the knee joint at the end of the study.
-
Analysis: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and PGE2 in the collected samples.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a rat MIA model.
Safety and Tolerability
In preclinical studies, this compound has been shown to be well-tolerated.[2] In a study on healthy volunteers, the most frequently reported adverse events were aphthous stomatitis and dyspepsia.[3] As with any NSAID, it is advisable to monitor for potential gastrointestinal and renal side effects, especially in long-term studies.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures, including animal model specifics, drug dosage, and administration schedule, based on their specific research objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 4. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orthopaper.com [orthopaper.com]
Application Notes and Protocols for the Quantification of Polmacoxib in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Polmacoxib in biological matrices. The protocols are intended to guide researchers in developing and validating analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Overview of Analytical Methods
The quantification of this compound in biological samples, such as plasma and whole blood, is crucial for understanding its pharmacokinetic and pharmacodynamic profile. Due to the complexity of these matrices and the typically low concentrations of the analyte, sensitive and selective analytical methods are required. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): This technique offers a robust and cost-effective method for this compound quantification. Reversed-phase HPLC (RP-HPLC) is commonly employed, providing good separation and sensitivity, particularly for samples from pharmaceutical dosage forms, and can be adapted for biological samples with appropriate sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As the gold standard for bioanalytical quantification, LC-MS/MS provides superior sensitivity and selectivity. This method is ideal for detecting the low concentrations of this compound typically found in biological fluids and allows for the development of high-throughput assays.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory and analgesic effects through a dual mechanism of action: selective inhibition of cyclooxygenase-2 (COX-2) and inhibition of carbonic anhydrase (CA) isoforms I and II.[1][2][3][4] This dual inhibition is believed to contribute to its efficacy and potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2]
Experimental Protocols
General Sample Handling and Preparation
Proper sample collection and handling are critical for accurate quantification.
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: To obtain plasma, centrifuge the whole blood samples (e.g., at 1500 x g for 10 minutes at 4°C) promptly after collection.
-
Storage: Store plasma and whole blood samples at -80°C until analysis to ensure stability.
RP-HPLC-UV Method for Quantification in Pharmaceutical Formulations (Adaptable for Biological Samples)
This protocol is based on a validated method for this compound in capsule dosage forms and can be adapted for biological samples with the inclusion of a sample clean-up step.[5][6]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Water:Acetonitrile, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation (from Biological Matrix):
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Liquid-Liquid Extraction (LLE): To 200 µL of plasma, add a suitable internal standard and 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
-
3.2.3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 80 - 120 ppm (r² = 0.999)[5] |
| LOD | 0.5 µg/mL[5] |
| LOQ | 1.5 µg/mL[5] |
| Accuracy (% Recovery) | 99.22 - 100.0%[5] |
| Precision (%RSD) | < 2%[5] |
Proposed LC-MS/MS Method for Quantification in Human Plasma
3.3.1. LC-MS/MS System and Conditions
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., starting at 10% B, ramping to 90% B) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
3.3.2. Mass Spectrometric Parameters (Proposed)
The mass transitions (Q1/Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight (361.39 g/mol ) and the fragmentation of similar molecules like Celecoxib (m/z 380 -> 316), a plausible transition for this compound would be:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| This compound | 362.1 | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard | Analyte-specific | To be determined | 100 | To be optimized | To be optimized |
An appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar compound (e.g., Celecoxib-d7), should be used.
3.3.3. Sample Preparation Workflow
Data Presentation and Comparison
The following tables summarize the key quantitative parameters for the described analytical methods.
Table 1: HPLC-UV Method Validation Data
| Parameter | Concentration Range | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | 80-120 µg/mL | 0.999[5] | 0.5 µg/mL[5] | 1.5 µg/mL[5] | 99.22-100.0%[5] | < 2%[5] |
Table 2: Proposed LC-MS/MS Method Parameters (to be validated)
| Parameter | Proposed Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | ≤ 1 ng/mL |
| Accuracy | 85-115% |
| Precision (%CV) | < 15% |
| Recovery | > 70% |
| Matrix Effect | To be assessed |
Conclusion
The provided protocols offer a comprehensive guide for the quantification of this compound in biological samples. The RP-HPLC-UV method is well-suited for routine analysis where high sensitivity is not paramount. For demanding bioanalytical applications requiring high sensitivity and selectivity, the proposed LC-MS/MS method provides a strong foundation for method development and validation. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies and adhere to relevant regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Polmacoxib for Laboratory and Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Polmacoxib, a selective cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) inhibitor, for laboratory and research applications. Adherence to these guidelines will ensure consistent and reliable results in both in vitro and in vivo studies.
Physicochemical and Inhibitory Properties of this compound
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, targeting both COX-2 and carbonic anhydrase isoforms I and II (CA-I and CA-II).[1][2][3] This dual inhibition is thought to contribute to its efficacy and potentially reduce certain side effects associated with traditional NSAIDs and other COX-2 inhibitors.[1][3]
Key Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₁₈H₁₆FNO₄S | [4] |
| Molecular Weight | 361.4 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (as solid) | [4] |
Solubility Data
This compound is sparingly soluble in aqueous buffers and exhibits higher solubility in organic solvents.[4][5]
| Solvent | Solubility | References |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL | [4] |
In Vitro Inhibitory Activity
| Target | IC₅₀ Value | Conditions | References |
| Cyclooxygenase-2 (COX-2) | 40 nM | In the absence of carbonic anhydrase II | [4] |
| Carbonic Anhydrase I (CA-I) | 210 nM | [4] | |
| Carbonic Anhydrase II (CA-II) | 95 nM | [4] |
Signaling Pathway of this compound
The diagram below illustrates the dual inhibitory action of this compound on the arachidonic acid cascade and carbonic anhydrase activity.
Caption: Dual inhibition of COX-2 and Carbonic Anhydrase by this compound.
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media or assay buffers for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh out 3.614 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For a 10 mM stock from 3.614 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C. For long-term storage (months), -80°C is recommended.
Quality Control:
-
Ensure the final solution is clear and free of any particulate matter.
-
The final concentration of DMSO in the experimental assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.
Formulation of this compound for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays, such as measuring prostaglandin E₂ (PGE₂) production in cultured cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM working solution. This minimizes the volume of DMSO added to the final cell culture.
-
Final Dilution: Further dilute the intermediate working solution to the desired final concentrations for treating the cells. For example, to achieve a final concentration of 1 µM in a 1 mL cell culture volume, add 10 µL of the 100 µM working solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound treatment group.
Caption: Workflow for preparing this compound for cell-based assays.
Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing a this compound formulation for oral or parenteral administration in animal models. The choice of vehicle will depend on the specific experimental requirements and route of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Co-solvent/vehicle (e.g., sterile saline, corn oil, or an aqueous solution of a solubilizing agent like SBE-β-CD)
-
Sterile vials
-
Vortex mixer and/or sonicator
Example Formulation using a Co-solvent System (for parenteral administration):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation: If using a solubilizing agent, prepare the aqueous vehicle. For example, dissolve sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline to a final concentration of 20% (w/v).
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing. A common ratio is 1 part DMSO stock to 9 parts aqueous vehicle (final 10% DMSO). For instance, to prepare 1 mL of a 2 mg/mL this compound solution, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Solubilization: Vortex and/or sonicate the final mixture until the this compound is fully dissolved and the solution is clear.
-
Administration: The formulation should be prepared fresh on the day of use and administered via the desired route (e.g., intraperitoneal, intravenous, or oral gavage).
Important Considerations:
-
The final concentration of DMSO should be minimized to avoid toxicity.
-
The choice of vehicle must be appropriate for the animal species and route of administration.
-
All solutions for parenteral administration must be prepared under sterile conditions.
Analytical Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantification of this compound in various formulations and biological matrices.
RP-HPLC Method Parameters
| Parameter | Condition | References |
| Column | C18 (e.g., 250mm x 4.6mm, 5 µm) | [6] |
| Mobile Phase | Water:Acetonitrile (1:1, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 238 nm | [6] |
| Elution Time | ~8.12 minutes | [6] |
This method can be adapted and validated for specific applications according to ICH guidelines.[6]
References
Application Notes and Protocols for Screening Polmacoxib Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) characterized by its unique dual-inhibition mechanism. It selectively targets cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins, and also exhibits a strong affinity for carbonic anhydrase (CA).[1][2] This dual action is believed to contribute to its tissue-specific anti-inflammatory effects, particularly in inflamed joints which have low levels of carbonic anhydrase, while potentially minimizing systemic side effects associated with traditional COX-2 inhibitors.[2]
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound. The described methods will enable researchers to assess its inhibitory effect on COX-2, quantify the downstream reduction in prostaglandin E2 (PGE2) production, and evaluate its impact on cell viability.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the expression of COX-2 is induced. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins, including the pro-inflammatory mediator PGE2. This compound's distinctive feature is its dual-binding capability. In tissues rich in carbonic anhydrase, such as the cardiovascular system, this compound preferentially binds to CA, which reduces its availability to inhibit COX-2, potentially mitigating cardiovascular side effects.[1] However, in inflamed tissues with low CA concentrations, this compound is free to bind to and inhibit COX-2, leading to a reduction in PGE2 synthesis and a localized anti-inflammatory response.
Data Presentation
The following tables summarize the inhibitory activities of this compound and the reference compound Celecoxib from various cell-based assays.
Table 1: COX-2 Inhibition Activity
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 | Reference |
| This compound | COX-2 Activity | Human Recombinant COX-2 | ~0.1 µg/mL (~0.277 µM) | [2] |
| Celecoxib | PGE2 Production | RAW 264.7 (LPS-stimulated) | 0.1 - 1 µM | [3] |
Table 2: Cytotoxicity
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | MTT Assay | Data Not Available | - | - |
| Celecoxib | MTT Assay | HT-29 (Human colorectal cancer) | Varies with time and dose | [4] |
| Celecoxib | MTT Assay | Hela, MDA-MB-231, HT-29 | Varies with cell line | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Assay 1: Determination of COX-2 Inhibition by Measuring PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on COX-2 by quantifying the reduction of Prostaglandin E2 (PGE2) in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Celecoxib (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Celecoxib in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.
-
-
Treatment and Stimulation:
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of medium containing the different concentrations of this compound or Celecoxib to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Pre-incubate the cells with the compounds for 2 hours at 37°C.[6]
-
Add LPS to a final concentration of 100 ng/mL to all wells except the untreated control.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
PGE2 Quantification:
-
After the 24-hour incubation, centrifuge the plate at 1,000 x g for 15 minutes to pellet any cell debris.[6]
-
Carefully collect the supernatant for PGE2 measurement.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the use of a standard curve for accurate quantification.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PGE2 in each sample using the standard curve.
-
Determine the percentage of PGE2 inhibition for each concentration of this compound and Celecoxib relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Assay 2: Fluorometric Screening of COX-2 Inhibition
This protocol outlines a cell-free, high-throughput assay to directly measure the inhibitory effect of this compound on recombinant human COX-2 enzyme activity. The assay is based on the fluorometric detection of a probe that reacts with the intermediate product of the COX-2 reaction.
Materials and Reagents:
-
Fluorometric COX-2 Inhibitor Screening Kit (contains COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid, and a control inhibitor like Celecoxib)
-
This compound
-
DMSO
-
96-well black opaque plate with a clear bottom
-
Fluorescence microplate reader
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the lyophilized components and keep the enzyme on ice.
-
-
Compound and Control Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in the provided assay buffer.
-
Prepare the following controls in designated wells of the 96-well plate:
-
Enzyme Control (EC): Assay buffer only.
-
Inhibitor Control (IC): Control inhibitor (e.g., Celecoxib) provided in the kit.
-
Sample (S): Dilutions of this compound.
-
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme according to the kit's protocol.
-
Add the Reaction Mix to all wells (EC, IC, and S).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence in kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Choose two time points in the linear range of the fluorescence increase and calculate the slope for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] * 100
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Assay 3: Assessment of Cell Viability using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a selected cell line. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
Selected cell line (e.g., RAW 264.7 or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for screening and characterizing the activity of this compound. By employing these protocols, researchers can effectively evaluate its COX-2 inhibitory potential, quantify its impact on the production of pro-inflammatory mediators, and assess its cytotoxic profile. This comprehensive approach will facilitate a deeper understanding of this compound's mechanism of action and aid in its further development as a therapeutic agent.
References
- 1. orthopaper.com [orthopaper.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Polmacoxib administration and dosage for in vivo experiments
Application Notes: Polmacoxib for In Vivo Research
Introduction
This compound, also known as CG100649, is a first-in-class non-steroidal anti-inflammatory drug (NSAID) with a novel dual mechanism of action.[1][2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and also binds with high affinity to carbonic anhydrase (CA) I and II.[4][5] This dual-action profile is designed to maximize anti-inflammatory efficacy in target tissues while potentially mitigating the adverse cardiovascular and gastrointestinal effects commonly associated with traditional NSAIDs and other COX-2 inhibitors.[1][2]
Mechanism of Action
This compound's therapeutic effects stem from its selective inhibition of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins like PGE2 at sites of inflammation.[2][6] Unlike other coxibs, this compound also binds to carbonic anhydrase. In tissues where CA is abundant, such as the cardiovascular system, this binding reduces this compound's COX-2 inhibitory activity, which may contribute to a better cardiovascular safety profile.[1][2][5] Conversely, in inflamed tissues like osteoarthritic joints, which are deficient in CA, this compound can exert its full COX-2 inhibitory effect, reducing inflammation and pain.[1]
Pharmacokinetics
A key feature of this compound is its unique pharmacokinetic profile. It binds extensively to erythrocytes (red blood cells), which act as a transport and reservoir system.[7] This leads to significantly higher concentrations in whole blood compared to plasma (85- to 100-fold higher) and a long elimination half-life of approximately 127-131 hours in humans.[1][7] This mechanism is thought to enable sustained, tissue-specific delivery to inflamed joints while minimizing systemic drug exposure.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | 2 mg Dose (Mean ± SD) | 8 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 3.5 ± 0.9 | 14.1 ± 3.7 |
| Tmax (hours) | 5.6 ± 1.0 | 5.0 ± 1.7 |
| AUC (ng·h/mL) | 632.9 ± 162.1 | 2,366.8 ± 761.9 |
| Half-life (hours) | 131 ± 19 | 127 ± 33 |
| Data derived from human Phase I clinical trials.[1][7] |
Table 2: Summary of this compound Dosage and Efficacy in Preclinical In Vivo Models
| Species | Model | Dosage | Route | Duration | Key Findings | Reference |
| Lewis Rat | Adjuvant-Induced Arthritis | 0.10 mg/kg/day | Oral (p.o.) | Not Specified | ED₅₀ for paw swelling reduction. | [7] |
| Lewis Rat | Collagen-Induced Arthritis | 0.22 mg/kg/day | Oral (p.o.) | Not Specified | ED₅₀ for paw swelling reduction. | [7] |
| ApcMin/+ Mouse | Intestinal Polyp Formation | 7 mg/kg/day | Oral (p.o.) | 8 weeks | Suppressed intestinal polyp formation. | [8] |
| Athymic Nude Mouse | Subcutaneous CRC Xenograft | 7-15 mg/kg/day | Oral (p.o.) | 84 days | Reduced tumor volume (58%) and weight (48%). | [8] |
| Athymic Nude Mouse | Orthotopic CRC Xenograft | 7-15 mg/kg/day | Oral (p.o.) | 8 weeks | Reduced tumor weight by 70% (7 mg/kg) to 83% (15 mg/kg). | [8] |
| CRC: Colorectal Cancer |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rodent Model of Arthritis
This protocol describes a general procedure for assessing the anti-inflammatory efficacy of this compound in a Lewis rat model of collagen-induced arthritis, based on effective dosages identified in preclinical studies.[7]
1. Materials and Reagents
-
This compound (CG100649)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Acetic Acid
-
Male Lewis rats (6-8 weeks old)
-
Oral gavage needles
-
Pleurisy meter or digital calipers
2. Animal Model: Collagen-Induced Arthritis (CIA)
-
Prepare the collagen emulsion by dissolving bovine type II collagen in 0.1 M acetic acid at 4°C and emulsifying it with an equal volume of CFA.
-
On Day 0, immunize rats intradermally at the base of the tail with 100-200 µL of the emulsion.
-
On Day 7, administer a booster injection using an emulsion of type II collagen and IFA.
-
Monitor animals daily for the onset of arthritis, typically characterized by erythema and swelling of the paws, starting around Day 10-14.
3. Preparation of this compound Formulation
-
Accurately weigh the required amount of this compound powder based on the desired dose (e.g., 0.22 mg/kg) and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.
4. Administration Protocol
-
Randomize animals into treatment groups (e.g., Vehicle control, this compound 0.22 mg/kg, Positive control like Indomethacin) once arthritis is established.
-
Administer the prepared this compound suspension or vehicle control orally once daily via gavage. The volume should be based on the animal's most recent body weight (e.g., 5 mL/kg).
-
Continue treatment for the duration of the study (e.g., 14-21 days).
5. Assessment of Efficacy
-
Measure the paw volume or thickness of both hind paws using a pleurisy meter or digital calipers at baseline and at regular intervals throughout the study.
-
Calculate the change in paw volume as an indicator of inflammation.
-
Arthritis can also be scored visually based on the severity of swelling and erythema on a scale of 0-4 for each paw.
Protocol 2: Evaluation of this compound in a Murine Cancer Xenograft Model
This protocol outlines a general method for assessing the anti-tumor effects of this compound in an orthotopic colorectal cancer xenograft model in nude mice.[8]
1. Materials and Reagents
-
This compound (CG100649)
-
Vehicle for oral administration (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
-
Human colorectal cancer cell line (e.g., HCA-7, HT-29)
-
Athymic nude mice (nu/nu, 6-8 weeks old)
-
Surgical tools for orthotopic implantation
-
Oral gavage needles
2. Animal Model: Orthotopic Xenograft
-
Culture the selected cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) for injection.
-
Surgically implant the cancer cells into the cecal wall of anesthetized nude mice.
-
Allow the tumors to establish for a period of approximately 14 days.
3. Preparation and Administration of this compound
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 7 mg/kg and 15 mg/kg).[8]
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 7 mg/kg, this compound 15 mg/kg).
-
Administer the treatment orally once daily via gavage.
4. Assessment of Efficacy
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the treatment period (e.g., 8 weeks), euthanize the mice.[8]
-
Surgically resect the primary tumors from the cecum.
-
Measure the final tumor weight and/or volume.
-
Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Visualizations
References
- 1. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 3. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 4. Population Pharmacokinetic and Pharmacodynamic Analysis of this compound in Healthy Volunteers and Patients With Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 8. medchemexpress.com [medchemexpress.com]
Investigating Polmacoxib's Effects on Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (formerly known as CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) characterized by its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity, coupled with a unique dual-action mechanism involving carbonic anhydrase (CA) inhibition, positions this compound as a promising therapeutic agent with a potentially improved gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs. These application notes provide a comprehensive overview of this compound's effects on prostaglandin synthesis, supported by detailed experimental protocols for its investigation.
The primary mechanism of action for this compound involves the reduction of prostaglandin E2 (PGE2) synthesis, a key mediator in the inflammatory cascade. By selectively targeting the COX-2 isozyme, which is upregulated at sites of inflammation, this compound effectively diminishes the production of pro-inflammatory prostaglandins while sparing the protective functions of the constitutively expressed COX-1 isozyme.
Data Presentation
The inhibitory activity of this compound on COX enzymes and its subsequent effect on prostaglandin synthesis are critical parameters in its pharmacological assessment. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other widely used NSAIDs.
Table 1: In Vitro COX Inhibition by this compound and Other NSAIDs in Human Cells
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data not available | ~0.28 µM (~0.1 µg/mL)[1] | 15 - 45-fold in human and mouse cells, respectively[2] |
| Celecoxib | 82 | 6.8 | 12[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Meloxicam | 37 | 6.1 | 6.1[3] |
| Rofecoxib | > 100 | 25 | > 4.0[3] |
Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Synthesis
| Cell Line/System | This compound Concentration | % Inhibition of PGE₂ Synthesis | Reference |
| Human Colon Cancer Cells (HCA-7) | 0.01 µg/mL | >95% | [1] |
| Human Colon Cancer Cells (HT-29) | 0.001 µg/mL | >90% | [1] |
| Ex vivo (Human) | Multiple Doses | 89% - 96% | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the investigation of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's selective inhibition of the COX-2 pathway.
Caption: Workflow for the Human Whole Blood Assay.
Caption: Workflow for the cell-based PGE₂ inhibition assay.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on prostaglandin synthesis.
Protocol 1: Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay measures the production of thromboxane B₂ (TXB₂) as an indicator of COX-1 activity and prostaglandin E₂ (PGE₂) as an indicator of COX-2 activity in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound and other test compounds.
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline or appropriate vehicle for compound dilution.
-
Heparinized and non-heparinized collection tubes.
-
Incubator (37°C).
-
Centrifuge.
-
Commercially available EIA or ELISA kits for TXB₂ and PGE₂.
Procedure:
COX-1 Activity (TXB₂ Production):
-
Aliquots of 1 mL of non-heparinized whole blood are dispensed into tubes.
-
Immediately add various concentrations of this compound or vehicle control.
-
Incubate the tubes at 37°C for 1 hour to allow blood to clot, which stimulates platelet COX-1 activity.
-
Centrifuge the clotted blood samples to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB₂ in the serum using a specific immunoassay kit according to the manufacturer's instructions.
COX-2 Activity (PGE₂ Production):
-
Aliquots of 1 mL of heparinized whole blood are dispensed into tubes.
-
Add various concentrations of this compound or vehicle control.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE₂ in the plasma using a specific immunoassay kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of TXB₂ and PGE₂ production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration to determine the IC₅₀ values for COX-1 and COX-2.
Protocol 2: Cell-Based Assay for PGE₂ Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the measurement of PGE₂ production in a murine macrophage cell line to assess the inhibitory effect of this compound on COX-2.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound and other test compounds.
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Commercially available ELISA kit for PGE₂.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE₂ production. Include wells with cells and vehicle but no LPS as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration to determine the IC₅₀ value for PGE₂ inhibition.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers and professionals in drug development to investigate the effects of this compound on prostaglandin synthesis. The selective inhibition of COX-2 by this compound, leading to a significant reduction in PGE₂ production, underscores its potential as a potent anti-inflammatory agent. The detailed methodologies for both human whole blood and cell-based assays will enable consistent and reproducible evaluation of this compound and other novel COX inhibitors. Further research to precisely determine the COX-1 IC₅₀ of this compound in human systems will be invaluable for a more definitive characterization of its selectivity and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Polmacoxib's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polmacoxib (CG100649) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by its unique dual-action mechanism. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms I and II.[1][2] This dual inhibitory action provides a tissue-specific effect, primarily targeting inflamed joints which are deficient in carbonic anhydrase, thereby potentially reducing the systemic side effects associated with traditional NSAIDs and other COX-2 inhibitors.[3][4] Understanding the molecular consequences of this compound's action is crucial for elucidating its therapeutic effects and identifying potential new applications. This document provides detailed protocols for investigating the impact of this compound on gene expression using modern molecular biology techniques.
The inhibition of COX-2 by this compound leads to a reduction in the synthesis of prostaglandin E2 (PGE2), a key mediator in the inflammatory process.[5] This directly impacts inflammatory signaling pathways. Concurrently, its inhibition of carbonic anhydrase can influence pH regulation and cellular processes that are dependent on the activity of these enzymes.[6] These mechanisms of action suggest that this compound can induce significant changes in the transcriptional landscape of treated cells.
Key Signaling Pathways Potentially Modulated by this compound
Based on its dual mechanism of action, this compound is hypothesized to modulate several key signaling pathways:
-
Prostaglandin Synthesis and Inflammatory Signaling: By inhibiting COX-2, this compound directly curtails the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. This is expected to downregulate genes involved in the inflammatory cascade.
-
NF-κB Signaling Pathway: As a central regulator of inflammation, the NF-κB pathway is a likely target for modulation by this compound, downstream of its effects on prostaglandin signaling.
-
Hypoxia-Inducible Factor (HIF-1) Signaling Pathway: Carbonic anhydrases, particularly CA IX and CA XII, are often overexpressed in hypoxic conditions, such as those found in inflamed tissues and tumors, and are regulated by HIF-1.[7][8] Inhibition of these CAs by this compound may therefore impact the expression of HIF-1 target genes.
-
Cell Cycle and Apoptosis Pathways: COX-2 and CA inhibitors have been shown to influence cell proliferation and survival.[3][9] Therefore, genes regulating the cell cycle and apoptosis are important targets for investigation.
Experimental Design and Workflow
A comprehensive study of this compound's effect on gene expression should involve a systematic approach, including dose-response and time-course experiments to capture the dynamic nature of transcriptional changes.
Diagram: Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for studying the effects of this compound on gene expression.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection:
-
For studying anti-inflammatory effects, human synovial sarcoma cell lines (e.g., SW982) or chondrosarcoma cell lines are appropriate.
-
For investigating anti-cancer properties, human colorectal adenocarcinoma cell lines (e.g., HT-29, HCA-7) can be used.[10]
-
-
Cell Culture:
-
Culture selected cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Dose-Response Study: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a fixed time point (e.g., 24 hours).
-
Time-Course Study: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response study) and harvest cells at various time points (e.g., 6, 12, 24, 48 hours).
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Determine RNA integrity by assessing the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-seq and microarray analysis.
-
Protocol 3: Gene Expression Analysis using RNA Sequencing (RNA-seq)
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Enrich for poly(A)+ mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the list of differentially expressed genes.
-
Protocol 4: Gene Expression Analysis using DNA Microarrays
-
cDNA Synthesis and Labeling:
-
Reverse transcribe 1-5 µg of total RNA into cDNA using an oligo(dT) primer.
-
Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for genes of interest overnight in a hybridization chamber.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound cDNA.
-
Scan the microarray slides using a laser scanner to detect the fluorescent signals.
-
-
Data Analysis:
-
Extract the signal intensities from the scanned images.
-
Perform background correction and normalization of the data.
-
Identify differentially expressed genes using statistical tests (e.g., t-test, ANOVA) with appropriate multiple testing correction (e.g., Benjamini-Hochberg).
-
Protocol 5: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Data Presentation
The following tables present hypothetical but plausible data from a study investigating the effect of this compound (10 µM for 24 hours) on gene expression in a human synovial sarcoma cell line (SW982).
Table 1: Hypothetical RNA-seq Data for Genes in the Inflammatory Response Pathway
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | -3.5 | 1.2e-15 | 2.5e-14 |
| IL6 | Interleukin 6 | -2.8 | 3.4e-12 | 5.1e-11 |
| TNF | Tumor Necrosis Factor | -2.1 | 5.6e-10 | 7.2e-09 |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | -2.5 | 1.8e-11 | 2.9e-10 |
| NFKBIA | NFKB Inhibitor Alpha | 1.5 | 2.3e-06 | 1.5e-05 |
Table 2: Hypothetical qPCR Validation of Key Differentially Expressed Genes
| Gene Symbol | Average ΔCt (Control) | Average ΔCt (this compound) | ΔΔCt | Fold Change (2^-ΔΔCt) |
| PTGS2 | 5.2 | 8.6 | 3.4 | 0.09 |
| IL6 | 7.8 | 10.5 | 2.7 | 0.15 |
| TNF | 9.1 | 11.0 | 1.9 | 0.27 |
| CA9 | 12.4 | 14.2 | 1.8 | 0.29 |
| VEGFA | 6.5 | 7.9 | 1.4 | 0.38 |
Visualization of Signaling Pathways
Diagram: Hypothesized Impact of this compound on Cellular Signaling
Caption: this compound's dual inhibitory action on COX-2 and Carbonic Anhydrase pathways.
By following these detailed protocols and application notes, researchers can effectively investigate the genome-wide and specific gene expression changes induced by this compound, leading to a deeper understanding of its molecular mechanisms and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Time-Series Gene Expression Data: Methods, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Cancer-associated carbonic anhydrases and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX inhibitors directly alter gene expression: role in cancer prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Polmacoxib, a selective cyclooxygenase-2 (COX-2) and carbonic anhydrase inhibitor, in the study of angiogenesis-related diseases. While direct studies on this compound's anti-angiogenic effects are limited, its mechanism of action, shared with other well-researched COX-2 inhibitors, suggests its utility in this field. This document outlines the scientific rationale, summarizes relevant quantitative data from studies on other COX-2 inhibitors, and provides detailed protocols for key in vitro and in vivo angiogenesis assays adapted for the evaluation of this compound.
Introduction: The Rationale for this compound in Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and various pathological conditions, including cancer, retinopathies, and inflammatory diseases. The cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin E2 (PGE2), are key mediators of inflammation and have been shown to play a significant role in promoting angiogenesis.[1][2] PGE2 can stimulate the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), a primary driver of blood vessel growth.[3][4]
This compound is a novel non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[5] By inhibiting COX-2, this compound reduces the synthesis of PGE2, thereby potentially interfering with the signaling cascade that leads to angiogenesis.[6] Furthermore, this compound's dual inhibition of carbonic anhydrase may offer a unique tissue-specific activity.[5][7] Studies on other selective COX-2 inhibitors, such as Celecoxib and Rofecoxib, have demonstrated significant anti-angiogenic effects in various preclinical models, providing a strong basis for investigating this compound in similar contexts.[2][3][8][9]
Quantitative Data Summary: Anti-Angiogenic Effects of COX-2 Inhibitors
The following tables summarize quantitative data from preclinical studies on various COX-2 inhibitors, illustrating their potential anti-angiogenic efficacy. These data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effect of COX-2 Inhibitors on Tumor Angiogenesis
| COX-2 Inhibitor | Cancer Model | Dosage | Effect on Microvessel Density (MVD) | Reference |
| Celecoxib | Human colon cancer xenograft | 160 ppm in diet | 50% reduction | [10] |
| Celecoxib | A549 lung cancer xenograft | 20 mg/kg/day | MVD decreased from 234 ± 43/mm² to 186 ± 25/mm² | [11] |
| Celecoxib | Gastric cancer xenograft | 50 mg/kg/day | Significant reduction (P < 0.01) | [12][13] |
| Sulindac | Gastric cancer xenograft | 20 mg/kg/day | Significant reduction (P < 0.01) | [12] |
Table 2: Effect of COX-2 Inhibitors on Retinal Neovascularization
| COX-2 Inhibitor | Animal Model | Dosage | Effect on Neovascularization | Reference |
| Rofecoxib | Mouse model of retinopathy of prematurity | 15 mg/kg/day | 37% decrease in blood vessel profiles | [8][9] |
| Lumiracoxib | Rat laser-induced CNVM | 20 mg/kg/day | Mean CNVM thickness reduced from 54 ± 20 µm to 38 ± 19 µm | [14] |
| Etodolac | Murine laser-induced CNV | Not specified | Significant reduction in CNV lesion area | [15] |
| NS-398 | Murine laser-induced CNV | Not specified | Attenuated CNV lesions | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in COX-2-mediated angiogenesis and a general workflow for evaluating the anti-angiogenic potential of this compound.
Caption: COX-2 mediated angiogenesis signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the anti-angiogenic effects of this compound.
Experimental Protocols
The following are detailed protocols for standard angiogenesis assays, adapted for the evaluation of this compound. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for each assay.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[17][18][19]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, with a final solvent concentration ≤ 0.1%)
-
Calcein AM (for fluorescence imaging)
-
96-well culture plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Include a vehicle control (medium with solvent) and a positive control (e.g., a known angiogenesis inhibitor like Suramin) and a negative control (untreated cells).
-
Seeding: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase-Contrast Microscopy: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Fluorescence Microscopy: For quantitative analysis, incubate the cells with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C. Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis, assessing the sprouting of new vessels from a piece of tissue.[20][21][22]
Materials:
-
Thoracic aortas from rats or mice
-
Serum-free culture medium (e.g., DMEM)
-
Basement Membrane Matrix (e.g., Matrigel® or collagen gel)
-
Endothelial cell growth supplement
-
This compound
-
48-well culture plates
-
Stereomicroscope
Protocol:
-
Aorta Dissection: Humanely euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, serum-free medium.
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.
-
Embedding: Place a 100 µL drop of basement membrane matrix in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring on top of the solidified matrix. Cover the ring with another 100 µL of the matrix and incubate at 37°C for 30 minutes.
-
Treatment: Prepare culture medium containing different concentrations of this compound and relevant controls. Add 500 µL of the prepared medium to each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope. Capture images at different time points. Quantify the angiogenic response by measuring the length and number of sprouts emanating from the ring using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[23][24]
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
This compound solution
-
Thermostable, sterile carriers (e.g., filter paper discs, gelatin sponges)
-
Egg incubator
-
Stereomicroscope with a camera
Protocol:
-
Egg Preparation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity. On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare the this compound solution at various concentrations. Apply a small volume (e.g., 10 µL) onto a sterile carrier disc. Allow the solvent to evaporate. Place the disc directly onto the CAM. A vehicle control disc should also be placed on a separate egg.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: After the incubation period, reopen the window and examine the CAM under a stereomicroscope. Observe the blood vessels around the implanted disc. A positive anti-angiogenic effect is indicated by a reduction in the number and density of blood vessels in an avascular zone around the disc.
-
Quantification: Capture images of the CAM and quantify the anti-angiogenic effect by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined area.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the effect of this compound on tumor growth and angiogenesis in a living organism.[3][12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to form vascularized tumors (e.g., human colon, lung, or breast cancer cells)
-
This compound formulation for oral gavage or dietary administration
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound daily via oral gavage or by incorporating it into the chow. The control group should receive the vehicle.
-
Tumor Growth Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Angiogenesis Assessment:
-
Fix a portion of the tumor in formalin and embed it in paraffin.
-
Perform immunohistochemical staining on tumor sections using an antibody against the endothelial cell marker CD31.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
Conclusion
This compound, as a selective COX-2 inhibitor, holds significant promise as a tool for studying and potentially treating angiogenesis-related diseases. The provided application notes and protocols, based on established methodologies and data from analogous compounds, offer a robust framework for researchers to investigate the anti-angiogenic properties of this compound. Rigorous experimental design, including appropriate controls and dose-response studies, will be crucial in elucidating the precise effects and mechanisms of action of this compound in the context of angiogenesis. The findings from such studies could pave the way for new therapeutic strategies targeting pathological neovascularization.
References
- 1. Cyclooxygenase 2-derived prostaglandin E2 regulates the angiogenic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orthopaper.com [orthopaper.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. COX-2 inhibition and retinal angiogenesis in a mouse model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Celecoxib normalizes the tumor microenvironment and enhances small nanotherapeutics delivery to A549 tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitors suppress angiogenesis and growth of gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. COX-2-selective inhibitor, etodolac, suppresses choroidal neovascularization in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The COX-2-Selective Antagonist (NS-398) Inhibits Choroidal Neovascularization and Subretinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Aortic ring assay [protocols.io]
- 23. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Polmacoxib
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Polmacoxib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for experiments?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) subtypes.[1][2][3][4] Like many new chemical entities, this compound is a poorly water-soluble, or lipophilic, compound.[5][6] This low aqueous solubility presents a significant challenge for researchers because for a drug to be absorbed and exert its pharmacological effect in biological systems, it must first be in a dissolved state.[7] Insufficient solubility can lead to poor absorption, low bioavailability, and unreliable results in both in vitro and in vivo experiments.[8]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an appropriate solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 4-[3-(3-fluorophenyl)-4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl]-benzenesulfonamide | [5][9] |
| CAS Number | 301692-76-2 | [9] |
| Molecular Formula | C₁₈H₁₆FNO₄S | [9][10] |
| Formula Weight | 361.4 g/mol | [5][9] |
| Appearance | Crystalline solid | [5][9] |
| Storage | Store at -20°C | [5][9] |
| Purity | ≥98% | [5][9] |
| UV/Vis. (λmax) | 238, 320 nm |[5][9] |
Q3: What is the known solubility of this compound in common solvents?
This compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[5][9] This information is critical for preparing high-concentration stock solutions.
Table 2: Solubility Data for this compound
| Solvent / System | Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~20 mg/mL | [9][10] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [9][10] |
| Ethanol | ~5 mg/mL | [9][10] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL | [9][10] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [11] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [11] |
| Water | Insoluble |[12] |
Troubleshooting Guides & Experimental Protocols
Issue 1: Preparing a Concentrated Stock Solution
Problem: You need to prepare a high-concentration stock solution of this compound for serial dilutions, but it won't dissolve in aqueous buffers.
Solution: Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 20 mg/mL. For example, add 1 mL of DMSO to 20 mg of this compound.
-
Dissolution: Cap the vial and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if needed.[12] Ensure the solution is clear and free of any visible particles.
-
Storage: Purge the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.[9] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] A product data sheet suggests stability for at least 6 months when stored at -80°C.[11]
Issue 2: Preparing an Aqueous Working Solution for In Vitro Assays
Problem: Your final experimental medium (e.g., cell culture media, PBS) must be primarily aqueous, and the final solvent concentration must be low enough to not affect the biological system.
Solution: Prepare the working solution by diluting the organic stock solution into the final aqueous buffer. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
Workflow for Preparing Aqueous Working Solutions
References
- 1. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 2. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Dual-Action NSAID for Pain and Inflammation [wisdomlib.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | COX | Carbonic Anhydrase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Optimizing Polmacoxib dosage to minimize off-target effects in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Polmacoxib in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a dual mechanism of action.[1][2][3][4] It is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[5][6] Additionally, this compound is a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly CA-I and CA-II.[1][5][7]
Q2: How does the dual inhibition of COX-2 and carbonic anhydrase contribute to this compound's tissue-selective effects?
A2: this compound's tissue selectivity is attributed to its high affinity for carbonic anhydrase.[3][8] In tissues where both COX-2 and CA are abundant, such as the cardiovascular system, this compound preferentially binds to CA, which diminishes its inhibitory effect on COX-2.[3][8] Conversely, in inflamed tissues where CA levels are low and COX-2 is upregulated, this compound is more available to inhibit COX-2, leading to a targeted anti-inflammatory effect.[8]
Q3: What are the known off-target effects of this compound?
Q4: What is a recommended starting concentration for in vitro experiments?
A4: A starting point for in vitro experiments can be derived from its IC50 values. For COX-2 inhibition, concentrations in the range of 40 nM to 0.1 µg/mL have been shown to be effective.[1][2] To minimize off-target CA inhibition, it is advisable to use the lowest effective concentration for COX-2 inhibition and to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: What is the recommended dosage for in vivo animal studies?
A5: In mouse models of colorectal cancer, a dose of 7 mg/kg has been shown to be effective at inhibiting polyp formation and tumor growth.[1] However, the optimal dosage can vary depending on the animal model, the disease being studied, and the route of administration. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or lack of COX-2 inhibition in cell-based assays.
-
Possible Cause 1: this compound precipitation.
-
Solution: this compound has limited solubility in aqueous solutions.[7] Ensure that your stock solution, typically in DMSO or ethanol, is fully dissolved before diluting it in your cell culture media.[7] When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent in your culture media should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
-
Possible Cause 2: High carbonic anhydrase expression in your cell line.
-
Solution: If your cells express high levels of carbonic anhydrase, the effective concentration of this compound available to inhibit COX-2 may be reduced.[3] Consider quantifying CA-I and CA-II expression in your cell line. If expression is high, you may need to use a higher concentration of this compound, but be mindful of potential off-target effects.
-
-
Possible Cause 3: Lot-to-lot variability of this compound.
-
Solution: While information on lot-to-lot variability is not extensively published, it is a potential source of inconsistency for any chemical compound. It is good practice to qualify each new lot of this compound by performing a dose-response curve to confirm its potency.
-
Issue 2: Unexpected cytotoxicity in cell culture experiments.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line. Use a concentration that effectively inhibits COX-2 while maintaining cell viability above 90%.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture media is not exceeding a non-toxic level (typically below 0.5%). Run a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
-
Possible Cause 3: Off-target effects.
-
Solution: At high concentrations, off-target effects are more likely. If you observe cytotoxicity at concentrations close to the IC50 for COX-2 inhibition, consider if the inhibition of carbonic anhydrase or other unknown off-targets could be contributing to this effect.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Conditions | Reference |
| COX-2 | 40 nM | In the absence of carbonic anhydrase II | [1] |
| COX-2 | ~0.1 µg/mL (~277 nM) | Not specified | [2] |
| Carbonic Anhydrase I (CA-I) | 210 nM | Not specified | [1] |
| Carbonic Anhydrase II (CA-II) | 95 nM | Not specified | [1] |
Table 2: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model | Dosage | Outcome | Reference |
| In Vitro | HCA-7 and HT-29 human colon cancer cells | 0.01 and 0.001 µg/mL | >95% and 90% inhibition of PGE2 production, respectively | [1] |
| In Vivo | Transgenic mouse model of intestinal polyp formation | 7 mg/kg | Inhibition of polyp formation | [1] |
| In Vivo | Human colorectal carcinoma mouse xenograft models | 7 mg/kg | Inhibition of tumor growth | [1] |
| Clinical Trial | Osteoarthritis Patients | 2 mg/day | Pain relief and improved joint function | [9] |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Cell-Based PGE2 Measurement)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells (e.g., macrophages, cancer cell lines with inducible COX-2) in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in complete culture medium.
-
-
Serum Starvation (Optional):
-
For some cell types, serum starvation for 4-16 hours in serum-free medium can reduce basal PGE2 levels.
-
-
Pre-treatment with this compound:
-
Prepare a series of this compound dilutions in serum-free medium from a concentrated stock solution (e.g., in DMSO).
-
Aspirate the culture medium and replace it with the medium containing different concentrations of this compound or vehicle control (containing the same final concentration of DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of COX-2 Expression:
-
Stimulate the cells with an inflammatory agent to induce COX-2 expression (e.g., lipopolysaccharide (LPS) at 1 µg/mL for macrophages, or a relevant cytokine for other cell types).
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action: inhibition of COX-2.
Caption: Workflow for determining this compound's in vitro COX-2 inhibitory activity.
Caption: Optimizing this compound dosage to balance on-target and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jchr.org [jchr.org]
- 3. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. orthopaper.com [orthopaper.com]
- 9. Evaluation of this compound 2 mg for the Management of Hip and Knee Osteoarthritis: A Prospective, Single-Arm, Multicenter, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Polmacoxib in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Polmacoxib. Given that this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms, this guide offers a framework for assessing its broader cellular impact.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a first-in-class non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms.[1][2][3] Its unique tissue-specific action is attributed to its high affinity for CA, which is abundant in tissues like the gastrointestinal tract and cardiovascular system, thereby reducing COX-2 inhibition in these areas and potentially enhancing its safety profile.[2][3]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While the dual-targeting mechanism of this compound is designed to improve its therapeutic window, all small molecule inhibitors have the potential for off-target interactions that can lead to unexpected cellular phenotypes or adverse effects. Investigating these effects is crucial for a comprehensive understanding of its mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities.
Q3: What cellular models are recommended for studying the off-target effects of this compound?
A3: The choice of cellular models should reflect the tissues where on-target and potential off-target effects are most relevant. A panel of cell lines is recommended to obtain a broad view of this compound's activity.
Table 1: Recommended Cellular Models for Off-Target Screening of this compound
| Cell Line | Tissue of Origin | Rationale for Use |
| HUVEC | Human Umbilical Vein Endothelial | To assess potential cardiovascular effects, as endothelial cells express both COX and CA isoforms. |
| HK-2 | Human Kidney Proximal Tubule | To investigate potential renal effects, a known area of concern for NSAIDs.[4][5][6][7][8] |
| GES-1 | Human Gastric Epithelial | To evaluate gastrointestinal effects, a common site of NSAID-related side effects. |
| HT-29, HCA-7 | Human Colon Carcinoma | This compound has been studied in colorectal cancer models; these can be used to explore on-target and off-target anti-neoplastic effects.[9][10] |
| A549 | Human Lung Carcinoma | To assess effects in a different cancer type and in a cell line with known inflammatory signaling pathways. |
| Primary Chondrocytes | Human Articular Cartilage | As the primary therapeutic target for osteoarthritis, these cells can help differentiate on-target from off-target effects in a disease-relevant context. |
Q4: What are the key experimental approaches to identify potential off-target effects?
A4: A multi-pronged approach is recommended, including:
-
Kinase Profiling: To screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement of known and potential new targets in a cellular context.
-
Gene Expression Analysis (e.g., Microarray, RNA-seq): To obtain a global view of the cellular pathways modulated by this compound treatment.
Experimental Protocols and Troubleshooting Guides
Kinase Inhibitor Profiling
This section provides a general protocol for screening this compound against a kinase panel and a guide to troubleshoot common issues.
Experimental Protocol: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad range of purified kinases.
Methodology:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a multi-well plate, combine the kinase, a suitable substrate, and ATP at a concentration near the Km for each specific kinase.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
-
Incubation and Detection:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[11]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Table 2: Typical Parameters for In Vitro Kinase Profiling
| Parameter | Typical Value/Range |
| This compound Concentration Range | 1 nM - 100 µM |
| ATP Concentration | Near Km for each kinase |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | 30°C |
| DMSO Concentration | < 1% |
Troubleshooting Guide: Kinase Inhibitor Profiling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Inconsistent incubation times- Plate edge effects | - Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or fill them with buffer. |
| No Inhibition Observed | - this compound concentration is too low.- Inactive compound.- Assay conditions are not optimal. | - Test a higher range of concentrations.- Verify the integrity of the this compound stock.- Optimize ATP concentration and incubation time. |
| False Positives | - Compound precipitates at high concentrations.- Interference with the detection system. | - Check for compound solubility in the assay buffer.- Run a control without the kinase to check for assay interference. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate the binding of a compound to its target protein in a cellular environment.[12]
Experimental Workflow: CETSA
The workflow for CETSA involves treating cells with the compound, heating the cell lysate or intact cells, and then detecting the amount of soluble target protein.
Experimental Protocol: CETSA
Objective: To determine if this compound binds to and stabilizes its known targets (COX-2, CA) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment:
-
Culture the selected cell line to 70-80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[13]
-
-
Protein Extraction and Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble protein in the supernatant.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by Western blotting using antibodies against the target proteins (COX-2, CA isoforms, and potential off-targets).
-
Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting Guide: CETSA
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | - The compound does not bind to the target in the cellular context.- The compound concentration is too low.- The temperature range is not optimal. | - Confirm target expression in the cell line.- Increase the compound concentration.- Adjust the temperature gradient. |
| High Background in Western Blot | - Non-specific antibody binding.- Incomplete separation of soluble and aggregated fractions. | - Optimize antibody concentration and blocking conditions.- Increase centrifugation speed and/or time. |
| Inconsistent Results | - Variability in cell density or treatment time.- Inconsistent heating and cooling. | - Standardize cell culture and treatment protocols.- Use a PCR cycler for precise temperature control. |
Gene Expression Analysis via Microarray
This approach provides a broad overview of the cellular pathways affected by this compound treatment.
Experimental Workflow: Microarray Analysis
The general workflow involves treating cells, extracting RNA, labeling, hybridization to a microarray chip, scanning, and data analysis.
Experimental Protocol: Gene Expression Microarray
Objective: To identify genes and cellular pathways that are differentially regulated by this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells and assess its quality and quantity.
-
-
Labeling and Hybridization:
-
Synthesize and label cDNA or cRNA from the extracted RNA.
-
Hybridize the labeled samples to a microarray chip.
-
-
Scanning and Data Acquisition:
-
Wash the microarray to remove unbound probes.
-
Scan the microarray to detect the fluorescent signals.
-
-
Data Analysis:
-
Extract and normalize the raw data.
-
Perform statistical analysis to identify differentially expressed genes.
-
Use bioinformatics tools to perform pathway and gene ontology analysis to identify the biological processes affected by this compound.
-
Troubleshooting Guide: Gene Expression Microarray
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Impurities in the RNA sample.- Inefficient washing. | - Ensure high-purity RNA is used.- Optimize the washing protocol.[14] |
| Low Signal Intensity | - Poor RNA quality or quantity.- Inefficient labeling or hybridization. | - Use high-quality RNA.- Optimize the labeling and hybridization conditions. |
| High Variability | - Biological variability.- Technical variability in sample processing. | - Increase the number of biological replicates.- Standardize all steps of the protocol. |
Signaling Pathways
Understanding the known signaling pathways of this compound's primary targets is essential for interpreting experimental results.
This compound's Dual Mechanism of Action
This compound's unique mechanism involves the dual inhibition of COX-2 and Carbonic Anhydrase. This is thought to contribute to its tissue-specific effects.
By providing these detailed protocols, troubleshooting guides, and a framework for selecting cellular models, this technical support center aims to empower researchers to thoroughly investigate the potential off-target effects of this compound and other dual-mechanism inhibitors.
References
- 1. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 2. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthopaper.com [orthopaper.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HK-2 Cell Line - Probing Kidney Function and Pathology with HK-2 Cells in Renal Research [cytion.com]
- 8. HK-2: an immortalized proximal tubule epithelial cell line from normal adult human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CrystalGenomics Release: this compound Demonstrates Prevention And Treatment Effects In Colorectal Cancer - BioSpace [biospace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Microarray Basics Support - Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Stability testing of Polmacoxib in various solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Polmacoxib in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, 2-8°C is also acceptable.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is freely soluble in organic solvents like ethanol, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[1] For detailed solubility data, please refer to Table 1.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For aqueous experiments, a concentrated stock solution in DMSO can be prepared first and then diluted with the aqueous buffer of choice.[1]
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[1] For injectable formulations, specific solubilizers and stabilizers are required to prevent precipitation and degradation.[3]
Q5: Are there validated stability-indicating analytical methods available for this compound?
A5: Yes, several stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the quantification of this compound and its degradation products.[4][5][6][7][8] These methods are essential for accurate stability assessment.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer.
-
Cause: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation.
-
Solution: First, dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the desired final concentration. A 1:8 ratio of DMSO to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.5 mg/mL.[1]
Issue 2: Inconsistent results in stability studies.
-
Cause: This could be due to several factors, including improper solution preparation, degradation of the compound in solution, or issues with the analytical method.
-
Solution:
-
Solution Preparation: Always use high-purity solvents and freshly prepared solutions, especially for aqueous dilutions.[1] Protect solutions from light, especially if photostability is a concern.
-
Analytical Method: Ensure your HPLC method is properly validated and demonstrated to be stability-indicating.[4][5][6][7][8] This involves performing forced degradation studies to ensure that all degradation products are well-separated from the parent peak.
-
Storage: Strictly control storage conditions (temperature, humidity, light) as specified in your experimental protocol.
-
Issue 3: Appearance of unknown peaks in the chromatogram during stability testing.
-
Cause: These are likely degradation products of this compound.
-
Solution: A validated stability-indicating HPLC method should be capable of separating these unknown peaks from the main this compound peak. Forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) can help to intentionally generate these degradation products, aiding in their identification and confirming the specificity of the analytical method.[9][10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [2] |
| Methanol | Freely Soluble | [2] |
| Aqueous Buffers | Sparingly Soluble | [1] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Crystalline Solid | 2-8°C | Short-term | [1] |
| Stock Solution in DMSO | -20°C | Up to 6 months | |
| Aqueous Solution | 2-8°C | Not recommended for > 1 day | [1] |
Table 3: Summary of a Validated Stability-Indicating RP-HPLC Method for this compound
| Parameter | Details | Reference |
| Chromatographic System | ||
| Column | Phenomenex Luna C18 (250mm x 4.6mm), 5 µm | [4][6] |
| Mobile Phase | Water:Acetonitrile (1:1 v/v) | [4][6] |
| Flow Rate | 1.0 mL/min | [4][6] |
| Detection Wavelength | 238 nm | [4][6] |
| Retention Time | ~8.12 minutes | [4][6] |
| Method Validation | ||
| Linearity Range | 80-120 µg/mL (r² = 0.999) | [4] |
| Accuracy (% Recovery) | 99.89% - 100.39% | [4] |
| Precision (%RSD) | < 2% | [4] |
| Limit of Detection (LOD) | 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 4: Representative Results from Forced Degradation Studies of this compound
Note: Specific quantitative data from forced degradation studies of this compound is not extensively available in the public literature. The following table is a representative template based on typical outcomes of such studies for similar compounds.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C | 10-15% | Hydrolytic degradants |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60°C | 15-20% | Hydrolytic degradants |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 20-25% | Oxidative degradants |
| Thermal Degradation | Solid state | 48 hours at 80°C | 5-10% | Thermally induced degradants |
| Photolytic Degradation | UV light (254 nm) | 24 hours | 10-15% | Photolytic degradants |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Aqueous Dilutions
-
Weigh the required amount of solid this compound in a sterile, dry container.
-
Add the desired volume of high-purity DMSO to achieve a stock concentration of, for example, 10 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
For aqueous experiments, dilute the DMSO stock solution with the appropriate aqueous buffer (e.g., PBS pH 7.2) to the final desired concentration immediately before use.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250mm x 4.6mm), 5 µm particle size.[4][6]
-
Mobile Phase: Prepare a 1:1 (v/v) mixture of HPLC-grade water and acetonitrile. Filter and degas the mobile phase before use.[4][6]
-
Detection: Monitor the column effluent at a wavelength of 238 nm.[4][6]
-
Injection Volume: Inject 20 µL of the sample.
-
Run Time: Set the run time to at least 15 minutes to ensure the elution of all potential degradation products.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the samples is used to determine its concentration.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound stability studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. WO2019177320A1 - this compound-containing injection composition having excellent stability and preparation method therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prezi.com [prezi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. prezi.com [prezi.com]
- 8. wjpps.com [wjpps.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity | MDPI [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with Polmacoxib.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vivo Dosing
Researchers may encounter challenges with the solubility of this compound, which is sparingly soluble in aqueous solutions.
-
Solution 1: Use of Organic Solvents. this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). A common approach is to first dissolve this compound in DMSO to create a stock solution.
-
Solution 2: Preparation of Aqueous Solutions. For administration, the DMSO stock solution can be diluted with an aqueous buffer of choice. A recommended method involves diluting the DMSO stock solution with PBS (pH 7.2) to a final ratio of 1:8 (DMSO:PBS), which yields a solubility of approximately 0.5 mg/ml. It is advised not to store this aqueous solution for more than one day.
-
Solution 3: Alternative Vehicle Formulations. For oral administration in animal models, a common vehicle is a suspension in a mixture of DMSO and corn oil. Another option is to use a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Issue 2: Unexpected Adverse Events in Animal Models
While this compound is designed for a better safety profile, researchers should monitor for potential side effects during in vivo studies.
-
Observation: Look for signs of gastrointestinal distress, changes in behavior, or edema. In clinical trials, some of the reported side effects included abdominal pain, diarrhea, dyspepsia, and peripheral edema.
-
Monitoring: Regularly monitor animal weight, food and water intake, and overall activity levels.
-
Action: If significant adverse events are observed, consider adjusting the dose or the administration vehicle. It is crucial to differentiate between effects of the compound and potential stress from the experimental procedure itself.
Issue 3: Inconsistent or Unexpected Experimental Results
Variability in experimental outcomes can arise from several factors related to the unique properties of this compound.
-
Consideration 1: Pharmacokinetics. this compound has a long half-life and demonstrates significantly higher concentrations in whole blood compared to plasma (50 to 70 times higher). This is due to its high affinity for carbonic anhydrase in red blood cells. This unique distribution profile may influence the timing of sample collection and the interpretation of pharmacokinetic and pharmacodynamic data.
-
Consideration 2: Tissue-Specific Action. The dual-action mechanism of this compound, inhibiting both COX-2 and carbonic anhydrase, is theorized to lead to a tissue-specific effect, with higher activity in inflamed tissues where carbonic anhydrase levels are lower. This could lead to different efficacy profiles depending on the animal model and the site of inflammation.
-
Action: Ensure consistent dosing schedules and sampling times. When analyzing results, consider the unique pharmacokinetic and tissue-specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in rodent studies?
A1: A common vehicle for oral administration in rodents is a suspension of this compound in a mixture of DMSO and corn oil. Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used.
Q2: What is a typical dose range for this compound in preclinical mouse models?
A2: In mouse models of colorectal cancer, oral doses of 7-15 mg/kg have been shown to be effective. For arthritis models in rats, effective oral doses (ED50) for reducing paw swelling were reported as 0.10 mg/kg/day in adjuvant-induced arthritis and 0.22 mg/kg/day in collagen-induced arthritis.
Q3: How should I prepare this compound for administration?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution. This stock solution can then be diluted with a suitable vehicle for administration. For aqueous solutions, a 1:8 dilution of DMSO stock in PBS (pH 7.2) can be used, but should be prepared fresh daily.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has a dual mechanism of action. It is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of prostaglandins. Additionally, it inhibits carbonic anhydrase (CA), which is thought to contribute to its tissue-specific effects and potentially improved cardiovascular safety profile.
Q5: What are the expected pharmacokinetic properties of this compound in vivo?
A5: this compound exhibits a long elimination half-life (around 127-131 hours in humans) and has a unique distribution profile with concentrations 85- to 100-fold higher in whole blood (erythrocytes) than in plasma. It is primarily metabolized by CYP3A4 and excreted via the fecal route.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~5 mg/ml | |
| DMSO | ~20 mg/ml | |
| Dimethylformamide (DMF) | ~20 mg/ml | |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/ml |
Table 2: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 5.0 - 5.6 hours | |
| Elimination Half-life (t1/2) | 127 - 131 hours | |
| Whole Blood to Plasma Concentration Ratio | 50-70 to 1 | |
| Primary Route of Excretion | Fecal |
Experimental Protocols & Methodologies
General Protocol for In Vivo Administration (Oral Gavage)
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Dissolve the calculated amount of this compound in a minimal amount of DMSO to create a stock solution.
-
Add the appropriate vehicle (e.g., corn oil or 20% SBE-β-CD in saline) to the DMSO stock solution to achieve the final desired concentration and vehicle ratio (e.g., 10% DMSO). Ensure the solution is well-mixed.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Calculate the volume of the dosing solution to be administered to each animal based on its weight.
-
Administer the solution via oral gavage using an appropriately sized gavage needle.
-
-
Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Continue to monitor the animals regularly throughout the study for signs of toxicity or distress as outlined in the troubleshooting guide.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for a this compound in vivo study.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Enhancing the Bioavailability of Polmacoxib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo animal studies aimed at enhancing the bioavailability of Polmacoxib.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] The primary challenge to its oral bioavailability is its poor solubility in gastrointestinal fluids, which can lead to a low dissolution rate and, consequently, incomplete absorption.[2] This can result in high variability in plasma concentrations between subjects in animal studies.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Based on strategies successful for other BCS Class II drugs like Celecoxib, the most promising approaches for this compound include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that spontaneously form nanoemulsions in the gastrointestinal tract.[4][5] This increases the surface area for absorption and maintains the drug in a solubilized state.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, converting the crystalline drug into a more soluble amorphous form.[1][7][8] Common carriers include polymers like PVP and PEG.[9]
-
Co-administration with Bioenhancers: Certain agents, known as bioenhancers, can improve the absorption of drugs. For instance, piperine has been shown to enhance the bioavailability of various drugs.[10][11][12]
Q3: Are there any reported pharmacokinetic parameters for this compound in animals or humans?
A3: Yes, pharmacokinetic studies have been conducted. Following a single oral dose in humans, the time to maximum plasma concentration (Tmax) is approximately 5 to 5.6 hours.[13] this compound exhibits a unique characteristic of accumulating at 85- to 100-fold higher concentrations in red blood cells compared to plasma.[13][14] This is due to its binding to carbonic anhydrase within erythrocytes, which act as a transport mechanism to inflamed tissues.[13][15]
Troubleshooting Guides
Guide 1: Low or Variable Oral Bioavailability in a Rat Study
Issue: You have administered a simple suspension of this compound to rats and observe low mean plasma concentrations (AUC) and high variability between animals.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution | Formulate this compound as a solid dispersion or a SNEDDS. | To increase the dissolution rate and solubility in the GI tract.[4][8] |
| First-Pass Metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (if known) or a general bioenhancer like piperine.[10] | To reduce pre-systemic elimination. |
| Food Effects | For consistency, ensure all animals are fasted for a standardized period before dosing. For some poorly soluble drugs, administration with food can enhance bioavailability.[16] Consider a fed vs. fasted arm in your study. | Food can alter gastric emptying time and GI fluid composition, affecting drug dissolution and absorption. |
Guide 2: Issues with a this compound Nanoemulsion Formulation
Issue: Your prepared this compound SNEDDS formulation appears unstable, shows phase separation upon dilution, or results in large particle sizes.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Excipient Ratio | Re-evaluate the oil, surfactant, and co-surfactant ratios using a pseudo-ternary phase diagram to identify the optimal region for nanoemulsion formation.[3] | The stability and particle size of the nanoemulsion are highly dependent on the precise ratio of its components.[5] |
| Poor Drug Solubility in Formulation | Screen different oils and surfactants to find a system with higher solubilizing capacity for this compound. | The drug must remain solubilized within the oil droplets for effective delivery. |
| Metastable Formulation | Assess the thermodynamic stability of the formulation through multiple heating/cooling cycles and freeze-thaw cycles. | To ensure the formulation does not undergo phase separation under stress conditions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Reference |
| Tmax (single 2 mg dose) | 5.6 (1.0) hours | [13] |
| Tmax (single 8 mg dose) | 5.0 (1.7) hours | [13] |
| Cmax (single 2 mg dose) | 3.5 (0.9) ng/mL | [13] |
| Cmax (single 8 mg dose) | 14.1 (3.7) ng/mL | [13] |
| AUC (single 2 mg dose) | 632.9 (162.1) ng/mLh | [13] |
| AUC (single 8 mg dose) | 2,366.8 (761.9) ng/mLh | [13] |
Table 2: Example of Bioavailability Enhancement of Celecoxib (a similar BCS Class II drug) in Rats
| Formulation | Relative Bioavailability Increase (vs. Powder) | Reference |
| Solid Self-Nanoemulsifying Granule System (S-SNEGS) | 4.5-fold | [17] |
| Co-carrier-based Solid Dispersion | Significantly higher oral absorption | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded SNEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Propylene Glycol, Transcutol P) by adding an excess amount of the drug to the excipient, vortexing for 48 hours, and quantifying the dissolved drug via HPLC.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Prepare mixtures of the surfactant and co-surfactant (S_mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S_mix ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
Visually observe the formation of a clear, isotropic mixture.
-
Titrate each clear mixture with water and observe the formation of a nanoemulsion. The region where clear, stable nanoemulsions form is identified.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and stir until a clear, homogenous solution is formed.
-
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound SNEDDS).
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound SNEDDS formulation.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Proposed mechanism of bioavailability enhancement by SNEDDS.
References
- 1. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on pharmacotherapeutics of herbal bioenhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Polmacoxib cell culture assays
Welcome to the technical support center for Polmacoxib cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound (also known as CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms, particularly CA I and CA II.[1][2][3][4][5][6][7][8] In cell culture, its primary effect is the inhibition of COX-2, an enzyme often upregulated in inflammatory conditions and various cancers.[9] This inhibition blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and cancer cell proliferation.[9]
Its secondary mechanism, the inhibition of carbonic anhydrases, is particularly relevant in the context of its tissue-specific effects observed in vivo. In vitro, the expression levels of CA isoforms in your cell line of choice may influence the observed potency of this compound's COX-2 inhibition.[7][9] Where both COX-2 and CA are present, the high-affinity binding of this compound to CA can reduce its inhibitory effect on COX-2.[7][9]
Q2: What are the expected effects of this compound in cancer cell culture assays?
In cancer cell lines that express COX-2, this compound is expected to inhibit cell proliferation, induce apoptosis, and reduce the production of PGE2.[10] Studies have shown that this compound can inhibit the growth of colorectal adenoma and tumors in mouse models.[10] In human colon cancer cell lines HCA-7 and HT-29, this compound has been shown to inhibit COX-2 activity and PGE2 production at lower concentrations compared to Celecoxib.[10]
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Lower than Expected Potency
| Possible Cause | Suggested Solution |
| Low or no COX-2 expression in the cell line. | Confirm COX-2 protein expression in your cell line using Western blot analysis. If expression is low, consider using a cell line with known high COX-2 expression or stimulating expression with agents like lipopolysaccharide (LPS), phorbol esters (PMA), or inflammatory cytokines (e.g., IL-1β, TNF-α), if appropriate for your experimental model. |
| High expression of carbonic anhydrase (CA) in the cell line. | This compound's high affinity for CA can reduce its availability to inhibit COX-2.[7][9] Check the literature for CA expression (e.g., CAIX, CAXII) in your cell line. If CA expression is high, you may observe a higher IC50 for COX-2 inhibition. Consider using a cell line with lower CA expression for comparison. |
| Compound degradation. | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. Ensure cells are in the logarithmic growth phase during treatment. |
| Issues with the cell viability assay. | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, membrane integrity for trypan blue). The observed IC50 can vary between assay types. Confirm results using an alternative method, such as a direct cell count or an apoptosis assay. |
Issue 2: Inconsistent Results Between Replicates or Experiments
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and mix the cell suspension between pipetting. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system (while ensuring solvent toxicity is controlled). |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination before starting the experiment. |
Issue 3: Unexpected Phenotype or Off-Target Effects
| Possible Cause | Suggested Solution |
| COX-2 independent effects. | To confirm that the observed effects are COX-2 dependent, perform a rescue experiment by adding exogenous prostaglandin E2 (PGE2) to the culture medium. If the phenotype is reversed, it is likely a COX-2 mediated effect. |
| Inhibition of carbonic anhydrase activity. | The dual inhibitory nature of this compound means it will also inhibit cellular carbonic anhydrases. This can affect intracellular pH regulation. Consider using a COX-2 inhibitor that does not inhibit CA (e.g., a different coxib) as a control to dissect the effects. |
| Activation of other signaling pathways. | Some COX-2 inhibitors have been shown to induce apoptosis through COX-2 independent mechanisms, such as the p53-PUMA pathway.[11] Investigate key apoptosis-related proteins using Western blotting to explore potential off-target signaling. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference |
| COX-2 Inhibition (IC50) | General | ~0.1 µg/mL (~0.277 µM) | [10] |
| PGE2 Production Inhibition | HCA-7, HT-29 (Human Colon Cancer) | Inhibits at lower concentrations than Celecoxib | [10] |
Table 2: Comparative IC50 Values of Celecoxib in Various Cancer Cell Lines (for reference)
Note: The following data is for Celecoxib and can be used as a reference for expected potency ranges of COX-2 inhibitors in different cancer cell lines. IC50 values for this compound may vary.
| Cell Line | Cancer Type | Celecoxib IC50 (µM) | Reference |
| U251 | Glioblastoma | 11.7 | [12] |
| HCT116 | Colorectal Carcinoma | 25.2 - 51.66 | [12][13] |
| HepG2 | Hepatocellular Carcinoma | 28.3 | [12] |
| MCF-7 | Breast Adenocarcinoma | 32.5 | [12] |
| HeLa | Cervical Adenocarcinoma | 37.2 | [12] |
| HT-29 | Colorectal Adenocarcinoma | 24.78 - 81.60 | [13] |
| BxPC-3 | Pancreatic Adenocarcinoma | 8.63 - 41.20 | [13] |
| A2780 | Ovarian Carcinoma (COX-2 negative) | Resistant | [14] |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
This protocol provides a general guideline for determining cell viability after treatment with this compound using a colorimetric MTS assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (with and without vehicle).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both floating and adherent cells to ensure all apoptotic cells are included. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for COX-2 and CAIX Expression
This protocol provides a framework for assessing the protein levels of COX-2 and CAIX.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-CAIX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Celecoxib induces p53-PUMA pathway for apoptosis in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Polmacoxib in Plasma
Welcome to the technical support center for the accurate measurement of Polmacoxib in plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the accurate and sensitive quantification of this compound in plasma. This method offers high selectivity and sensitivity, which is crucial for measuring the low concentrations of this compound typically found in plasma, especially considering its high partitioning into erythrocytes.
Q2: Why are this compound concentrations in whole blood significantly higher than in plasma?
A2: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA).[1][2][3][4][5][6][7][8] Erythrocytes (red blood cells) are rich in carbonic anhydrase, leading to high binding of this compound within these cells.[2][3][7][9] Consequently, whole blood concentrations of this compound can be 85 to 100 times higher than plasma concentrations.[2][7][9] This makes accurate measurement in the plasma fraction critical for pharmacokinetic and pharmacodynamic assessments.
Q3: What is a suitable internal standard (IS) for this compound analysis in plasma?
A3: A stable, isotopically labeled version of this compound (e.g., this compound-d4) would be the ideal internal standard as it would exhibit the same extraction recovery and ionization characteristics. If an isotopically labeled standard is unavailable, a structurally similar compound with comparable physicochemical properties, such as another coxib (e.g., Celecoxib), could be considered. However, this would require thorough validation to ensure it adequately compensates for matrix effects and variability in the extraction process.
Q4: How should plasma samples containing this compound be stored to ensure stability?
A4: While specific stability data for this compound in plasma is not extensively published, general guidelines for bioanalytical samples should be followed. Plasma samples should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation.[5][6][7][10] It is crucial to perform freeze-thaw stability and long-term stability studies as part of the method validation to confirm that the storage conditions do not impact the accuracy of the measurements.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent to plasma). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Poor Liquid-Liquid Extraction (LLE) Efficiency | Optimize the LLE solvent. This compound is soluble in organic solvents; experiment with different solvents like ethyl acetate or methyl tert-butyl ether. Adjusting the pH of the aqueous phase can improve the extraction of acidic or basic compounds. |
| Suboptimal Solid-Phase Extraction (SPE) Conditions | Ensure the SPE cartridge is appropriate for this compound's chemical properties (e.g., a C18 cartridge). Optimize the conditioning, loading, washing, and elution steps. The wash step is critical to remove interferences without eluting the analyte, and the elution solvent must be strong enough to recover this compound. |
| Analyte Adsorption | Adsorption to plasticware can be an issue. Using low-binding tubes and pipette tips can mitigate this. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in plasma.[11] Modify the sample preparation to include a phospholipid removal step (e.g., using specific SPE cartridges or a targeted LLE). Adjusting the chromatographic gradient to separate this compound from the phospholipid elution zone can also be effective. |
| Insufficient Chromatographic Separation | Optimize the LC method to better separate this compound from endogenous plasma components. Experiment with different columns, mobile phases, and gradient profiles. |
| Inappropriate Internal Standard | If the internal standard does not co-elute with this compound and experience the same matrix effects, it cannot compensate for them.[3] An isotopically labeled internal standard is the best choice. |
| Sample Dilution | Diluting the plasma sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.[12] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample if necessary. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. |
| Incompatibility between Injection Solvent and Mobile Phase | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Secondary Interactions with Column Stationary Phase | Peak tailing can occur due to interactions between the analyte and active sites on the column. Using a column with end-capping or adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound in Human Plasma
This protocol is a suggested starting point and requires full validation according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d4 in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and IS. Propose Q1/Q3 transitions based on the molecular structure. |
| Source Parameters | To be optimized for this compound |
3. Method Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and precision (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible extraction recovery for this compound and the IS. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of plasma.[3] |
| Stability | Freeze-thaw, short-term, long-term, and stock solution stability within ±15% of the nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Visualizations
Caption: Experimental workflow for this compound measurement in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigb.edu.cu [cigb.edu.cu]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Polmacoxib's potential for cardiovascular side effects in study design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing studies to address the potential for cardiovascular side effects with Polmacoxib.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized cardiovascular safety advantage of this compound over other selective COX-2 inhibitors?
A1: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) enzymes.[1][2] The current hypothesis is that its high affinity for CA, which is abundant in the cardiovascular system, may reduce its COX-2 inhibitory activity in these tissues.[3][4] In inflamed tissues, where CA levels are lower, this compound can exert its anti-inflammatory effects by inhibiting COX-2.[1] This tissue-specific action is thought to minimize the systemic cardiovascular side effects associated with COX-2 inhibition, such as the imbalance between prostacyclin (PGI2) and thromboxane A2 (TXA2).[3]
Q2: What are the key cardiovascular risks associated with NSAIDs that need to be assessed for this compound?
A2: The primary cardiovascular risks associated with NSAIDs, including selective COX-2 inhibitors, are an increased risk of thrombotic events (myocardial infarction and stroke), elevated blood pressure, and heart failure.[5][6] Therefore, any study design for this compound must include robust methods for monitoring these potential side effects.
Q3: What study populations should be considered for a clinical trial assessing the cardiovascular safety of this compound?
A3: To obtain comprehensive safety data, it is crucial to include a diverse patient population. This should include patients with a high baseline risk for cardiovascular events, as they are most susceptible to the potential adverse effects of NSAIDs.[5] The PRECISION trial, which compared the cardiovascular safety of celecoxib with ibuprofen and naproxen, enrolled patients with osteoarthritis or rheumatoid arthritis who had established cardiovascular disease or were at increased risk.[7][8] A similar approach would be appropriate for this compound to provide a thorough evaluation of its cardiovascular safety profile.
Q4: What are the regulatory expectations for cardiovascular safety assessment of new NSAIDs?
A4: Regulatory agencies like the FDA have strengthened their warnings regarding the cardiovascular risks of NSAIDs.[9][10][11] Preclinical safety evaluations should follow ICH S7A and S7B guidelines, which include assessments of cardiovascular function.[1][12] For clinical trials, a dedicated study to assess cardiovascular risk is often required, especially for drugs in a class with known cardiovascular liabilities. The study design should be robust enough to detect any potential increase in cardiovascular events compared to a relevant comparator.[13]
Troubleshooting Guides
Issue: Difficulty in designing a preclinical study to assess prothrombotic risk.
Solution: The ferric chloride-induced arterial thrombosis model in mice is a widely accepted and reproducible method for evaluating the effects of a drug on thrombus formation.[14][15][16] This model allows for the quantitative measurement of vessel occlusion time, providing a clear endpoint to assess prothrombotic potential.
Issue: Inconsistent blood pressure measurements in a clinical trial.
Solution: Implement 24-hour ambulatory blood pressure monitoring (ABPM) to obtain a more accurate and comprehensive assessment of a drug's effect on blood pressure than isolated in-clinic measurements.[7][17] The PRECISION-ABPM substudy provides a well-documented protocol for using ABPM in a large-scale clinical trial for NSAIDs.[7][8] Adherence to a standardized protocol is critical for data consistency.
Experimental Protocols
Protocol 1: Preclinical Assessment of Thrombotic Risk using Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
I. Animal Preparation:
-
Anesthetize male C57BL/6 mice (8-12 weeks old) with an intraperitoneal injection of a suitable anesthetic.[15]
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.[18]
-
Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.[16]
II. Induction of Thrombosis:
-
Place a small piece of filter paper (1x2 mm) saturated with a 10% ferric chloride (FeCl₃) solution on the adventitial surface of the exposed carotid artery for 3 minutes.[16][18]
-
After 3 minutes, remove the filter paper and immediately rinse the artery with saline to remove residual FeCl₃.[15]
III. Monitoring and Data Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the injury site.[16]
-
Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion time).
-
A shorter occlusion time in the this compound-treated group compared to the control group would indicate a prothrombotic effect.
Protocol 2: Clinical Assessment of Blood Pressure using 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
I. Patient Selection and Baseline Assessment:
-
Recruit patients with osteoarthritis or rheumatoid arthritis who require long-term NSAID therapy. Include a subset of patients with controlled hypertension or other cardiovascular risk factors.[7]
-
After a washout period for any existing NSAID medication, perform a baseline 24-hour ABPM recording.[7]
II. ABPM Procedure:
-
Fit the patient with a validated ABPM device.
-
Program the device to record blood pressure every 20-30 minutes during the day and every 30-60 minutes at night for 24 hours.[9]
-
Instruct the patient to maintain their usual daily activities but to keep their arm still during the readings.
III. Data Analysis:
-
After the 24-hour period, download the data from the ABPM device.
-
Calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Compare the change in mean 24-hour systolic blood pressure from baseline to the end of the treatment period between the this compound group and the comparator group (e.g., a non-selective NSAID or another COX-2 inhibitor).[17]
Protocol 3: Biomarker Analysis for Cardiovascular Risk Assessment
I. Growth Differentiation Factor-15 (GDF-15) Measurement (ELISA):
-
Collect serum samples from patients at baseline and at specified time points during the study.
-
Use a commercially available Human GDF-15 ELISA kit.[12]
-
Follow the manufacturer's instructions for the assay, which typically involves adding standards and samples to a microplate pre-coated with an anti-GDF-15 antibody, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
Measure the absorbance at 450 nm after the addition of a TMB substrate and stop solution.
-
Calculate the concentration of GDF-15 in the samples by comparing their absorbance to the standard curve.
II. Asymmetric Dimethylarginine (ADMA) and L-arginine Quantification (LC-MS/MS):
-
Collect plasma samples from patients.
-
Prepare the samples by protein precipitation with acetonitrile containing isotopically labeled internal standards (e.g., ¹³C₆-arginine and D₇-ADMA).[14][15]
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[16][18]
-
Quantify ADMA and L-arginine based on the peak area ratios relative to their respective internal standards.
III. High-Sensitivity Cardiac Troponin (hs-cTn) Measurement:
-
Collect serum or plasma samples at baseline and in case of any suspected cardiac events.
-
Use a high-sensitivity cardiac troponin I or T assay.[6]
-
The assay should be able to detect troponin levels in at least 50% of healthy individuals.[6]
-
A rise and/or fall in hs-cTn levels above the 99th percentile upper reference limit would be indicative of myocardial injury.
Data Presentation
Table 1: Key Parameters for Cardiovascular Safety Assessment in a this compound Clinical Trial
| Parameter | Preclinical Assessment | Clinical Assessment | Rationale |
| Thrombotic Events | Ferric Chloride-Induced Thrombosis Model (Occlusion Time) | Adjudicated Major Adverse Cardiovascular Events (MACE): CV death, MI, stroke | To assess the prothrombotic potential of this compound. |
| Blood Pressure | Telemetry in conscious, unrestrained animals | 24-hour Ambulatory Blood Pressure Monitoring (ABPM) | To detect any significant increase in blood pressure, a known side effect of NSAIDs. |
| Cardiac Injury | Histopathology of cardiac tissue | High-Sensitivity Cardiac Troponins (hs-cTn) | To detect subclinical or overt myocardial injury. |
| Endothelial Dysfunction | Not routinely assessed | Biomarkers: ADMA/L-arginine ratio | To assess the impact on nitric oxide bioavailability and endothelial function. |
| Inflammatory/Stress Markers | Not routinely assessed | Biomarkers: GDF-15, hs-CRP | To identify potential markers of cardiovascular stress and inflammation. |
Visualizations
Caption: Experimental workflow for assessing the cardiovascular risk of this compound.
Caption: COX-2 signaling pathway and the inhibitory effect of this compound.
Caption: Proposed tissue-specific action of this compound.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Carbonic anhydrase inhibition prevents and reverts cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential blood pressure effects of ibuprofen, naproxen, and celecoxib in patients with arthritis: the PRECISION-ABPM (Prospective Randomized Evaluation of Celecoxib Integrated Safety Versus Ibuprofen or Naproxen Ambulatory Blood Pressure Measurement) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clario.com [clario.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential blood pressure effects of ibuprofen, naproxen, and celecoxib in patients with arthritis: the PRECISION-ABPM (Prospective Randomized Evaluation of Celecoxib Integrated Safety Versus Ibuprofen or Naproxen Ambulatory Blood Pressure Measurement) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 15. Carbonic anhydrases inhibition in the management of cardiovascular and cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 18. bjcardio.co.uk [bjcardio.co.uk]
Technical Support Center: Optimizing Polmacoxib Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Polmacoxib in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action.[1][2][3][4][5][6] It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating pain and inflammation.[3][6] Additionally, it exhibits high-affinity binding to carbonic anhydrase (CA) enzymes, particularly CA-I and CA-II.[1][2][4] This dual inhibition is tissue-specific; in tissues rich in CA, like the cardiovascular system, this compound's binding to CA reduces its COX-2 inhibitory activity, potentially minimizing cardiovascular side effects associated with other COX-2 inhibitors.[1][4][7] Conversely, in CA-deficient environments such as inflamed joints, it effectively inhibits COX-2 to reduce pain and inflammation.[2][4][5][8]
Q2: What is the recommended starting dose for long-term preclinical studies?
In clinical trials for osteoarthritis, the approved oral dose of this compound is 2 mg once daily.[3][9][10] For preclinical studies, the dosage may need to be adjusted based on the animal model and study objectives. It is advisable to start with a dose that achieves similar plasma concentrations to the human therapeutic dose and escalate if necessary, while closely monitoring for efficacy and adverse effects. Phase I clinical trials in healthy volunteers have explored single oral doses of 2 mg and 8 mg, and multiple-dose studies have used loading doses of 8, 10, or 12 mg followed by daily doses of 2, 4, or 8 mg for 6 days.[1]
Q3: What are the common adverse effects observed during long-term this compound administration?
Commonly reported adverse effects in clinical studies are generally mild to moderate and include gastrointestinal issues such as stomach upset, indigestion, nausea, diarrhea, and dyspepsia.[2][3][11][12][13][14][15] Other potential side effects include headache, dizziness, fatigue, and peripheral edema.[3][13][14][15] Although designed to have a better safety profile, long-term use may still pose risks for cardiovascular events, particularly in individuals with pre-existing heart conditions, and can potentially impair kidney function.[11][12][13][14]
Q4: How should I monitor for potential toxicity in my long-term animal studies?
Regular monitoring is crucial. This should include:
-
Cardiovascular Monitoring: Regular measurement of blood pressure.[11]
-
Renal Function: Periodic assessment of serum creatinine and blood urea nitrogen (BUN) levels.[11][12]
-
Gastrointestinal Health: Observation for signs of gastrointestinal distress, such as changes in stool consistency or signs of bleeding.
-
Liver Function: Although rare, liver damage is a potential risk with NSAIDs.[12] Monitoring of liver enzymes (e.g., ALT, AST) is recommended.[12]
-
General Health: Regular body weight measurements and observation of general animal behavior and appearance.
Q5: What are the known drug interactions with this compound?
This compound is primarily metabolized by the hepatic microsomal enzyme CYP3A4.[1][4] Therefore, caution should be exercised when co-administering drugs that inhibit or induce CYP3A4. For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole can increase the plasma concentration of this compound.[4] Potential interactions may also occur with:
-
Blood thinners (e.g., warfarin): Increased risk of bleeding.[13]
-
Other NSAIDs and Corticosteroids: Increased risk of gastrointestinal complications.[13]
-
Diuretics and ACE inhibitors: Potential for increased risk of kidney problems.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected lack of efficacy | Inadequate dosage for the specific animal model or disease severity. | - Verify the dose calculation and administration technique.- Consider a dose-escalation study to determine the optimal therapeutic dose.- Ensure the this compound formulation is properly prepared and stable. |
| Poor bioavailability in the chosen animal model. | - Perform pharmacokinetic studies to determine the plasma concentration of this compound.- Consider alternative routes of administration if oral bioavailability is low. | |
| Signs of gastrointestinal distress (e.g., diarrhea, lethargy) | Gastrointestinal side effects of this compound.[2][3][11][12] | - Administer this compound with food to minimize gastrointestinal irritation.[11] - Reduce the dose and monitor for symptom improvement.- If symptoms persist or worsen, consider discontinuing treatment and consult with a veterinarian. |
| Elevated kidney function markers (e.g., creatinine, BUN) | Potential renal impairment due to long-term NSAID use.[11][12][13] | - Immediately reduce the dose or temporarily halt treatment.- Ensure animals are well-hydrated.- Monitor renal function markers more frequently.- If markers do not return to baseline, discontinue treatment. |
| Increased blood pressure | Cardiovascular side effect of NSAIDs.[11][13][14] | - Monitor blood pressure regularly.- If a significant and sustained increase is observed, consider reducing the dose.- For preclinical models with pre-existing cardiovascular conditions, use with extreme caution. |
| Inconsistent plasma concentrations of this compound | Issues with drug formulation, administration, or sample collection and processing. | - Review and standardize the formulation and administration protocol.- Ensure consistent timing of dosing and blood sampling.- Validate the analytical method for quantifying this compound in plasma. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | 2 mg Single Dose | 8 mg Single Dose | Reference |
| Cmax (ng/mL) | 3.5 (SD 0.9) | 14.1 (SD 3.7) | [2] |
| Tmax (hours) | 5.6 (SD 1.0) | 5.0 (SD 1.7) | [2] |
| AUC (ng/mL*h) | 632.9 (SD 162.1) | 2,366.8 (SD 761.9) | [2] |
| Elimination Half-life (hours) | 131 (SD 19) | 127 (SD 33) | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SD: Standard Deviation.
Table 2: Dosing Regimens from Human Clinical Trials
| Study Phase | Dosing Regimen | Duration | Population | Reference |
| Phase I (Single Ascending Dose) | 2 mg or 8 mg single oral dose | Single dose | Healthy Volunteers | [1] |
| Phase I (Multiple Ascending Dose) | Loading doses of 8, 10, or 12 mg followed by 2, 4, or 8 mg daily | 6 days | Healthy Korean Volunteers | [1] |
| Phase II | 2 mg or 4 mg once daily | 3 weeks | Osteoarthritis Patients | [8] |
| Phase III | 2 mg once daily | 6 weeks (with an 18-week extension) | Osteoarthritis Patients | [16][17] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rodent Model of Osteoarthritis
-
Animal Model: Select a suitable rodent model for osteoarthritis (e.g., surgically-induced or chemically-induced).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Celecoxib).
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare fresh daily.
-
Dosing: Administer the this compound suspension or vehicle control orally once daily via gavage. The volume should be based on the most recent body weight measurement.
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity or distress.
-
Weekly: Measure body weight and assess pain/inflammation using appropriate methods (e.g., von Frey filaments, incapacitance testing).
-
Monthly: Collect blood samples for pharmacokinetic analysis and to monitor renal and liver function markers. Measure blood pressure.
-
-
Termination: At the end of the study period, euthanize animals and collect tissues of interest (e.g., joint tissue, kidney, liver, heart) for histopathological analysis and biomarker assessment.
Protocol 2: Quantification of this compound in Plasma using RP-HPLC
This protocol is a general guideline based on published methods.[18][19][20][21]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a PDA detector.
-
Column: A C18 column (e.g., Phenomenex luna C18, 250mm x 4.6mm, 5 µm).[18][20][21]
-
Mobile Phase: A mixture of water and acetonitrile (ACN), for example, in a 1:1 ratio.[18][20][21] The exact ratio may need optimization.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable volume of a solvent like acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Standard Curve: Prepare a series of standard solutions of this compound in blank plasma to create a calibration curve for quantification.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.[18][19][20][21]
Visualizations
Caption: Dual mechanism of this compound targeting COX-2 and Carbonic Anhydrase.
Caption: Workflow for a long-term this compound preclinical study.
Caption: Troubleshooting logic for in-vivo this compound studies.
References
- 1. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 2. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 4. orthopaper.com [orthopaper.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Evaluation of this compound 2 mg for the Management of Hip and Knee Osteoarthritis: A Prospective, Single-Arm, Multicenter, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. STERIS PHARMA | Buy Medicine Online in india [sterisonline.com]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. STERIS PHARMA | this compound Capsules 2mg – Uses, Side Effects & Dosage [sterisonline.com]
- 14. mrmed.in [mrmed.in]
- 15. sterispharma.com [sterispharma.com]
- 16. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jmolecularsci.com [jmolecularsci.com]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Preclinical Efficacy of Polmacoxib Versus Celecoxib: A Guide for Researchers
A deep dive into the preclinical data reveals Polmacoxib's potential for higher potency in inflammatory models compared to the established COX-2 inhibitor, Celecoxib. This guide provides a comprehensive comparison of their efficacy in various preclinical settings, supported by experimental data and detailed methodologies for researchers in drug development.
This compound (also known as CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) that, like Celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor. However, this compound distinguishes itself through a dual mechanism of action, also inhibiting carbonic anhydrase (CA) isozymes I and II.[1] This unique characteristic is theorized to contribute to a tissue-specific distribution, potentially enhancing its anti-inflammatory effects in inflamed tissues, which are low in CA, while minimizing systemic exposure.[2][3] Celecoxib, a widely used NSAID, acts primarily through the selective inhibition of the COX-2 enzyme.[4]
This guide synthesizes the available preclinical data to offer a comparative view of the efficacy of these two compounds in established animal models of inflammation and pain.
In Vitro Activity
| Compound | Target | IC50 |
| This compound | Human Carbonic Anhydrase I | 0.336 µM |
| Human Carbonic Anhydrase II | 0.062 µM | |
| Celecoxib | Human Carbonic Anhydrase II | Inhibits in the nanomolar range |
Anti-Inflammatory Efficacy in Preclinical Models
A key preclinical study directly comparing this compound and Celecoxib in a well-established model of chronic inflammation, the adjuvant-induced arthritis model in Lewis rats, demonstrated a significant potency advantage for this compound.
| Model | Drug | ED50 (Effective Dose, 50%) |
| Adjuvant-Induced Arthritis in Lewis Rats | This compound | 0.1 mg/kg/day |
| Celecoxib | 0.5 - 1.0 mg/kg/day |
ED50 represents the dose required to produce a 50% reduction in paw swelling.
While direct comparative data in other standard preclinical models is limited, studies on this compound have shown its efficacy in comparison to other NSAIDs. For instance, in a thermal hyperalgesia rat model, this compound was found to be five times more potent than indomethacin. It also exhibited higher antipyretic activity than ibuprofen.
Analgesic Efficacy in Preclinical Models
Signaling Pathways and Mechanism of Action
Both this compound and Celecoxib exert their primary anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, both drugs reduce the production of these pro-inflammatory signaling molecules.
This compound's additional inhibition of carbonic anhydrase is a key differentiator. This dual-action is thought to influence its tissue distribution. In tissues with high concentrations of carbonic anhydrase, such as the gastrointestinal tract and kidneys, this compound's binding to CA may reduce its availability to inhibit COX-2, potentially leading to a better safety profile. Conversely, in inflamed tissues with low CA levels, this compound can exert its full COX-2 inhibitory effect.
Figure 1: Simplified signaling pathway of COX-2 inhibition by this compound and Celecoxib.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are not publicly available in full. However, based on standard pharmacological practices, the following methodologies are typically employed in the cited preclinical models.
Adjuvant-Induced Arthritis in Rats
This is a widely used model for chronic inflammation that mimics aspects of rheumatoid arthritis.
-
Animals: Typically, male Lewis rats are used.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the paw or base of the tail.
-
Drug Administration: this compound, Celecoxib, or a vehicle control are administered orally once daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Outcome Measures: The primary outcome is the measurement of paw volume or thickness using a plethysmometer at various time points. Secondary endpoints can include arthritic scores (visual assessment of inflammation in multiple joints), body weight changes, and histological analysis of the joints at the end of the study.
Figure 2: Typical experimental workflow for the Adjuvant-Induced Arthritis model in rats.
Thermal Hyperalgesia in Rats
This model is used to assess the analgesic effects of compounds on sensitivity to heat.
-
Animals: Commonly used rat strains include Sprague-Dawley or Wistar.
-
Induction of Hyperalgesia: Inflammation and hyperalgesia are often induced by injecting carrageenan into the plantar surface of a hind paw.
-
Drug Administration: The test compounds are typically administered orally or intraperitoneally at a set time before the pain assessment.
-
Outcome Measures: The latency for the rat to withdraw its paw from a radiant heat source is measured. A longer withdrawal latency indicates an analgesic effect.
Summary
The available preclinical evidence, although limited in direct head-to-head comparisons with detailed protocols, suggests that this compound is a highly potent anti-inflammatory agent, potentially more potent than Celecoxib in chronic inflammatory models like adjuvant-induced arthritis. Its dual mechanism of inhibiting both COX-2 and carbonic anhydrase presents a novel approach to NSAID therapy that may offer tissue-specific effects. Further preclinical studies with publicly available, detailed methodologies directly comparing this compound and Celecoxib in a wider range of inflammation and pain models are warranted to fully elucidate their comparative efficacy profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. orthopaper.com [orthopaper.com]
- 3. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S. Korea approves first tissue-specific osteoarthritis drug from Crystalgenomics + | Bioworld | BioWorld [bioworld.com]
A Head-to-Head Comparison of Polmacoxib and Other COX-2 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, safety, and unique mechanism of action of Polmacoxib in relation to other selective COX-2 inhibitors, supported by clinical and preclinical data.
Introduction
The landscape of anti-inflammatory therapeutics has been significantly shaped by the development of selective cyclooxygenase-2 (COX-2) inhibitors, which were designed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, cardiovascular safety concerns with some COX-2 inhibitors have necessitated the development of newer agents with improved safety profiles.[3][4] this compound (Acelex®), a novel, first-in-class NSAID, presents a unique dual-action mechanism, inhibiting both COX-2 and carbonic anhydrase (CA) enzymes.[3][5][6][7] This guide provides a comprehensive head-to-head comparison of this compound with other prominent COX-2 inhibitors, focusing on experimental data, clinical efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Inhibition Approach
Unlike traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2, and other "coxibs" that primarily target COX-2, this compound exhibits a dual inhibitory mechanism.[1][5] It not only selectively inhibits the COX-2 enzyme, which is crucial for mediating inflammation and pain, but it also binds with high affinity to carbonic anhydrase (CA) isoforms I and II.[1][6][8]
This dual-action is hypothesized to confer a tissue-specific therapeutic effect.[6][9][10] In the circulatory system and gastrointestinal tract, where CA is abundant, this compound's binding to CA is thought to reduce its availability to inhibit COX-2, thereby potentially minimizing cardiovascular and gastrointestinal side effects.[3][6][8] Conversely, in inflamed tissues such as osteoarthritic joints, which are deficient in CA, this compound can exert its full COX-2 inhibitory effect to reduce pain and inflammation.[5][6][10] Erythrocytes are believed to act as a reservoir, transporting this compound in an inactive state to these CA-deficient tissues.[5][10][11]
Figure 1: Tissue-specific dual-inhibition mechanism of this compound.
Head-to-Head Clinical Efficacy: this compound vs. Celecoxib
The primary clinical evidence for this compound's efficacy comes from a Phase III, randomized, double-blind, multicenter trial comparing this compound (2 mg once daily) with Celecoxib (200 mg once daily) and a placebo over a 6-week period in patients with osteoarthritis (OA) of the knee or hip.[12][13][14]
Experimental Protocol: Phase III Clinical Trial (NCT01809971)
-
Objective: To evaluate the analgesic efficacy and safety of this compound 2 mg compared to placebo (superiority) and Celecoxib 200 mg (non-inferiority) in OA patients.[14]
-
Design: 6-week, randomized, double-blind, parallel-group trial, followed by an 18-week single-arm, open-label extension.[13][14]
-
Population: 362 patients with diagnosed knee or hip osteoarthritis.[13]
-
Intervention: Patients were randomized to receive oral this compound 2 mg, Celecoxib 200 mg, or placebo once daily.[13]
-
Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities (WOMAC) pain subscale score at week 6.[5][13]
-
Secondary Endpoints: WOMAC Osteoarthritis Index, stiffness and physical function subscale scores, and physician's and subject's global assessments.[5][13]
Figure 2: Workflow of the Phase III clinical trial comparing this compound, Celecoxib, and placebo.
Efficacy Results
This compound 2 mg demonstrated superior efficacy to placebo and non-inferiority to Celecoxib 200 mg in relieving the signs and symptoms of osteoarthritis.[13][14]
Table 1: Efficacy Outcomes at Week 6
| Efficacy Endpoint | This compound 2 mg | Celecoxib 200 mg | Placebo | This compound vs. Placebo (p-value) | This compound vs. Celecoxib (p-value) |
|---|---|---|---|---|---|
| Change in WOMAC Pain Subscale | Significant Reduction | Significant Reduction | Less Reduction | 0.011[13][14] | 0.425 (Non-inferior)[13][14] |
| LS Mean Difference from Placebo | -2.5 (95% CI: -4.4 to -0.6)[8][13] | - | - | - | - |
| LS Mean Difference from Celecoxib | 0.6 (95% CI: -0.9 to 2.2)[8][13] | - | - | - | - |
| Physician's Global Assessment ("Much Improved") | Higher Proportion at Week 3[5][13] | Lower Proportion than this compound[5][13] | Lowest Proportion[5][13] | - | - |
Data sourced from a Phase III randomized controlled trial.[13][14] LS Mean: Least Squares Mean; CI: Confidence Interval.
Notably, a greater proportion of patients treated with this compound were rated as "much improved" by physicians at week 3 compared to both Celecoxib and placebo, suggesting a potentially faster onset of action.[5][13] The improvements in WOMAC scores were maintained through a 24-week extension period for patients continuing on this compound.[5]
Comparison with Other COX-2 Inhibitors
Direct, large-scale clinical trial data comparing this compound to other COX-2 inhibitors like Etoricoxib is limited. However, expert surveys and smaller studies provide some insights.
-
Etoricoxib: In a survey of clinicians in India, 83% opined that this compound (2 mg/day) was more potent than etoricoxib, carried a lower risk of GI-related events, and was tissue-selective.[15] Another study is evaluating a fixed-dose combination of this compound (2 mg) and paracetamol (325 mg) against etoricoxib (60 mg) and paracetamol (325 mg) for acute dental pain, but results are pending.[8]
-
Traditional NSAIDs (e.g., Naproxen, Ibuprofen, Diclofenac): As a selective COX-2 inhibitor, this compound is designed to have a better gastrointestinal safety profile compared to non-preferential NSAIDs.[3][6]
Safety and Tolerability Profile
The safety profile of this compound has been consistently evaluated across Phase I to III clinical trials, showing it to be generally well-tolerated.[7][8]
Table 2: Comparative Safety Profile of COX-2 Inhibitors
| Parameter | This compound | Celecoxib | Etoricoxib | Traditional NSAIDs |
|---|---|---|---|---|
| Classification | Tissue-selective COX-2 Inhibitor[6] | COX-2 Inhibitor[6] | COX-2 Inhibitor[6] | Non-preferential NSAID[6] |
| Gastrointestinal (GI) Side Effects | Favorable profile, similar to Celecoxib.[6][8] Lower risk than traditional NSAIDs.[3] | Lower than traditional NSAIDs.[1] | Lower than traditional NSAIDs.[16] | Higher risk of gastric irritation, ulcers, bleeding.[3] |
| Cardiovascular (CV) Side Effects | Theoretically lower risk due to CA binding, but long-term data is needed.[3][5][13] No treatment-related changes in blood pressure were noted in one study.[5] | Moderate risk.[6] | High risk.[6] | Moderate or high risk.[6] |
| Common Adverse Events | Abdominal pain, diarrhea, dyspepsia, peripheral edema.[5] | Abdominal pain, diarrhea, dyspepsia, peripheral edema.[5] | GI nuisance symptoms.[16] | GI irritation.[15] |
In the Phase III trial, the incidence of treatment-emergent adverse events was comparable between the this compound and Celecoxib groups, and both were higher than the placebo group.[12][13] The most common events were related to gastrointestinal and general disorders.[5] Importantly, no instances of gastrointestinal bleeding were reported with this compound in one study.[5]
Pharmacokinetic Profile
This compound exhibits a unique pharmacokinetic profile that contributes to its sustained action and potential for improved safety.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Celecoxib |
|---|---|---|
| Typical Dose | 2 mg, once daily[1][6] | 200 mg, once daily[13] |
| Half-life (t½) | ~127-131 hours[5][8][11] | ~11 hours |
| Time to Max Concentration (Tmax) | 3-10 hours[8] | ~3 hours |
| Key Characteristics | High concentration in whole blood (erythrocytes) vs. plasma (85-100 fold higher).[5][11] Longer residence time in inflamed joints compared to blood.[5][11] | - |
| Metabolism | CYP3A4[6][8] | CYP2C9 |
| Excretion | Primarily fecal[5][11] | Hepatic metabolism, then renal and fecal |
The exceptionally long half-life and high concentration in erythrocytes support the once-daily dosing regimen and the tissue-specific delivery mechanism.[5][8][17]
Conclusion
This compound stands out in the class of COX-2 inhibitors due to its novel dual-inhibition mechanism targeting both COX-2 and carbonic anhydrase. This mechanism is designed to provide tissue-specific anti-inflammatory and analgesic effects, primarily in inflamed joints, while potentially minimizing systemic side effects.[9]
Clinical data robustly supports that this compound (2 mg) is superior to placebo and non-inferior to Celecoxib (200 mg) for the management of osteoarthritis, with a comparable safety profile.[13][14] Its unique pharmacokinetics, including a long half-life and erythrocyte-mediated transport, allow for a very low, once-daily dose.[6][17]
While the theoretical cardiovascular safety advantages are promising, they require confirmation through large-scale, long-term cardiovascular outcome trials.[3][5] Nevertheless, this compound represents a significant development in NSAID therapy, offering a potent and well-tolerated treatment option for osteoarthritis with a distinct mechanism of action that warrants further investigation and consideration by researchers and drug development professionals.[3][8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orthopaper.com [orthopaper.com]
- 7. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 8. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijoro.org [ijoro.org]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Polmacoxib: An In Vivo Examination of its Anti-inflammatory and Analgesic Efficacy
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-inflammatory and analgesic properties of Polmacoxib (CG100649), a novel tissue-selective dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). Its performance is evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs), primarily the selective COX-2 inhibitor Celecoxib, with supporting data from preclinical animal models.
Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its therapeutic effects through a unique dual-inhibition mechanism.[1] It selectively inhibits the COX-2 enzyme, a key mediator in the inflammatory cascade responsible for the synthesis of prostaglandins that cause pain and inflammation.[1][2] Unlike traditional NSAIDs, this compound also binds with high affinity to carbonic anhydrase (CA). This dual action is hypothesized to confer a tissue-selective effect.[1][3] In tissues rich in CA, such as the cardiovascular system and gastrointestinal tract, this compound's binding to CA is thought to reduce its availability to inhibit COX-2, potentially mitigating common NSAID-related side effects.[1][3] Conversely, in CA-deficient environments like inflamed joints, this compound can fully inhibit COX-2, targeting inflammation and pain at the source.[1]
Comparative Efficacy: In Vivo Animal Models
The anti-inflammatory and analgesic effects of this compound have been validated in several preclinical animal models. This section compares its potency with Celecoxib, a widely used COX-2 inhibitor.
Anti-Inflammatory Activity
The anti-inflammatory potential of NSAIDs is commonly evaluated using the carrageenan-induced paw edema model in rats, which mimics acute inflammation. While direct head-to-head data for this compound in this specific model is limited, studies report it has potency similar to Indomethacin in the rat acute paw edema model.[1] For comparison, extensive data is available for Celecoxib.
More chronic models of inflammation, such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats, have been used to establish this compound's potent anti-inflammatory effects.
| Drug | Animal Model | Endpoint | Efficacy (ED₅₀) | Comparator |
| This compound | Adjuvant-Induced Arthritis (Rat) | Paw Swelling Inhibition | 0.10 mg/kg/day [1][3] | - |
| This compound | Collagen-Induced Arthritis (Rat) | Paw Swelling Inhibition | 0.22 mg/kg/day [1][3] | - |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Edema Reduction | ~7 mg/kg [3] | - |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Edema Reduction | Significant effect at 1, 10, & 30 mg/kg [4][5] | - |
Table 1: Comparative Anti-Inflammatory Efficacy. Note the different models used for this compound (chronic arthritis) and Celecoxib (acute edema).
Analgesic Activity
The analgesic properties are often assessed using the acetic acid-induced writhing test in mice, which models visceral pain, and thermal hyperalgesia models. This compound has demonstrated strong analgesic activity in a thermal hyperalgesia model.
| Drug | Animal Model | Endpoint | Efficacy (ED₅₀) | Comparator Efficacy (ED₅₀) |
| This compound | Carrageenan-Induced Thermal Hyperalgesia (Rat) | Analgesia | 0.25 mg/kg [3][6] | Indomethacin: ~1.25 mg/kg[1] |
| Celecoxib | Acetic Acid-Induced Writhing (Mouse) | Reduction in Writhing | 94.2 mg/kg | - |
Table 2: Comparative Analgesic Efficacy.
Experimental Protocols & Workflow
Reproducibility in preclinical research is paramount. Below are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema (Rat)
This model assesses the activity of drugs on acute inflammation.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Test compounds (e.g., this compound, Celecoxib) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
After a set time (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[4][5]
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.
Acetic Acid-Induced Writhing (Mouse)
This test is a model of visceral inflammatory pain used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are commonly used.
-
Procedure:
-
Animals are divided into groups and administered the test compounds (e.g., this compound, Celecoxib) or vehicle, typically via oral or intraperitoneal routes.
-
After a 30-60 minute absorption period, each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6-1% acetic acid solution.
-
Immediately following the injection, each mouse is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, often 10-20 minutes, starting 5-10 minutes after the acetic acid injection.
-
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage inhibition of writhing is calculated for each drug-treated group compared to the vehicle control group.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. CG100649, a novel COX-2 inhibitor, inhibits colorectal adenoma and tumor growth in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acelex.co.kr [acelex.co.kr]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Cross-Study Validation of Polmacoxib's Safety Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Polmacoxib, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), with other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), including celecoxib, naproxen, and ibuprofen. The information is supported by data from clinical trials to aid in the evaluation of this compound as a potential alternative for pain and inflammation management.
Comparative Safety Data
The following tables summarize the quantitative safety data from key clinical trials, offering a cross-study comparison of the incidence of adverse events associated with this compound and other NSAIDs.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 6-Week Phase III Trial of this compound vs. Celecoxib and Placebo [1]
| Adverse Event Category | This compound 2 mg (n=146) | Celecoxib 200 mg (n=145) | Placebo (n=71) |
| Any TEAE | 28.6% | 18.8% | 4.1% |
| Gastrointestinal Disorders | More frequent than placebo | More frequent than placebo | Less frequent |
| General Disorders | More frequent than placebo | More frequent than placebo | Less frequent |
Data from a randomized, double-blind, parallel-group trial in patients with osteoarthritis.[1]
Table 2: Cardiovascular, Gastrointestinal, and Renal Safety Outcomes from the PRECISION Trial (Celecoxib vs. Naproxen vs. Ibuprofen)
| Adverse Event Outcome | Celecoxib (100 mg twice daily) | Naproxen (375 mg twice daily) | Ibuprofen (600 mg three times daily) |
| Cardiovascular Death, Nonfatal MI, or Nonfatal Stroke (Primary Outcome) | 2.3% | 2.5% | 2.7% |
| Serious Gastrointestinal Events | Significantly lower vs. naproxen & ibuprofen | Higher than celecoxib | Higher than celecoxib |
| Renal Events | Significantly lower vs. ibuprofen | Similar to celecoxib | Significantly higher than celecoxib |
Data from the Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial in patients with arthritis at high cardiovascular risk.
Experimental Protocols
A summary of the methodologies employed in the key clinical trials cited is provided below to offer insight into the assessment of the safety profiles.
This compound Phase III Clinical Trial (NCT01911141) Methodology[1]
-
Study Design: A 6-week, randomized, double-blind, parallel-group study followed by an 18-week open-label extension.
-
Participants: Patients with osteoarthritis of the hip or knee.
-
Interventions: this compound 2 mg once daily, celecoxib 200 mg once daily, or placebo once daily.
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Clinical laboratory tests (hematology, blood chemistry, urinalysis).
-
Vital signs measurements.
-
Electrocardiograms (ECGs).
-
Physical examinations.
-
-
Primary Efficacy Outcome: Change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline to week 6.
PRECISION Trial (NCT00346216) Methodology[2]
-
Study Design: A multicenter, randomized, double-blind, triple-dummy, parallel-group trial.[2]
-
Participants: Patients with osteoarthritis or rheumatoid arthritis with or at high risk for cardiovascular disease.[2]
-
Interventions: Celecoxib 100 mg twice daily, naproxen 375 mg twice daily, or ibuprofen 600 mg three times daily.[3]
-
Safety Assessments:
-
Primary Cardiovascular Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke, adjudicated by a blinded clinical endpoint committee.[2]
-
Gastrointestinal Events: Adjudicated upper and lower gastrointestinal events, including bleeding, perforation, and obstruction.
-
Renal Events: Adjudicated renal events, including acute kidney injury and initiation of dialysis.
-
Systematic collection of all adverse events.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways related to the efficacy and adverse effects of NSAIDs, with a focus on the unique mechanism of this compound.
Caption: General mechanism of NSAID-induced adverse effects.
This compound's Dual Inhibition Mechanism
This compound's unique safety profile is attributed to its dual mechanism of action, inhibiting both COX-2 and carbonic anhydrase (CA).[4][5][6][7] This dual inhibition is proposed to confer a tissue-specific effect.[8][9] In tissues with high concentrations of CA, such as the gastrointestinal tract and kidneys, this compound's binding to CA is favored, leading to reduced inhibition of COX-2 in these areas and potentially mitigating local adverse effects.[8][9] In inflamed tissues where CA concentrations are lower, this compound can more effectively inhibit COX-2, thereby exerting its anti-inflammatory and analgesic effects.[9]
References
- 1. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 5. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 6. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 7. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orthopaper.com [orthopaper.com]
- 9. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Polmacoxib versus Etoricoxib: a comparative analysis in orthopedic research
A detailed examination of two selective COX-2 inhibitors, Polmacoxib and Etoricoxib, for researchers and drug development professionals in orthopedics. This guide provides a comparative analysis of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety data derived from experimental studies.
Introduction
In the management of orthopedic conditions such as osteoarthritis, non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy. The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This guide focuses on a comparative analysis of two such selective COX-2 inhibitors: this compound, a newer entrant with a unique dual mechanism of action, and Etoricoxib, a well-established therapeutic option.
This compound is distinguished as a first-in-class dual inhibitor of COX-2 and carbonic anhydrase (CA), a mechanism purported to offer a tissue-specific anti-inflammatory effect and an enhanced cardiovascular safety profile.[3][4] Etoricoxib is a highly selective COX-2 inhibitor with demonstrated efficacy in various arthritic conditions and pain states.[5] This analysis will delve into the available experimental data to provide a comprehensive comparison of their performance for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Etoricoxib lies in their molecular targets. While both drugs inhibit the COX-2 enzyme, this compound possesses an additional inhibitory action on carbonic anhydrase isoenzymes.
This compound's Dual Inhibition:
This compound's mechanism is characterized by its dual inhibition of COX-2 and carbonic anhydrase (CA-I and CA-II).[3][4] This dual action is believed to confer a tissue-selective anti-inflammatory effect. In tissues with high concentrations of CA, such as the cardiovascular system and the gastrointestinal tract, this compound's high affinity for CA is thought to reduce its availability to inhibit COX-2, thereby potentially mitigating the systemic side effects associated with COX-2 inhibition.[3][6] Conversely, in inflamed tissues like osteoarthritic joints, which are deficient in CA, this compound can exert its full COX-2 inhibitory effect, leading to a reduction in pain and inflammation.[3]
Etoricoxib's Selective COX-2 Inhibition:
Etoricoxib is a highly selective COX-2 inhibitor, with approximately 106-fold selectivity for COX-2 over COX-1.[5] By selectively blocking the COX-2 enzyme, Etoricoxib inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] This selective action spares the COX-1 enzyme, which is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating platelet function.[1]
Pharmacokinetic Profiles
A comparison of the pharmacokinetic parameters of this compound and Etoricoxib reveals key differences in their absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Etoricoxib |
| Dosage | 2 mg once daily[6] | 30-120 mg once daily[2] |
| Tmax (Time to Peak Plasma Concentration) | ~5.6 hours[3] | ~1-2 hours[7] |
| Protein Binding | High (transported in erythrocytes)[3] | ~92%[8] |
| Metabolism | Hepatic (CYP3A4 pathway)[6] | Hepatic (primarily CYP3A4)[7][8] |
| Half-life | ~131 hours[3] | ~22 hours[7][8] |
| Excretion | Primarily fecal[3] | Primarily urinary (metabolites)[7] |
Clinical Efficacy in Orthopedic Research
Clinical trials have evaluated the efficacy of both this compound and Etoricoxib in the treatment of osteoarthritis, a common orthopedic condition.
This compound Efficacy:
A phase III randomized controlled trial compared the efficacy of this compound 2 mg once daily to placebo and Celecoxib 200 mg once daily in patients with osteoarthritis of the hip or knee.[9] After 6 weeks, this compound demonstrated superior efficacy to placebo in reducing the WOMAC pain subscale score.[9] The study also established the non-inferiority of this compound to Celecoxib.[9] Physician's Global Assessments indicated a greater proportion of subjects felt "much improved" at week 3 with this compound compared to both Celecoxib and placebo.[9]
Etoricoxib Efficacy:
Etoricoxib has been extensively studied in osteoarthritis. A Cochrane review of single-dose oral Etoricoxib for acute postoperative pain found it to be as effective or even better than other commonly used analgesics.[5] In osteoarthritis, clinical studies have shown that Etoricoxib is more effective than placebo and has similar efficacy to traditional NSAIDs.[10] For instance, a dose-ranging study in knee osteoarthritis patients established that Etoricoxib at doses of 5 mg to 90 mg daily was more effective than placebo, with maximal efficacy observed at 60 mg once daily.[10]
Safety and Tolerability Profile
The safety profiles of this compound and Etoricoxib, particularly concerning gastrointestinal and cardiovascular events, are of significant interest to researchers.
This compound Safety:
The unique mechanism of this compound is projected to offer an enhanced cardiovascular and gastrointestinal safety profile.[6] Its tissue-selective COX-2 inhibition is thought to minimize adverse effects in CA-rich tissues like the cardiovascular system and GI tract.[3][6] In a 6-month long-term safety study, no drug-related major adverse events were reported in either the this compound or Celecoxib groups.[6] The most common adverse events were mild to moderate.[6]
Etoricoxib Safety:
Etoricoxib, like other selective COX-2 inhibitors, has been associated with an increased risk of serious cardiovascular events, such as heart attack and stroke.[7] However, pooled analysis from clinical trials has shown that Etoricoxib has similar rates of thrombotic cardiovascular events as Diclofenac.[5] In terms of gastrointestinal safety, Etoricoxib has demonstrated a lower incidence of GI side effects compared to traditional NSAIDs like Naproxen.[11]
| Adverse Event Profile | This compound | Etoricoxib |
| Gastrointestinal | Improved GI safety profile is a key proposed advantage.[6] In a phase III trial, GI disorders occurred with greater frequency than placebo but were comparable to celecoxib.[9] | Lower risk of GI events compared to traditional NSAIDs.[11] Common side effects include GI discomfort.[7] |
| Cardiovascular | Unique mechanism is projected to enhance cardiovascular safety.[6] No treatment-related changes in blood pressure or ECG parameters reported in some studies.[4] | May increase the risk of serious cardiovascular events.[7] Similar rates of thrombotic events as Diclofenac.[5] |
| Renal | Proposed to have an improved renal safety profile due to tissue selectivity.[12] | Use with caution in patients with renal impairment as it may worsen renal function.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Phase III Clinical Trial for this compound in Osteoarthritis:
-
Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter, parallel-group study.[9]
-
Participants: Patients with a diagnosis of idiopathic osteoarthritis of the hip or knee.[9]
-
Intervention: Patients were randomized to receive this compound 2 mg once daily, Celecoxib 200 mg once daily, or a placebo for 6 weeks.[9]
-
Primary Efficacy Endpoint: The change from baseline in the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index pain subscale score at week 6.[9]
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[6]
General Protocol for Assessing Analgesic Efficacy in Osteoarthritis:
-
Patient Population: Individuals meeting the American College of Rheumatology criteria for osteoarthritis of a specific joint (e.g., knee or hip).
-
Washout Period: A period where patients discontinue their current analgesic medications to establish a baseline pain level.
-
Randomization: Patients are randomly assigned to different treatment arms (e.g., investigational drug, active comparator, placebo) in a blinded fashion.
-
Outcome Measures: Standardized and validated questionnaires are used to assess pain, stiffness, and physical function. The WOMAC Osteoarthritis Index is a commonly used tool.[12]
-
Data Analysis: Statistical methods are employed to compare the changes in outcome measures between the treatment groups from baseline to various time points.
Conclusion
This compound and Etoricoxib are both effective selective COX-2 inhibitors for the management of orthopedic conditions like osteoarthritis. This compound's novel dual-inhibition mechanism offers the potential for a tissue-selective anti-inflammatory effect with an improved cardiovascular and gastrointestinal safety profile, though more long-term, large-scale comparative data is needed. Etoricoxib is a well-established agent with proven efficacy, but its use requires careful consideration of cardiovascular risk factors. For researchers and drug development professionals, the distinct mechanisms and safety profiles of these two drugs present different avenues for future research, including head-to-head comparative trials and studies in specific patient populations with various comorbidities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is Etoricoxib used for? [synapse.patsnap.com]
- 3. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
- 5. Etoricoxib - Wikipedia [en.wikipedia.org]
- 6. orthopaper.com [orthopaper.com]
- 7. youtube.com [youtube.com]
- 8. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Status of etoricoxib in the treatment of rheumatic diseases. Expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijoro.org [ijoro.org]
Independent Verification of Polmacoxib's Tissue-Specific Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polmacoxib's performance with other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. We delve into the independent verification of its tissue-specific mechanism of action, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
This compound is a novel NSAID engineered for a dual mechanism of action, targeting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) enzymes.[1] This unique characteristic is designed to enhance its safety profile, particularly concerning cardiovascular and gastrointestinal side effects commonly associated with traditional NSAIDs and other COX-2 inhibitors.[2][3]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities and clinical outcomes of this compound compared to the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Ibuprofen.
Table 1: In Vitro Inhibitory Activity of NSAIDs against COX and Carbonic Anhydrase Isoforms
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) | CA-I IC50 (nM) | CA-II IC50 (nM) |
| This compound | - | ~40[4] | Highly Selective | 210[4] | 95[4] |
| Celecoxib | 15,000[5] | 40[6] | 375[7] | - | - |
| Ibuprofen | 2,100[8] | 1,600[8] | 1.3 | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the cited literature. A lower IC50 value indicates greater potency.
Table 2: Clinical Efficacy in Osteoarthritis (6-Week Study)
| Outcome | This compound (2 mg/day) | Celecoxib (200 mg/day) | Placebo |
| Change in WOMAC Pain Subscale Score | Superior to placebo (p=0.011)[2][9] | Non-inferior to this compound (p=0.425)[2][9] | - |
| Physician's Global Assessment ("Much Improved" at Week 3) | Greater proportion of subjects compared to Celecoxib and placebo[2][9] | - | - |
Table 3: Comparative Gastrointestinal and Cardiovascular Safety Profile (Adverse Events in a 6-Week Study)
| Adverse Event Category | This compound (2 mg/day) | Celecoxib (200 mg/day) | Placebo |
| Gastrointestinal Disorders | More frequent than placebo[2][9] | More frequent than placebo[2][9] | - |
| General Disorders | More frequent than placebo[2][9] | More frequent than placebo[2][9] | - |
| Clinically Significant Changes in Blood Pressure | No treatment-related changes observed[10] | - | - |
| Gastrointestinal Bleeding | No incidences reported[11] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Aspirin to inactivate COX-1 for the COX-2 assay.
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure:
-
COX-1 Inhibition:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 15-60 minutes at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and TXB2 production via COX-1.
-
Serum is separated by centrifugation.
-
TXB2 levels, a stable metabolite of the COX-1 product Thromboxane A2, are quantified using an EIA kit.
-
-
COX-2 Inhibition:
-
Whole blood is pre-treated with aspirin to irreversibly inhibit COX-1.[12]
-
The blood is then incubated with LPS for 24 hours at 37°C to induce the expression of COX-2 in monocytes.[13]
-
Various concentrations of the test compound or vehicle are added to the LPS-stimulated blood and incubated for a specified period.
-
Plasma is separated by centrifugation.
-
PGE2 levels, a primary product of COX-2 in this system, are quantified using an EIA kit.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This method measures the enzyme-catalyzed rate of CO2 hydration to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Objective: To determine the inhibition constants (Ki) or IC50 values of test compounds against specific CA isoforms.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent.
-
Buffer solution (e.g., Tris-HCl, HEPES).
-
pH indicator solution (e.g., phenol red).
-
CO2-saturated water.
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the CA isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[14]
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.[15]
-
Data Acquisition: The change in absorbance of the pH indicator, resulting from the pH decrease due to proton formation during CO2 hydration, is monitored over a short period (typically seconds) at a specific wavelength.[14][16]
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. Inhibition constants (Ki) or IC50 values are calculated by fitting the data to the appropriate inhibition model.[17]
Prostaglandin E2 Quantification (Competitive ELISA)
This assay is used to measure the concentration of PGE2 in biological samples, such as cell culture supernatants or plasma, as an indicator of COX activity.
Objective: To quantify the amount of PGE2 produced in a biological sample.
Materials:
-
Prostaglandin E2 ELISA kit (commercially available from various suppliers).[18][19][20][21]
-
Biological samples (e.g., plasma from the whole blood assay).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample and Standard Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to create a standard curve. Prepare the biological samples, which may require dilution.
-
Competitive Binding: Add the standards and samples to the wells of a microplate pre-coated with a capture antibody. Then, add a fixed amount of HRP-conjugated PGE2 and the primary antibody to each well. During incubation, the PGE2 in the sample and the HRP-conjugated PGE2 compete for binding to the primary antibody.
-
Washing: After incubation, wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthopaper.com [orthopaper.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. This compound | COX | Carbonic Anhydrase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases | Semantic Scholar [semanticscholar.org]
- 9. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 11. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Gastrointestinal Safety Profile of Polmacoxib Versus Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) safety of Polmacoxib, a novel non-steroidal anti-inflammatory drug (NSAID), with that of traditional NSAIDs like naproxen and ibuprofen. The information is compiled from clinical trial data and scientific literature to assist researchers and drug development professionals in evaluating the therapeutic potential and risk profile of these anti-inflammatory agents.
Executive Summary
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their use is frequently limited by a significant risk of gastrointestinal complications, ranging from dyspepsia to peptic ulcers and life-threatening bleeding. These adverse events are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, particularly the cytoprotective COX-1 isoform in the gastric mucosa.
This compound emerges as a promising alternative with a distinct mechanism of action. It is a dual inhibitor of COX-2 and carbonic anhydrase.[1] This targeted approach is designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][2] Clinical evidence suggests that this compound has a favorable GI safety profile, comparable to or better than other COX-2 inhibitors like celecoxib, and with a reduced risk of GI adverse events compared to placebo in some studies.
Data Presentation: Gastrointestinal Adverse Events
The following table summarizes the incidence of gastrointestinal adverse events from a pivotal Phase III clinical trial comparing this compound to the COX-2 inhibitor Celecoxib and a placebo. Data for the traditional NSAIDs, Naproxen and Ibuprofen, are included from separate, representative clinical trials for a broader comparative context.
| Adverse Event Category | This compound (2 mg/day) | Celecoxib (200 mg/day) | Placebo | Naproxen (1000 mg/day) | Ibuprofen (2400 mg/day) |
| Gastrointestinal Disorders | 17.1% | 19.3% | 11.3% | ~25-40% (varied studies) | ~15-30% (varied studies) |
| Dyspepsia | 4.1% | 3.4% | 1.4% | ~5-15% | ~3-9% |
| Nausea | 2.7% | 2.1% | 1.4% | ~3-14% | ~1-3% |
| Abdominal Pain | 2.1% | 2.8% | 1.4% | ~2-5% | ~1-3% |
| Diarrhea | 2.1% | 4.1% | 1.4% | ~1-5% | ~1-3% |
| Gastritis | 1.4% | 0.7% | 0.0% | Not consistently reported | Not consistently reported |
| Endoscopically Confirmed Ulcers | Not specified in primary publication | Not specified in primary publication | Not specified in primary publication | ~15-30% (endoscopy trials) | ~10-20% (endoscopy trials) |
| GI Bleeding | Not reported in this study | Not reported in this study | Not reported in this study | ~1-4% (outcome trials) | ~1-2% (outcome trials) |
Note: Data for this compound, Celecoxib, and Placebo are from the 6-week Lee et al. (2017) Phase III trial.[3][4][5] Data for Naproxen and Ibuprofen are aggregated from various clinical trials and meta-analyses for illustrative purposes and were not part of a head-to-head comparison with this compound.
Experimental Protocols
The methodologies for assessing gastrointestinal safety are critical for interpreting clinical trial data. Below are detailed protocols representative of those used in NSAID clinical trials.
Protocol for Assessment of Upper Gastrointestinal Safety in the this compound Phase III Trial (Lee et al., 2017)
-
Study Design: A 6-week, multicenter, randomized, double-blind, parallel-group trial with an 18-week open-label extension.[3][4]
-
Patient Population: Patients with osteoarthritis of the knee or hip.[3][4]
-
Intervention Groups: this compound 2 mg once daily, Celecoxib 200 mg once daily, or placebo once daily.[3][4]
-
Gastrointestinal Safety Assessment:
-
Adverse Event Monitoring: All treatment-emergent adverse events (TEAEs) were recorded at each study visit. Gastrointestinal TEAEs were categorized by preferred term and system organ class.
-
Laboratory Tests: Standard hematology and clinical chemistry panels were monitored at baseline and subsequent visits to detect any signs of gastrointestinal bleeding (e.g., changes in hemoglobin and hematocrit).
-
Endoscopic Evaluation: The primary publication does not specify a protocol for routine endoscopic evaluation. Endoscopy was likely performed based on clinical indications, such as significant dyspepsia or suspected bleeding.
-
-
Statistical Analysis: The incidence of gastrointestinal adverse events was compared between the treatment groups.
Standard Protocol for Endoscopic Evaluation of NSAID-Induced Gastroduodenopathy
-
Objective: To visually assess and grade the severity of NSAID-induced damage to the upper gastrointestinal mucosa.
-
Procedure:
-
Baseline Endoscopy: A baseline esophagogastroduodenoscopy (EGD) is performed on all participants to rule out pre-existing ulcers or significant mucosal disease.
-
Follow-up Endoscopy: A follow-up EGD is performed at the end of the treatment period (e.g., 6 or 12 weeks).
-
-
Grading Scale: The Lanza score is a commonly used system for grading NSAID-induced gastroduodenal injury:
-
Grade 0: No visible lesions.
-
Grade 1: 1-10 petechiae.
-
Grade 2: >10 petechiae.
-
Grade 3: 1-5 erosions.
-
Grade 4: 6-25 erosions.
-
Grade 5: >25 erosions or an ulcer.
-
-
Definition of Ulcer: An ulcer is typically defined as a circumscribed mucosal break of at least 3-5 mm in diameter with a perceptible depth.
Mechanism of Action and Signaling Pathways
The differential gastrointestinal safety profiles of this compound and traditional NSAIDs are rooted in their distinct mechanisms of action at the molecular level.
Traditional NSAIDs: Non-selective COX Inhibition
Traditional NSAIDs, such as naproxen and ibuprofen, non-selectively inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition mediates the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa disrupts the production of gastroprotective prostaglandins. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increased susceptibility to acid-induced injury, ultimately resulting in the development of erosions and ulcers.
This compound: A Dual Inhibition Mechanism
This compound exhibits a dual mechanism of action by selectively inhibiting COX-2 and also binding to carbonic anhydrase (CA).[1] By primarily targeting COX-2, this compound reduces inflammation and pain while sparing the COX-1 enzyme, which is crucial for maintaining the integrity of the gastrointestinal lining.[1] The inhibition of carbonic anhydrase is thought to contribute to its tissue-specific effects. This dual action is designed to uncouple the therapeutic anti-inflammatory effects from the gastrointestinal toxicity associated with traditional NSAIDs.[1][2]
Experimental Workflow for Assessing GI Safety in NSAID Clinical Trials
The following diagram illustrates a typical workflow for evaluating the gastrointestinal safety of a new NSAID in a clinical trial setting.
Conclusion
The available clinical data suggests that this compound has a favorable gastrointestinal safety profile, with a lower incidence of GI adverse events compared to what is generally reported for traditional, non-selective NSAIDs. Its dual mechanism of action, selectively inhibiting COX-2 while sparing COX-1, provides a strong rationale for its improved gastrointestinal tolerability. For researchers and drug development professionals, this compound represents a significant advancement in the development of safer anti-inflammatory therapies. Further large-scale, head-to-head comparative trials with traditional NSAIDs would be valuable to more definitively quantify its gastrointestinal safety advantages.
References
- 1. Role of endoscopy in nonsteroidal anti-inflammatory drug clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. [vivo.weill.cornell.edu]
- 3. Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Outcome of upper gastro-intestinal bleeding and use of ibuprofen versus paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
Polmacoxib Demonstrates Non-Inferior Efficacy to Celecoxib in Osteoarthritis Pain Management
For Immediate Release
Seoul, South Korea - Recent phase III non-inferiority trials have validated the efficacy of Polmacoxib (Acelex®), a novel dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase, in the management of osteoarthritis (OA). The studies demonstrate that this compound is a well-tolerated and effective treatment for OA pain, with efficacy comparable to the widely used COX-2 inhibitor, celecoxib.[1][2] This guide provides a comprehensive comparison of this compound's performance against placebo and celecoxib, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
A pivotal 6-week, randomized, double-blind, parallel-group phase III clinical trial evaluated the analgesic efficacy of this compound 2 mg once daily against celecoxib 200 mg once daily and a placebo in patients with osteoarthritis of the hip or knee.[2] The primary efficacy endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 6.
The results demonstrated that this compound 2 mg was superior to placebo and non-inferior to celecoxib 200 mg in pain reduction.[2]
| Treatment Group | N | Baseline Mean WOMAC Pain Score (SD) | Week 6 Mean Change from Baseline (LS Mean) | Treatment Difference vs. Placebo (95% CI) | p-value vs. Placebo | Treatment Difference vs. Celecoxib (95% CI) | p-value vs. Celecoxib |
| This compound 2 mg | 146 | 12.5 (3.1) | -6.5 | -2.5 (-4.4 to -0.6) | 0.011 | 0.6 (-0.9 to 2.2) | 0.425 |
| Celecoxib 200 mg | 145 | 12.4 (3.2) | -7.1 | -3.1 (-5.0 to -1.3) | <0.001 | - | - |
| Placebo | 71 | 12.6 (3.3) | -4.0 | - | - | - | - |
Data from the Intent-to-Treat (ITT) population. SD: Standard Deviation; LS Mean: Least Squares Mean; CI: Confidence Interval.[2]
The upper bound of the one-sided 97.5% confidence interval for the difference between this compound and celecoxib was 2.2, which was less than the prespecified non-inferiority margin of 5 for the WOMAC-pain subscale, thus establishing the non-inferiority of this compound to celecoxib.[2] Notably, at week 3, this compound showed a statistically significant improvement in the WOMAC pain subscale compared to placebo, while celecoxib did not reach statistical significance at this earlier time point.[3]
Experimental Protocols
The validation of this compound's efficacy was established through a robust phase III clinical trial. The key methodologies are detailed below.
Study Design: This was a 6-week, multicenter, randomized, double-blind, parallel-group trial, which was followed by an 18-week, single-arm, open-label extension study to assess long-term safety.[2]
Patient Population: The study enrolled 362 patients with a diagnosis of osteoarthritis of the hip or knee.[2] Key inclusion criteria included being 18 years of age or older with a clinical and radiographic diagnosis of idiopathic osteoarthritis.
Treatment Arms: Patients were randomized to one of three treatment groups:
-
This compound 2 mg, administered orally once daily.
-
Celecoxib 200 mg, administered orally once daily.[2]
-
Placebo, administered orally once daily.[2]
Efficacy Assessments: The primary measure of efficacy was the change in the WOMAC pain subscale score from baseline to week 6.[2] Secondary efficacy endpoints included the WOMAC OA index and global assessments by both subjects and physicians.
Statistical Analysis: The non-inferiority of this compound to celecoxib was the primary statistical objective. This was determined by calculating the upper limit of the one-sided 97.5% confidence interval of the treatment difference between the two active groups. If this upper limit was less than a pre-specified margin of 5 points on the WOMAC-pain subscale, non-inferiority was concluded.[2]
Mechanism of Action and Signaling Pathway
This compound is distinguished by its innovative dual mechanism of action, inhibiting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA).[1][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes to reduce the production of prostaglandins, which are key mediators of pain and inflammation.[4] By selectively inhibiting COX-2, this compound minimizes the gastrointestinal side effects associated with the inhibition of COX-1.
The additional inhibition of carbonic anhydrase is thought to contribute to its favorable safety profile, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors.[4]
Caption: this compound's dual inhibition of COX-2 and Carbonic Anhydrase.
Clinical Trial Workflow
The phase III non-inferiority trial followed a structured workflow from patient recruitment to data analysis to ensure the integrity and validity of the results.
References
- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 2. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthopaper.com [orthopaper.com]
- 4. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]
A Comparative Review of the Pharmacokinetics of Different Coxibs, Including Polmacoxib
A comprehensive analysis of the absorption, distribution, metabolism, and excretion profiles of selective COX-2 inhibitors for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the pharmacokinetic profiles of several cyclooxygenase-2 (COX-2) inhibitors, known as coxibs. The review focuses on Polmacoxib, a newer entrant in this class, and compares its key pharmacokinetic parameters with established coxibs such as Celecoxib, Rofecoxib, Etoricoxib, and Lumiracoxib. All quantitative data is supported by experimental findings from clinical studies.
Executive Summary
Selective COX-2 inhibitors represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Understanding the pharmacokinetic variability among different coxibs is crucial for optimizing therapeutic outcomes and ensuring patient safety. This review consolidates pharmacokinetic data from various clinical trials to offer a side-by-side comparison, highlighting the unique properties of this compound.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. The following table summarizes the key pharmacokinetic parameters for this compound, Celecoxib, Rofecoxib, Etoricoxib, and Lumiracoxib.
| Parameter | This compound | Celecoxib | Rofecoxib | Etoricoxib | Lumiracoxib |
| Time to Peak (Tmax) (hours) | 5.0 - 5.6[1] | 2 - 4 | ~2 - 3 | ~1 | ~2 |
| Peak Plasma Concentration (Cmax) (ng/mL) | 3.5 (at 2 mg dose)[1] | 705 (at 200 mg dose) | 207 (at 25 mg dose) | 1260 - 3600 (at 60-120 mg doses)[2] | Not specified |
| Area Under the Curve (AUC) (ng·h/mL) | 632.9 (at 2 mg dose)[1] | 5157 - 5911 | 3286 (at 25 mg dose) | 29630 - 45913.42 (at 60-120 mg doses)[2] | Not specified |
| Elimination Half-life (t½) (hours) | 127 - 131[1] | ~11 | ~17 | ~22 | ~4 - 6 |
| Protein Binding (%) | >95 | ~97 | ~87 | ~92 | ≥98 |
| Volume of Distribution (Vd) (L) | 7.6 (whole blood)[3] | ~400 | ~91 | ~120 | ~9 |
| Clearance (CL) (L/h) | 0.04 (whole blood)[3] | ~30 | Not specified | Not specified | Not specified |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies conducted in healthy human volunteers. A generalized methodology for a typical single-dose, crossover bioequivalence study for an oral solid dosage form is outlined below.
Study Design: A randomized, open-label, two-period, two-sequence, single-dose crossover study is a standard design.
-
Participants: Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.
-
Procedure:
-
After an overnight fast of at least 10 hours, subjects receive a single oral dose of the test or reference drug with a standardized volume of water.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
A washout period of sufficient duration separates the two treatment periods to ensure complete elimination of the drug from the previous period.
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Analytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the quantification of the parent drug and its major metabolites.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the general signaling pathway leading to the production of prostaglandins and the point of inhibition by COX-2 selective inhibitors.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of coxibs.
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the typical workflow for a clinical pharmacokinetic study.
Caption: A typical workflow for a human pharmacokinetic study.
Discussion
The pharmacokinetic profiles of the compared coxibs exhibit notable differences. This compound is characterized by a remarkably long elimination half-life of approximately 127-131 hours, suggesting the potential for less frequent dosing intervals.[1] Its time to peak concentration is comparable to Celecoxib.
Celecoxib has a moderate half-life of about 11 hours and a large volume of distribution, indicating extensive tissue distribution.
Rofecoxib , which was withdrawn from the market, had a half-life of around 17 hours.
Etoricoxib displays a relatively long half-life of approximately 22 hours and a moderate volume of distribution.
Lumiracoxib is distinguished by its short half-life of 4 to 6 hours and a smaller volume of distribution, suggesting less extensive tissue penetration compared to other coxibs.
The high protein binding observed for all these coxibs is a common characteristic of this class of drugs. The primary routes of metabolism vary, with different cytochrome P450 enzymes playing key roles in their elimination. For instance, Celecoxib is primarily metabolized by CYP2C9, while Etoricoxib is mainly metabolized by CYP3A4. This compound is primarily excreted via the fecal route.[1]
These differences in pharmacokinetic parameters can have significant clinical implications, influencing dosing frequency, potential for drug-drug interactions, and the overall therapeutic and safety profiles of these agents. The unique pharmacokinetic profile of this compound, particularly its long half-life and primary fecal excretion, warrants further investigation to fully understand its clinical advantages.
References
Long-Term Safety of Polmacoxib: A Comparative Analysis in Extended Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety of Polmacoxib, a novel non-steroidal anti-inflammatory drug (NSAID), with other alternatives, supported by data from extended clinical studies. This compound is a first-in-class dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), a mechanism intended to enhance its therapeutic efficacy and improve its safety profile, particularly concerning gastrointestinal and cardiovascular adverse events.[1][2]
Overview of this compound's Dual Inhibition Mechanism
This compound selectively inhibits the COX-2 enzyme, which is crucial for mediating inflammation and pain.[3] By sparing COX-1, it is designed to reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] Uniquely, this compound also inhibits carbonic anhydrase isoforms. This dual action is theorized to contribute to a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors.[4] The high affinity for carbonic anhydrase is thought to limit the inhibition of COX-2 in tissues where CA is abundant, such as the cardiovascular system, thereby potentially minimizing cardiovascular risks.[1][4]
Signaling Pathway of this compound
The following diagram illustrates the dual-inhibition mechanism of action of this compound.
Long-Term Clinical Study Analysis
The most comprehensive long-term safety data for this compound comes from a Phase III, randomized, double-blind, parallel-group trial that included a 6-week initial phase followed by an 18-week, single-arm, open-label extension, totaling 24 weeks of observation.[1][5] This study (NCT01765296) provides the primary basis for comparison against the widely used COX-2 inhibitor, celecoxib.[1]
Experimental Protocol: Phase III Study (NCT01765296)
Objective: To evaluate the safety and analgesic efficacy of this compound 2 mg compared to placebo and Celecoxib 200 mg in patients with osteoarthritis (OA) of the hip or knee.[1][5]
Study Design:
-
6-Week Randomized Controlled Trial (RCT): A double-blind, parallel-group study where 362 patients were randomized to receive either this compound 2 mg once daily, Celecoxib 200 mg once daily, or a placebo.[1]
-
18-Week Open-Label Extension: Following the initial 6 weeks, 220 patients opted to enter an extension phase where all participants received this compound 2 mg once daily.[1] This phase was designed to gather longer-term safety data.[2]
Patient Population: Adult patients with a diagnosis of OA of the knee or hip.[1]
Safety Assessments: Safety was monitored throughout the 24-week period and included the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms, and clinical laboratory tests (hematology, clinical chemistry, coagulation, and urinalysis).[1][6]
The following diagram outlines the workflow of this pivotal clinical trial.
Quantitative Safety Data Comparison
The following tables summarize the quantitative data on treatment-emergent adverse events (TEAEs) from the initial 6-week randomized controlled phase of the key clinical trial.
Table 1: Overall Summary of Treatment-Emergent Adverse Events (First 6 Weeks)
| Adverse Event Category | This compound 2 mg (n=146) | Celecoxib 200 mg (n=145) | Placebo (n=71) |
| Patients with ≥1 TEAE | 35 (24.0%) | 38 (26.2%) | 12 (16.9%) |
| Patients with Drug-Related TEAE | 18 (12.3%) | 20 (13.8%) | 5 (7.0%) |
| Patients with ≥1 Serious AE | 1 (0.7%) | 1 (0.7%) | 0 (0.0%) |
| Discontinuation due to TEAEs | 4 (2.7%) | 5 (3.4%) | 3 (4.2%) |
| Data sourced from Lee M, et al. Clin Orthop Surg. 2017.[1][5] |
Table 2: Incidence of Common Treatment-Emergent Adverse Events (>2% in any group) (First 6 Weeks)
| Preferred Term | This compound 2 mg (n=146) | Celecoxib 200 mg (n=145) | Placebo (n=71) |
| Gastrointestinal Disorders | |||
| Dyspepsia | 5 (3.4%) | 3 (2.1%) | 0 (0.0%) |
| Nausea | 3 (2.1%) | 3 (2.1%) | 1 (1.4%) |
| Gastritis | 3 (2.1%) | 1 (0.7%) | 0 (0.0%) |
| General Disorders | |||
| Peripheral Edema | 4 (2.7%) | 1 (0.7%) | 0 (0.0%) |
| Infections and Infestations | |||
| Nasopharyngitis | 6 (4.1%) | 8 (5.5%) | 2 (2.8%) |
| Nervous System Disorders | |||
| Dizziness | 3 (2.1%) | 2 (1.4%) | 0 (0.0%) |
| Data sourced from Lee M, et al. Clin Orthop Surg. 2017.[1][5] |
Long-Term Safety Findings (Up to 24 Weeks)
During the 18-week open-label extension phase where all patients received this compound 2 mg, the safety profile remained consistent with the findings from the initial 6-week period.[1] No new safety signals were identified, and the drug was considered to be relatively well-tolerated for long-term use within the context of this study.[1][5] The most frequently reported adverse events continued to be mild to moderate gastrointestinal and general disorders.[7] Importantly, no drug-related major adverse events were reported in either the this compound or Celecoxib groups during the initial 6-month study period.
Conclusion
Based on the available data from extended clinical studies of up to 24 weeks, this compound demonstrates a safety and tolerability profile that is comparable to that of Celecoxib 200 mg.[1][2] The incidence of treatment-emergent adverse events, particularly gastrointestinal events, was similar between the two active treatment groups in the initial 6-week head-to-head comparison.[1][5] The long-term extension study suggests that this compound is safe for continued use, although it is important to note that the extension phase was open-label.[1]
While these findings are promising, several reviews and the original study authors acknowledge that larger and more diverse long-term studies are warranted to further confirm the cardiovascular safety profile of this compound and to broaden its therapeutic applications.[2] The unique dual-inhibition mechanism of this compound presents a promising avenue for developing NSAIDs with an improved safety profile, a critical need in the management of chronic inflammatory conditions like osteoarthritis.[4]
References
- 1. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 3. avensonline.org [avensonline.org]
- 4. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Polmacoxib
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Polmacoxib, a selective COX-2 inhibitor, requires meticulous handling and adherence to specific disposal protocols to ensure personnel safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory frameworks and promoting laboratory safety.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities and research laboratories must also adhere to regulations set forth by the Drug Enforcement Administration (DEA) for controlled substances, though this compound is not classified as such.[1] A key regulation under the EPA's Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down the drain or sewer.[1][3] Many states have their own, often more stringent, regulations that must also be followed.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in mitigating any potential exposure to the chemical.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating dust. | To prevent inhalation of dust or aerosols. |
This data is synthesized from general laboratory safety protocols and is not based on a specific experimental study.
Step-by-Step Disposal Procedure for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste management company.[4] Incineration at a facility equipped with an afterburner and scrubber is the preferred final disposition method.[4]
-
Segregation and Collection :
-
Do not mix this compound waste with general laboratory trash.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
Label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Disposal Vendor :
-
Arrange for the pickup and disposal of the hazardous waste through a certified and licensed hazardous material disposal company.
-
Ensure the vendor provides a manifest that documents the transfer and disposal of the waste, in compliance with RCRA regulations.
-
-
Record Keeping :
-
Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the manifest from the disposal vendor.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate :
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated to disperse any airborne dust.
-
-
Don Appropriate PPE :
-
Before attempting to clean the spill, put on the required PPE, including respiratory protection if there is a risk of inhaling dust.
-
-
Containment and Cleanup :
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your institution's safety office).
-
-
Dispose of Cleanup Materials :
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Polmacoxib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Polmacoxib. The following procedural steps are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2][3] While some sources state that this compound is not classified as a hazardous substance, others indicate it can cause skin and serious eye irritation.[4][5] Therefore, a cautious approach is warranted. The following table summarizes the recommended PPE.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or Viton™ gloves are recommended. Double-gloving is advised for handling potent compounds.[6] Gloves should be inspected for tears or punctures before use and changed frequently.[6][7] |
| Protective clothing | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[5][6] Impervious clothing is recommended.[5] | |
| Inhalation | Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is essential.[5][6] All handling of powdered this compound should ideally be conducted within a certified chemical fume hood to minimize airborne particles.[6][8] |
| Eye Contact | Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.[5][6][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a dry and well-ventilated place at -20°C for long-term stability.[8][9] For short-term storage (less than 2 weeks), it can be kept at room temperature.[5]
2. Handling and Preparation:
-
Always handle this compound within a laboratory fume hood or other appropriate local exhaust ventilation to avoid inhalation of dust.[8]
-
Minimize the generation of dust.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.[10]
-
Wear appropriate PPE before cleaning the spill.[8]
-
For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne.[6]
-
For liquid spills, use an appropriate absorbent material.[5]
-
Carefully scoop the material into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable cleaning agent, such as alcohol.[5][6]
4. Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.[6]
-
Dispose of waste in a sealed, appropriately labeled container.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or water courses.[5][8] If a take-back program is not available, the substance may be mixed with an inert material like sand or vermiculite and disposed of in a licensed hazardous waste disposal facility. Another option for unused medicines is to mix them with an undesirable substance like used coffee grounds or cat litter, place the mixture in a sealed bag, and dispose of it in the household trash, after removing all personal information from the original packaging.[11][12]
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action.[13][14] It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[15][16] Additionally, it inhibits carbonic anhydrase (CA) I and II.[9] This dual action is believed to contribute to its efficacy and potentially reduce certain side effects associated with traditional NSAIDs.[13][14]
Caption: Simplified signaling pathway of this compound's dual-action mechanism.
Experimental Protocol: Preparation of this compound Stock Solution
The following is a general protocol for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid)[9]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving in Organic Solvent:
-
Transfer the weighed this compound to a sterile vial.
-
Add the required volume of DMSO to achieve a desired stock concentration. This compound is soluble in DMSO at approximately 20 mg/mL.[9]
-
Purge the vial with an inert gas before sealing to prevent degradation.[9]
-
Vortex or gently agitate the solution until the this compound is completely dissolved.
-
-
Aqueous Buffer Dilution (for immediate use):
-
For experiments requiring an aqueous solution, this compound should first be dissolved in DMSO.[9]
-
Dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2). A 1:8 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/mL.[9]
-
It is not recommended to store the aqueous solution for more than one day.[9]
-
-
Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C for long-term use. The stability is reported to be at least 4 years when stored under these conditions.[9]
-
This protocol provides a foundational method for preparing this compound solutions. Researchers should adapt the concentrations and final solvent based on the specific requirements of their experimental design.
References
- 1. pharmastate.academy [pharmastate.academy]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. dea.gov [dea.gov]
- 13. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound: A Promising Dual-Action NSAID for Pain and Inflammation [wisdomlib.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
